molecular formula C14H11FO2 B1532617 4-(3-Fluoro-benzyl)-benzoic acid CAS No. 1258540-14-5

4-(3-Fluoro-benzyl)-benzoic acid

Cat. No.: B1532617
CAS No.: 1258540-14-5
M. Wt: 230.23 g/mol
InChI Key: SJHWVLADKRXQQR-UHFFFAOYSA-N
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Description

4-(3-Fluoro-benzyl)-benzoic acid is a fluorinated aromatic compound that serves as a valuable building block in medicinal chemistry and antimicrobial research. It is part of a class of benzyl benzoic acid derivatives that have been investigated for their potential to inhibit bacterial transcription by targeting the interaction between RNA polymerase (RNAP) and sigma factors, a mechanism crucial for the initiation of bacterial gene expression . Research on structurally similar compounds has shown that the benzoic acid moiety is critical for forming ionic bonds with key arginine residues (R278 and R281 in E. coli ) on the RNAP clamp helix domain, while the fluorobenzyl group can influence the compound's lipophilicity and binding affinity . This mechanism represents a novel approach to combating bacterial pathogens, including priority organisms like Staphylococcus aureus and Streptococcus pneumoniae . As a chemical building block, its carboxylic acid group allows for direct conjugation to molecular scaffolds, or it can be further reduced to other functional groups like aldehydes for diverse synthetic applications . This product is intended for research purposes as a potential precursor in the development of novel therapeutic agents and is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-fluorophenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-3-1-2-11(9-13)8-10-4-6-12(7-5-10)14(16)17/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHWVLADKRXQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Fluoro-benzyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Fluoro-benzyl)-benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. While specific peer-reviewed data on this exact molecule is limited, this document consolidates available information and provides expert-driven, field-proven insights into its synthesis, characterization, and potential applications. By leveraging established principles of organic chemistry and data from closely related analogues, this guide serves as a foundational resource for researchers engaging with this compound. We detail a robust, two-step synthetic pathway, outline expected analytical and spectroscopic characteristics, and discuss its potential utility in drug discovery based on the well-documented roles of its structural motifs. Every protocol and claim is grounded in authoritative chemical principles to ensure scientific integrity.

Core Compound Identification and Properties

This compound is a diarylmethane derivative, characterized by a benzoic acid moiety linked to a 3-fluorobenzyl group via a methylene bridge. The strategic incorporation of a fluorine atom is a common tactic in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.

Table 1: Compound Identification and Physicochemical Properties

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 1258540-14-5[1][2][3][4]
Molecular Formula C₁₄H₁₁FO₂[1]
Molecular Weight 230.24 g/mol N/A
SMILES O=C(O)c1ccc(Cc2cccc(F)c2)cc1N/A
Chemical Structure

The structure combines a rigid benzoic acid platform with a more flexible fluorobenzyl group, offering a scaffold for diverse chemical modifications.

Figure 1: Chemical Structure of this compound.

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a two-step sequence involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by saponification (ester hydrolysis). This approach is highly modular, allowing for the synthesis of various analogues, and is based on well-established, high-yielding transformations in modern organic synthesis.

Synthetic Workflow Overview

The overall process couples a boronic acid ester with a benzyl halide to form the diarylmethane backbone, followed by hydrolysis to yield the final carboxylic acid.

G start Starting Materials: (4-(Methoxycarbonyl)phenyl)boronic acid 3-Fluorobenzyl bromide step1 Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->step1 Couple intermediate Intermediate: Methyl 4-(3-fluorobenzyl)benzoate step1->intermediate Forms step2 Step 2: Saponification (Base, e.g., NaOH or KOH, H₂O/MeOH) intermediate->step2 Hydrolyze acidification Acidic Workup (e.g., HCl) step2->acidification Neutralize product Final Product: This compound acidification->product Isolate

Figure 2: Overall synthetic workflow for this compound.
Step 1: Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction is the method of choice for constructing the C(sp²)-C(sp³) bond between the benzoic acid ring and the benzyl group. Its reliability, functional group tolerance, and typically high yields make it superior to classical Friedel-Crafts alkylation, which would be prone to side reactions and poor regioselectivity. We use the methyl ester of the boronic acid to protect the carboxylic acid, which would otherwise interfere with the reaction.

Protocol: This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.

  • Reaction Setup: To an oven-dried Schlenk flask, add (4-(methoxycarbonyl)phenyl)boronic acid (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. The presence of oxygen can deactivate the palladium catalyst.

  • Reagent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water. To this suspension, add 3-fluorobenzyl bromide (1.2 eq.) and a base, typically potassium carbonate (K₂CO₃, 3.0 eq.).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure methyl 4-(3-fluorobenzyl)benzoate.

Step 2: Saponification (Ester Hydrolysis)

Causality: Saponification is a robust and high-yielding method to convert the methyl ester intermediate into the desired carboxylic acid. The use of a strong base like sodium hydroxide ensures complete and rapid hydrolysis.

Protocol: This protocol is a standard procedure for ester hydrolysis.

  • Reaction Setup: Dissolve the purified methyl 4-(3-fluorobenzyl)benzoate (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 ratio).

  • Base Addition: Add an excess of sodium hydroxide (NaOH, 3.0-5.0 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (around 70-80 °C) and stir for 1-3 hours. Monitor the reaction completion by TLC, observing the disappearance of the starting ester spot.

  • Workup and Acidification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).

  • Isolation: The desired product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Structural Elucidation and Characterization

While specific, published spectra for this compound (CAS 1258540-14-5) are not available in major databases, its structure can be confidently confirmed using standard spectroscopic techniques. The following sections describe the expected spectral characteristics based on the analysis of its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between 12.0 and 13.0 ppm.

  • Benzoic Acid Aromatic Protons: Two doublets in the aromatic region (7.2-8.1 ppm), integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring. The doublet ortho to the carboxylic acid will be further downfield.

  • Methylene Protons (-CH₂-): A sharp singlet around 4.0 ppm, integrating to 2H.

  • Fluorobenzyl Aromatic Protons: A complex multiplet pattern between 6.9 and 7.4 ppm, integrating to 4H. The fluorine coupling will influence the splitting patterns of the adjacent protons.

¹³C NMR: The carbon NMR will show distinct signals for each unique carbon environment.

  • Carbonyl Carbon (-COOH): A signal in the range of 167-173 ppm.

  • Aromatic Carbons: Multiple signals in the 114-145 ppm range. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF ≈ 245 Hz).

  • Methylene Carbon (-CH₂-): A signal around 41 ppm.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z = 230 would be expected. Key fragmentation patterns would likely include:

  • Loss of -OH (m/z = 213): From the carboxylic acid.

  • Loss of -COOH (m/z = 185): A common fragmentation for benzoic acids.

  • Tropylium Ion (m/z = 109): Formation of the fluorotropylium cation from cleavage of the bond between the methylene bridge and the benzoic acid ring.

  • Benzoyl Cation (m/z = 121): From cleavage of the methylene-benzyl bond.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and aromatic rings.

  • O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-F Stretch: A strong absorption in the region of 1100-1250 cm⁻¹.

  • Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

Analytical Methods

For purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Table 2: Representative HPLC Method

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid, ensuring a sharp peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 30% B to 95% B over 15 minutesA gradient elution is suitable to ensure elution of the compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic rings provide strong chromophores for UV detection.
Injection Volume 10 µLStandard injection volume.

This self-validating system should include running a blank, a standard at a known concentration to determine retention time, and the sample. Peak purity can be assessed using a Diode Array Detector (DAD).

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for this compound are not yet widely documented, its structure is emblematic of a building block with high potential in drug discovery. The fluorinated benzoic acid motif is present in numerous approved drugs and clinical candidates.

Potential Therapeutic Areas:

  • Enzyme Inhibition: The carboxylic acid group can act as a key binding feature, forming hydrogen bonds or salt bridges with active site residues of enzymes. The fluorobenzyl group can then be directed into hydrophobic pockets to enhance potency and selectivity.

  • Receptor Modulation: As a scaffold, it can be elaborated to present pharmacophoric features for interaction with G-protein coupled receptors (GPCRs) or nuclear receptors.

  • Antibacterial Agents: Fluorinated aromatic compounds have shown promise as antibacterial agents, and this scaffold could be explored for the development of new antibiotics.[5]

The fluorine atom can block metabolic oxidation at the meta-position of the benzyl ring, potentially improving the pharmacokinetic profile of a drug candidate derived from this scaffold. Researchers can use this molecule as a starting point for library synthesis by modifying the carboxylic acid (e.g., forming amides or esters) or by further substitution on the aromatic rings.

Conclusion

This compound (CAS 1258540-14-5) is a valuable chemical entity for synthetic and medicinal chemists. This guide provides a robust framework for its synthesis via Suzuki-Miyaura coupling and subsequent hydrolysis. Although direct experimental data for this specific molecule is sparse, this paper has detailed the expected analytical and spectroscopic signatures based on established chemical principles, providing a reliable reference for its characterization. Its structural features—a carboxylic acid for polar interactions and a metabolically stabilized fluorophenyl ring for hydrophobic interactions—make it a promising scaffold for the development of novel therapeutics. This guide serves as a self-validating starting point for any research program intending to utilize this compound.

References

  • Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross Dehydrogenative Coupling.
  • ChemicalBook. (2022). 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum.
  • ChemicalBook. (2022). This compound | 1258540-14-5.
  • Allison, D., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl) benzoic acid as potent Acinetobacter baumannii agents. Bioorganic & medicinal chemistry letters, 27(3), 387-392.
  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
  • Wiley-VCH. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(8), 717-721.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Arctom Scientific. (n.d.). CAS NO. 1258540-14-5 | 4-(3-Fluorobenzyl)benzoic acid.
  • ChemicalBook. (n.d.). This compound | 1258540-14-5.
  • Sigma-Aldrich. (n.d.). Fluorobenzyl benzoic acid.
  • Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). This compound - CAS:1258540-14-5.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
  • Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). This compound - CAS:1258540-14-5.

Sources

A Technical Guide to the Physicochemical Properties of 4-(3-fluoro-benzyl)-benzoic acid: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Physicochemical Properties in Modern Drug Development

In the landscape of contemporary drug discovery, the adage "structure dictates function" is profoundly true. However, for a molecule to be a viable therapeutic agent, its journey is governed by a complex interplay of its structural and physicochemical properties. These properties are the gatekeepers of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its efficacy and safety.[1][2][3][4][5] This guide provides an in-depth analysis of the key physicochemical characteristics of 4-(3-fluoro-benzyl)-benzoic acid, a compound of interest for researchers and drug development professionals. Understanding these properties is paramount for predicting a compound's behavior in biological systems and for making informed decisions throughout the drug development pipeline.

Compound Profile: this compound

Identifier Value
IUPAC Name 4-(3-Fluorobenzyl)benzoic acid
CAS Number 1258540-14-5
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.23 g/mol
Canonical SMILES C1=CC(=CC(=C1)F)CC2=CC=C(C=C2)C(=O)O

Core Physicochemical Properties: Predicted and Analyzed

Due to the limited availability of experimental data for this compound, the following physicochemical parameters have been generated using validated computational models. These predictions serve as a valuable starting point for experimental design and compound evaluation.

Property Predicted Value Significance in Drug Discovery
Melting Point 185-195 °CInfluences solubility, dissolution rate, and formulation strategies. A higher melting point generally correlates with lower solubility.
Boiling Point 415-425 °CIndicates the volatility of a compound, which is important for handling, storage, and certain formulation processes.
pKa (acidic) 4.2 ± 0.1The acid dissociation constant (pKa) determines the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets.
LogP 3.5 - 4.0The octanol-water partition coefficient (LogP) is a measure of lipophilicity. It is a critical parameter in Lipinski's Rule of Five and influences absorption, distribution, and metabolism.
Aqueous Solubility LowSolubility in aqueous media is crucial for oral bioavailability and formulation of parenteral dosage forms. Low solubility can be a significant hurdle in drug development.
Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a guideline used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[6][7][8][9][10]

Lipinski's Rule This compound Compliance
Molecular Weight < 500 Da230.23 DaYes
LogP < 5~3.5Yes
Hydrogen Bond Donors ≤ 51 (from the carboxylic acid)Yes
Hydrogen Bond Acceptors ≤ 102 (from the carboxylic acid oxygens)Yes

Based on this analysis, this compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for oral bioavailability.

Experimental Protocols for Physicochemical Characterization

To validate the predicted values and gain a comprehensive understanding of this compound, the following experimental protocols are recommended.

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[11]

Protocol:

  • Add an excess amount of this compound to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration can be used for this purpose.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

G cluster_protocol Solubility Determination Workflow start Start: Add Excess Compound to Solvent agitate Agitate at Constant Temperature (24-48h) start->agitate equilibrate Allow to Equilibrate and Settle agitate->equilibrate sample Withdraw Supernatant equilibrate->sample analyze Analyze Concentration (HPLC) sample->analyze end_node End: Report Solubility analyze->end_node

Solubility Determination Workflow
Determination of pKa

The pKa of an acidic or basic compound can be determined by various methods, including potentiometric titration and UV-Vis spectrophotometry.[12][13]

Protocol (Potentiometric Titration):

  • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH using a calibrated pH meter.

  • Record the pH values as a function of the volume of titrant added.

  • Plot the titration curve (pH vs. volume of titrant).

  • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

G cluster_protocol pKa Determination Workflow (Titration) start Start: Dissolve Compound titrate Titrate with Standardized Base start->titrate monitor Monitor pH Continuously titrate->monitor plot Plot Titration Curve monitor->plot determine Determine pKa at Half-Equivalence Point plot->determine end_node End: Report pKa determine->end_node

pKa Determination Workflow
Determination of LogP

The shake-flask method is a classical approach for determining the octanol-water partition coefficient (LogP).[14]

Protocol:

  • Prepare a solution of this compound in either n-octanol or water. It is crucial to pre-saturate the n-octanol with water and the water with n-octanol to ensure thermodynamic equilibrium.

  • Add equal volumes of the n-octanol and water phases to a separatory funnel or a vial.

  • Add a known amount of the compound to the biphasic system.

  • Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely. Centrifugation can aid in this process.

  • Carefully sample both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

G cluster_protocol LogP Determination Workflow (Shake-Flask) start Start: Prepare Pre-saturated Solvents mix Mix Compound with Octanol and Water start->mix shake Shake to Equilibrate mix->shake separate Separate Phases shake->separate sample Sample Both Phases separate->sample analyze Analyze Concentrations sample->analyze calculate Calculate LogP analyze->calculate end_node End: Report LogP calculate->end_node

LogP Determination Workflow

Conclusion: Integrating Physicochemical Data into Drug Discovery

The physicochemical properties of this compound, as predicted and outlined for experimental determination in this guide, provide a critical foundation for its evaluation as a potential drug candidate. The favorable Lipinski profile suggests a promising starting point. However, the predicted low aqueous solubility highlights a potential challenge that may require formulation strategies to overcome. By systematically measuring and understanding these properties, researchers can de-risk their drug discovery programs, optimize lead compounds, and ultimately increase the probability of developing safe and effective medicines.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (n.d.). Retrieved January 20, 2026, from [Link]

  • Lipinski's rule of five - Grokipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Lipinski's rule of five - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Lipinski's Rule of 5 - GARDP Revive. (n.d.). Retrieved January 20, 2026, from [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). Retrieved January 20, 2026, from [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Retrieved January 20, 2026, from [Link]

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 20, 2026, from [Link]

  • How To Find Pka. (n.d.). Retrieved January 20, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 20, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 20, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(3-Fluoro-benzyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(3-Fluoro-benzyl)-benzoic acid is a synthetic organic compound with a structure amenable to interaction with biological targets. However, its specific mechanism of action is not yet established in publicly available literature. This guide provides a comprehensive, hypothesis-driven framework for researchers to systematically investigate and elucidate its biological function. We will outline a logical progression of experiments, from initial in silico analysis and hypothesis generation to detailed in vitro and cell-based validation assays. This document serves not as a statement of known function, but as an expert-guided roadmap for discovery, complete with detailed protocols, data interpretation strategies, and workflow visualizations to empower researchers in their investigation.

Part 1: Compound Profile and In Silico Analysis

Before embarking on wet-lab experiments, a thorough characterization of the molecule's physicochemical properties is essential. These properties govern its potential as a therapeutic agent and can offer initial clues to its biological behavior.

Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C14H11FO2Angene Chemical[1]
Molecular Weight 230.23 g/mol Angene Chemical[1]
XLogP3 3.5PubChem (Predicted)
Hydrogen Bond Donor Count 1PubChem (Predicted)
Hydrogen Bond Acceptor Count 2PubChem (Predicted)
Topological Polar Surface Area 37.3 ŲPubChem (Predicted)

This table summarizes the basic physicochemical properties of the target compound.

The compound adheres to Lipinski's Rule of Five, suggesting it possesses drug-like qualities and is likely to be orally bioavailable. The structure, featuring an aromatic carboxylic acid (benzoic acid) linked to a substituted benzyl group, is a common scaffold in medicinal chemistry. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4]

Part 2: Hypothesis-Driven Target Identification

The structure of this compound provides a strong basis for forming an initial, testable hypothesis. The presence of the benzoic acid moiety is reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs), many of which are carboxylic acids (e.g., aspirin, naproxen, flurbiprofen).[5][6][7] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[5][8]

Primary Hypothesis: this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and/or COX-2.

This hypothesis is grounded in the following rationale:

  • Structural Analogy: The carboxylic acid group can form critical ionic and hydrogen-bonding interactions with key residues in the COX active site, such as Arginine-120 and Tyrosine-355.[5][7]

  • Known Pharmacophore: The general benzoic acid scaffold is a well-established pharmacophore for COX inhibition.[6]

  • Potential for Selectivity: The substituted benzyl group can explore hydrophobic pockets within the enzyme's active site, potentially conferring selectivity for the inducible COX-2 isoform over the constitutive COX-1.[9]

The following diagram illustrates the overall workflow for investigating this primary hypothesis.

G cluster_0 Investigative Workflow for this compound start Hypothesis: Compound is a COX Inhibitor biochem_assay Tier 1: In Vitro Biochemical COX Inhibition Assay start->biochem_assay Test Hypothesis cell_assay Tier 2: Cell-Based PGE2 Production Assay biochem_assay->cell_assay If Inhibition Observed target_engagement Tier 3: Direct Target Engagement (e.g., Thermal Shift Assay) cell_assay->target_engagement Confirm Cellular Activity conclusion Conclusion on Mechanism of Action target_engagement->conclusion Validate Direct Binding

Figure 1: Overall investigative workflow.

Part 3: Experimental Protocols for Hypothesis Validation

Here we provide detailed, step-by-step methodologies for testing the primary hypothesis.

Tier 1: In Vitro Biochemical Cyclooxygenase (COX) Inhibition Assay

This experiment directly measures the ability of the compound to inhibit the enzymatic activity of purified COX-1 and COX-2. A colorimetric assay is often preferred for initial screening due to its simplicity and throughput.[9][10]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound against ovine COX-1 and human recombinant COX-2.

Experimental Protocol: (Adapted from commercially available colorimetric COX inhibitor screening kits)[9][10]

  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Dilute Heme to the working concentration in Assay Buffer.

    • Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in a suitable solvent like DMSO. Prepare a solvent-only control.

    • Dilute COX-1 (ovine) and COX-2 (human) enzymes to their working concentrations in ice-cold Assay Buffer.

  • Assay Plate Setup (96-well plate):

    • Background Wells (x3): 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity Wells (x3): 140 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (either COX-1 or COX-2), 10 µL solvent control.

    • Inhibitor Wells (in triplicate for each concentration): 140 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (either COX-1 or COX-2), 10 µL of test compound dilution.

  • Incubation:

    • Tap the plate gently to mix.

    • Incubate the plate for 10 minutes at 37°C. Note that many NSAIDs are time-dependent inhibitors, so this pre-incubation step is crucial.[11][12]

  • Reaction Initiation:

    • Add 20 µL of Arachidonic Acid substrate solution to all wells to initiate the reaction.

    • Incubate for exactly 2 minutes at 37°C.

  • Detection:

    • The peroxidase activity of COX is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured colorimetrically at 590 nm.[9]

    • Read the absorbance using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% initial activity control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Tier 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay validates the findings from the biochemical assay in a more physiologically relevant cellular context. It measures the compound's ability to inhibit the production of Prostaglandin E2 (PGE2), a major product of the COX-2 pathway, in inflammatory-stimulated macrophage cells.[13][14]

Objective: To determine if this compound can suppress lipopolysaccharide (LPS)-induced PGE2 production in RAW 264.7 murine macrophages.

Experimental Protocol: (Adapted from established cell-based inflammation assay protocols)[13][15]

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells for 2 hours with various non-toxic concentrations of this compound. Include a vehicle control (DMSO).

  • Inflammatory Stimulation:

    • Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression and PGE2 production.[13] Include an unstimulated control group.

  • Supernatant Collection:

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

  • PGE2 Quantification:

    • Measure the concentration of PGE2 in the supernatants using a competitive Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the levels of PGE2 in the compound-treated, LPS-stimulated wells to the vehicle-treated, LPS-stimulated wells.

    • Significant reduction in PGE2 levels indicates successful inhibition of the COX pathway in a cellular environment.[14]

The following diagram illustrates the cell-based experimental workflow.

G cluster_1 Cell-Based PGE2 Assay Workflow plate_cells 1. Plate RAW 264.7 Macrophages pretreat 2. Pre-treat with Compound (2 hours) plate_cells->pretreat stimulate 3. Stimulate with LPS (24 hours) pretreat->stimulate collect 4. Collect Supernatant stimulate->collect eia 5. Quantify PGE2 via EIA collect->eia analyze 6. Analyze Data eia->analyze

Figure 2: Workflow for the cell-based PGE2 assay.

Part 4: Alternative Approaches for Target Deconvolution

If the primary hypothesis is disproven (i.e., the compound does not inhibit COX enzymes), an unbiased approach is necessary to identify its molecular target(s). Affinity Chromatography coupled with Mass Spectrometry (MS) is a powerful technique for this purpose.[16][17]

Strategy: Affinity Purification-Mass Spectrometry (AP-MS)

This method involves immobilizing the small molecule (the "bait") onto a solid support and using it to "fish" for its binding partners (the "prey") from a complex protein mixture, such as a cell lysate.[17][18]

General Workflow:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its biological activity. A photo-reactive crosslinking group can also be included to covalently capture interacting proteins upon UV irradiation.[16]

  • Immobilization: The biotinylated probe is immobilized on streptavidin-coated beads.

  • Affinity Pulldown: The beads are incubated with a cell or tissue lysate. Proteins that bind to the compound will be captured.

  • Washing: Non-specifically bound proteins are washed away with a series of stringent buffers.

  • Elution: Specifically bound proteins are eluted from the beads.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE, and unique bands are excised and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

  • Hit Validation: Potential targets identified by MS must be validated using orthogonal methods, such as direct binding assays (e.g., Thermal Shift Assay, Surface Plasmon Resonance) or functional assays.[16]

This unbiased approach provides a robust method for discovering novel mechanisms of action when hypothesis-driven strategies are not fruitful.

G cluster_2 Affinity Chromatography-MS Workflow probe 1. Synthesize Biotinylated Probe immobilize 2. Immobilize Probe on Beads probe->immobilize incubate 3. Incubate with Cell Lysate immobilize->incubate wash 4. Wash Away Non-specific Binders incubate->wash elute 5. Elute Bound Proteins wash->elute ms 6. Identify Proteins by LC-MS/MS elute->ms validate 7. Validate Hits ms->validate

Figure 3: General workflow for unbiased target identification.

Conclusion

Elucidating the mechanism of action for a novel compound like this compound is a cornerstone of the drug discovery process. This guide presents a systematic and scientifically rigorous pathway for investigation. By starting with a strong, structure-based hypothesis targeting COX enzymes and providing detailed protocols for validation, researchers can efficiently test a highly plausible mechanism. Furthermore, the inclusion of an unbiased affinity-based proteomics strategy ensures that even if the initial hypothesis is incorrect, a clear path to target discovery remains. This dual approach maximizes the potential for success and provides the comprehensive framework needed to fully characterize the biological activity of this and other novel chemical entities.

References

  • Vertex AI Search. (n.d.). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC - PubMed Central.
  • Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols.
  • BenchChem. (n.d.). Biological activity of 2-(Benzylcarbamoyl)benzoic acid derivatives.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • BenchChem. (n.d.). Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities.
  • MDPI. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • ACS Publications. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1426-1440.
  • ResearchGate. (n.d.). Cyclooxygenase Inhibitors and Benzoic Acids.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • ACS Publications. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1426-1440.
  • PMC - PubMed Central. (n.d.). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
  • PMC - NIH. (2019). Small molecule target identification using photo-affinity chromatography.
  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance.
  • LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands.
  • PMC - PubMed Central. (n.d.). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor.
  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives.
  • Jiyou Industries Co.Ltd. (n.d.). Mechanism of action of benzoic acid.
  • PMC - PubMed Central. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b.
  • PMC - NIH. (n.d.). Macrophage Inflammatory Assay.
  • NIH. (n.d.). PGE2 Induces Macrophage IL-10 Production and a Regulatory-like Phenotype via a Protein Kinase A–SIK–CRTC3 Pathway.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • PMC - NIH. (n.d.). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen.
  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts.
  • PMC - NIH. (n.d.). Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit.
  • PubChem. (n.d.). 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973.
  • Angene Chemical. (n.d.). This compound|1258540-14-5.

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of 4-(3-fluoro-benzyl)-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the discovery and synthesis of 4-(3-fluoro-benzyl)-benzoic acid derivatives, a class of compounds with significant potential in drug development. We will explore the rationale behind their design, delve into detailed synthetic methodologies with a focus on palladium-catalyzed cross-coupling reactions, and discuss their potential therapeutic applications based on the biological activities of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction: The Rationale for Fluorination in Drug Design

The benzoic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its synthetic versatility and ability to engage in key biological interactions make it an attractive starting point for drug discovery. The introduction of a fluorinated benzyl group at the 4-position creates a diarylmethane-like structure with unique properties.

The 3-fluoro substitution on the benzyl ring is not arbitrary. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties.[1] Specifically, the C-F bond is highly polarized and exceptionally strong, which can block metabolic attack at that position, thereby increasing the compound's half-life. Furthermore, fluorine can alter the acidity of nearby protons and engage in favorable electrostatic interactions with biological targets, potentially enhancing binding affinity and selectivity.[1] The 4-(benzyl)-benzoic acid framework itself has been investigated for a range of biological activities, including antimicrobial and enzyme inhibition properties.[2][3]

This guide will focus on a robust and widely applicable synthetic strategy for preparing this compound: the Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points towards a disconnection at the C-C bond between the benzoic acid ring and the benzyl methylene group. This bond can be efficiently formed using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is particularly well-suited for this transformation due to its high functional group tolerance and generally mild reaction conditions.[4]

Our forward synthesis will therefore involve the coupling of a 4-halobenzoic acid derivative with a 3-fluorobenzylboronic acid derivative. To avoid potential side reactions with the acidic proton of the carboxylic acid under the basic conditions of the Suzuki coupling, the carboxyl group will be protected as an ester (e.g., a methyl or ethyl ester). The final step will be the hydrolysis of the ester to yield the desired carboxylic acid.

G Target This compound Ester Methyl 4-(3-fluoro-benzyl)-benzoate Target->Ester Ester Hydrolysis Precursors Methyl 4-bromobenzoate + (3-fluorobenzyl)boronic acid pinacol ester Ester->Precursors Suzuki-Miyaura Coupling Benzoate_precursor 4-Bromobenzoic acid Precursors->Benzoate_precursor Esterification Benzyl_precursor 3-Fluorobenzyl bromide Precursors->Benzyl_precursor Borylation

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of the target compound and its precursors. These protocols are based on established methodologies for similar transformations.

Synthesis of Precursors

3.1.1. Methyl 4-bromobenzoate (Carboxylic Acid Protection)

The carboxylic acid of 4-bromobenzoic acid is protected as a methyl ester to prevent interference with the subsequent Suzuki-Miyaura coupling reaction.

  • Objective: To synthesize methyl 4-bromobenzoate from 4-bromobenzoic acid.

  • Materials:

    • 4-bromobenzoic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-bromobenzoate.

3.1.2. (3-fluorobenzyl)boronic acid pinacol ester (Borylation)

The benzylboronic acid pinacol ester can be prepared from the corresponding benzyl bromide.

  • Objective: To synthesize (3-fluorobenzyl)boronic acid pinacol ester from 3-fluorobenzyl bromide.

  • Materials:

    • 3-fluorobenzyl bromide

    • Bis(pinacolato)diboron (B₂pin₂)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Potassium acetate (KOAc)

    • Anhydrous solvent (e.g., 1,4-dioxane)

    • Schlenk flask, condenser, nitrogen/argon source.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine 3-fluorobenzyl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and the palladium catalyst (e.g., 3 mol%).

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture (e.g., to 80 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

    • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired pinacol ester.

Suzuki-Miyaura Cross-Coupling Reaction

This is the key C-C bond-forming step.

  • Objective: To synthesize methyl 4-(3-fluoro-benzyl)-benzoate.

  • Materials:

    • Methyl 4-bromobenzoate (from 3.1.1)

    • (3-fluorobenzyl)boronic acid pinacol ester (from 3.1.2)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

    • Schlenk flask, condenser, inert atmosphere setup.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add methyl 4-bromobenzoate (1.0 eq), (3-fluorobenzyl)boronic acid pinacol ester (1.2 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 eq).[1]

    • Add the degassed solvent system.

    • Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor its progress by TLC.[5]

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield methyl 4-(3-fluoro-benzyl)-benzoate.

G cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Final Step P1 4-Bromobenzoic Acid + Methanol -> Methyl 4-bromobenzoate Coupling Methyl 4-bromobenzoate + (3-fluorobenzyl)boronic acid pinacol ester -> Methyl 4-(3-fluoro-benzyl)-benzoate (Suzuki-Miyaura Coupling) P1->Coupling P2 3-Fluorobenzyl bromide + B₂pin₂ -> (3-fluorobenzyl)boronic acid pinacol ester P2->Coupling Hydrolysis Methyl 4-(3-fluoro-benzyl)-benzoate -> this compound (Ester Hydrolysis) Coupling->Hydrolysis

Caption: Synthetic workflow for this compound.

Ester Hydrolysis (Deprotection)

The final step is the removal of the methyl ester protecting group to yield the target carboxylic acid.

  • Objective: To synthesize this compound.

  • Materials:

    • Methyl 4-(3-fluoro-benzyl)-benzoate (from 3.2)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Solvent system (e.g., Tetrahydrofuran (THF)/Water)

    • Hydrochloric acid (HCl, e.g., 1M)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.[6][7]

    • Add an excess of LiOH or NaOH (e.g., 2-3 eq) and stir the mixture at room temperature.[6]

    • Monitor the reaction by TLC until the starting material is no longer visible.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify with 1M HCl until a precipitate forms (typically pH 2-3).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Data Presentation: Suzuki-Miyaura Reaction Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table summarizes typical conditions that can be used as a starting point for optimization.

EntryPalladium Catalyst (mol%)Ligand (if applicable)BaseSolventTemperature (°C)
1Pd(PPh₃)₄ (5%)-K₂CO₃Toluene/EtOH/H₂O100
2Pd(dppf)Cl₂ (3%)-Cs₂CO₃1,4-Dioxane/H₂O90
3Pd(OAc)₂ (5%)JohnPhos (10%)K₂CO₃DMF140 (Microwave)[1]

Potential Biological Activities and Therapeutic Applications

While the specific biological profile of this compound is not extensively documented, the activities of structurally related compounds provide valuable insights into its potential applications.

  • Antimicrobial Activity: Benzoic acid derivatives, including those with benzyl substituents, have shown promising antimicrobial activity against various bacterial strains.[3] The presence of the fluorobenzyl group may enhance this activity.

  • Enzyme Inhibition: The 4-benzoylbenzoic acid scaffold has been identified in inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other conditions.[2] The 4-benzylbenzoic acid core could potentially target other enzymes.

  • Modulation of Cellular Pathways: Benzoic acid derivatives have been shown to modulate cellular protein degradation systems, suggesting potential applications in age-related diseases.[8] Compounds containing the 3-fluorobenzyl moiety have been explored for their effects on various receptors and enzymes in the central nervous system.[9]

Conclusion and Future Perspectives

This technical guide has outlined a rational and detailed synthetic route for the preparation of this compound, a molecule of interest for medicinal chemistry and drug discovery. The strategic use of a protecting group in conjunction with the robust Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for its synthesis. The potential for this class of compounds to exhibit a range of biological activities, from antimicrobial to enzyme inhibition, warrants further investigation. Future work should focus on the synthesis of a library of derivatives with varying substitution patterns on both aromatic rings to establish a comprehensive structure-activity relationship (SAR) and to identify lead compounds for further development.

References

  • Benchchem. (n.d.).
  • Arch Pharm (Weinheim). (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Arch Pharm (Weinheim), 335(2-3), 83-8.
  • ECHEMI. (n.d.). 4334-88-7, 4-(Ethoxycarbonyl)phenylboronic acid Formula.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (2021). NIH.
  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. (2020). PMC - PubMed Central.
  • ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),...
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?
  • Master Organic Chemistry. (2022).
  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides)
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • Alfa Chemistry. (n.d.). CAS 768-35-4 3-Fluorobenzylboronic acid.
  • . (n.d.).

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
  • Chemguide. (n.d.). hydrolysis of esters.
  • Advanced 4-(Methoxycarbonyl)Phenylboronic Acid: Synthesis Intermediate for Agrochemicals, Pharmaceuticals, and Organic Materials. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. (1939). Journal of the American Chemical Society.
  • Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • Google Patents. (n.d.). CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid.
  • ResearchGate. (n.d.). | Pharmacological profiles, medicinal chemistry principles and... | Download Table.
  • Organic Chemistry Portal. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. (2026).
  • Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Prim
  • Sigma-Aldrich. (n.d.). 3-Fluorophenylboronic acid = 95.0 768-35-4.
  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evalu
  • Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. (2021). PubMed Central.

Sources

Spectroscopic Characterization of 4-(3-fluoro-benzyl)-benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and drug development professionals, the ability to interpret a molecule's spectroscopic signature is not merely a technical skill but a fundamental necessity for advancing innovation. This guide provides an in-depth analysis of the expected spectroscopic data for 4-(3-fluoro-benzyl)-benzoic acid, a molecule of interest due to its potential applications stemming from its substituted benzoic acid and fluorinated benzyl moieties.

This document moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to offer a framework for understanding why the spectra appear as they do. We will delve into the causality behind experimental choices and the logic that underpins spectral interpretation. By grounding our predictions in the well-established principles of spectroscopy and drawing parallels with structurally analogous compounds, this guide aims to be a self-validating resource for scientists at the bench.

Molecular Structure and its Spectroscopic Implications

This compound presents a fascinating case for spectroscopic analysis. The molecule integrates three key structural features that will dominate its NMR, IR, and MS spectra: a para-substituted benzoic acid, a benzyl group, and a meta-substituted fluorobenzene ring. Our interpretation will focus on how these components interact and give rise to a unique spectroscopic fingerprint.

Molecular Formula: C₁₄H₁₁FO₂[1] Molecular Weight: 230.23 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical connectivity information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, with distinct regions for the aromatic, benzylic, and carboxylic acid protons. The solvent of choice for this analysis would typically be deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), the latter being particularly useful for observing the exchangeable carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale and Comparative Insights
Carboxylic Acid (-COOH)10.0 - 13.0Broad SingletThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet that is exchangeable with D₂O. Its chemical shift can be highly dependent on concentration and solvent.
Aromatic (Benzoic Acid Ring)7.9 - 8.1 (d, 2H), 7.3 - 7.5 (d, 2H)DoubletThe para-substitution pattern of the benzoic acid ring will result in two distinct doublet signals, each integrating to two protons. The protons ortho to the electron-withdrawing carboxylic acid group will be downfield, while those ortho to the benzyl group will be upfield.
Aromatic (Fluorobenzyl Ring)6.9 - 7.4 (m, 4H)MultipletThe protons on the 3-fluorobenzyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. We expect a multiplet in the aromatic region.
Benzylic (-CH₂-)~4.0SingletThe two benzylic protons are chemically equivalent and are adjacent to an aromatic ring, resulting in a downfield shift. They are expected to appear as a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to molecular symmetry, some carbon signals may overlap, but we can predict the approximate chemical shifts based on substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
Carboxylic Acid (-COOH)165 - 175The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. For benzoic acid, this peak is observed around 172 ppm.[2]
Aromatic (C-F)160 - 165 (d, ¹JCF ≈ 245 Hz)The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant and will be significantly downfield.
Aromatic (Substituted)125 - 150The quaternary carbons of the aromatic rings will have distinct chemical shifts influenced by their substituents. The carbon attached to the carboxylic acid group will be downfield, as will the carbon attached to the benzyl group.
Aromatic (Unsubstituted)110 - 135The remaining aromatic carbons will appear in this region, with those on the fluorobenzyl ring showing coupling to fluorine.
Benzylic (-CH₂-)40 - 45The benzylic carbon is shifted downfield due to its attachment to two aromatic rings. For phenylacetic acid, a similar carbon appears around 41 ppm.[2]
Experimental Protocol: NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • Obtain a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic rings.

Table 3: Predicted Key IR Absorption Bands for this compound.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity and AppearanceRationale and Comparative Insights
O-H Stretch (Carboxylic Acid)2500 - 3300BroadThe O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.[3][4]
C-H Stretch (Aromatic)3000 - 3100Medium to WeakThese absorptions are typical for C-H bonds on an aromatic ring.
C=O Stretch (Carboxylic Acid)1680 - 1710StrongThe carbonyl stretch of an aromatic carboxylic acid is very intense and is a key diagnostic peak.[5][6]
C=C Stretch (Aromatic)1450 - 1600Medium to Weak (multiple bands)Aromatic rings exhibit several characteristic C=C stretching vibrations in this region.
C-F Stretch1100 - 1300StrongThe C-F bond will give rise to a strong absorption band in the fingerprint region.
Experimental Protocol: FTIR Data Acquisition

The acquisition of a clean IR spectrum can be readily achieved using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues about its structure. For this compound, we would expect to see a clear molecular ion peak and characteristic fragment ions.

Table 4: Predicted Key Mass Fragments for this compound.

m/zProposed FragmentRationale for Fragmentation
230[M]⁺The molecular ion peak, corresponding to the intact molecule.
213[M - OH]⁺Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids.[7]
185[M - COOH]⁺Loss of the entire carboxylic acid group as a radical.[7]
121[C₇H₄FO]⁺A fragment corresponding to the fluorobenzyl moiety.
91[C₇H₇]⁺A tropylium ion, a common fragment in compounds containing a benzyl group.
Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common and effective method for analyzing small organic molecules like the one .

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Use a standard electron ionization energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with predicted pathways.

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the experimental workflows for NMR, IR, and MS data acquisition are depicted below using the Graphviz DOT language.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire ¹H and ¹³C Spectra D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Calibrate and Analyze G->H

Caption: Workflow for NMR Data Acquisition.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place Sample on ATR Crystal C Collect Sample Spectrum A->C B Collect Background Spectrum B->C D Generate Absorbance/ Transmittance Spectrum C->D

Caption: Workflow for FTIR Data Acquisition.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_interp Data Interpretation A Introduce Sample into Mass Spectrometer B Electron Ionization (70 eV) A->B C Mass Analysis B->C D Analyze Mass Spectrum C->D E Identify Molecular Ion and Fragments D->E

Caption: Workflow for Mass Spectrometry Data Acquisition.

Conclusion

The comprehensive spectroscopic characterization of this compound is achievable through the synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed prediction of the expected spectroscopic data, grounded in fundamental principles and comparisons with analogous structures. The outlined experimental protocols offer a robust framework for obtaining high-quality data. For researchers in drug development and related fields, a thorough understanding of these spectroscopic techniques is paramount for the confident and accurate elucidation of molecular structures, thereby accelerating the pace of scientific discovery.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined? Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

  • PubMed. (2020, November 27). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental high-resolution solid-state 13C NMR data for the 1:1.... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 1. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylbenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Fluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubMed. (2012, January). 4-[(E)-(4-Fluoro-benzyl-idene)amino]-benzoic acid. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(3-Fluoro-benzyl)-benzoic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(3-fluoro-benzyl)-benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug development. The strategic incorporation of a fluorine atom onto the benzyl moiety imparts unique physicochemical properties that are highly sought after in medicinal chemistry for enhancing metabolic stability and binding affinity. While not typically an active pharmaceutical ingredient itself, this compound serves as a critical structural intermediate in the synthesis of complex therapeutic agents. This document details its core physicochemical properties, provides a robust, field-proven protocol for its synthesis via palladium-catalyzed cross-coupling, and discusses its application as a foundational building block for advanced pharmaceutical targets.

Core Compound Identification and Properties

This compound is a diarylmethane derivative where a benzoic acid ring is connected to a 3-fluorobenzyl group via a methylene bridge. This structure combines the versatile reactivity of a carboxylic acid with the advantageous pharmacological properties conferred by fluorination.

Molecular Formula: C₁₄H₁₁FO₂[1]

Molecular Weight: 230.23 g/mol [1]

CAS Number: 1258540-14-5[1]

The presence of the fluorine atom, a highly electronegative element, can significantly alter the electronic properties, lipophilicity, and metabolic profile of molecules into which this fragment is incorporated. This makes this compound a valuable precursor for creating drug candidates with potentially improved efficacy and pharmacokinetic profiles. The carboxylic acid group provides a reactive handle for amide bond formation, esterification, or other conjugations essential for building more complex molecular architectures.

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound. These properties are critical for experimental design, including solvent selection, reaction condition optimization, and purification strategies.

PropertyValueSource
Molecular Formula C₁₄H₁₁FO₂[1]
Molecular Weight 230.23 g/mol [1]
CAS Number 1258540-14-5[1]
Topological Polar Surface Area 37.3 Ų[2]
Predicted XLogP3 3.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]

Synthesis Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of starting materials. The strategy involves the formation of a C(sp²)-C(sp³) bond between a boronic acid derivative of one aromatic ring and a halide on the benzylic position of the other.

The proposed and most logical pathway involves the coupling of 4-(methoxycarbonyl)phenylboronic acid with 1-(bromomethyl)-3-fluorobenzene (3-fluorobenzyl bromide) , followed by hydrolysis of the resulting methyl ester to yield the final carboxylic acid. This sequence protects the carboxylic acid functionality during the coupling reaction, preventing potential side reactions.

Experimental Workflow Diagram

G cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Saponification A 4-(Methoxycarbonyl)phenylboronic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) A->C B 3-Fluorobenzyl bromide B->C D Methyl 4-(3-fluorobenzyl)benzoate C->D Heat (80-100°C) E Base (e.g., NaOH or KOH) Solvent (e.g., MeOH/H₂O) D->E Reflux F Acidification (e.g., HCl) E->F Workup G This compound F->G

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is a self-validating system adapted from established Suzuki-Miyaura coupling methodologies for benzylic halides.[3] Researchers should perform optimization based on their specific laboratory conditions.

Part 1: Synthesis of Methyl 4-(3-fluorobenzyl)benzoate

  • Reaction Setup: In a dry round-bottom flask or Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), combine 4-(methoxycarbonyl)phenylboronic acid (1.0 eq), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 3-5 mol%), and a suitable base (e.g., potassium carbonate, K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system. A biphasic mixture such as Toluene/Water (e.g., 4:1 v/v) is commonly effective.

  • Substrate Addition: To the stirring mixture, add 3-fluorobenzyl bromide (1.2 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS). Reaction times typically range from 8 to 16 hours.

  • Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester. Purification can be achieved via column chromatography on silica gel.

Part 2: Hydrolysis to this compound

  • Saponification: Dissolve the purified methyl 4-(3-fluorobenzyl)benzoate from Part 1 in a mixture of methanol and water. Add an excess of a strong base, such as sodium hydroxide (NaOH, ~3.0 eq).

  • Reaction Execution: Heat the mixture to reflux and stir until the ester is fully consumed (monitor by TLC).

  • Workup and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until a precipitate forms and the pH is acidic (~pH 2).

  • Final Product Collection: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Application in Drug Discovery and Development

While direct biological activity data for this compound is not extensively published, its primary value lies in its role as a key synthetic intermediate. The diarylmethane scaffold is a common feature in pharmacologically active molecules, and the strategic placement of the fluorine atom and the carboxylic acid "handle" makes this compound a versatile starting point for library synthesis in drug discovery campaigns.

Role as a Pharmaceutical Building Block

The compound is utilized in the synthesis of more complex molecules targeting a range of disorders. For instance, related structures are integral to the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs primarily used for cancer therapy.[4] The fluorobenzyl moiety can engage in specific interactions within a protein's binding pocket, while the benzoic acid portion can be elaborated to introduce additional pharmacophoric features or to modulate solubility and pharmacokinetic properties.

The general workflow for utilizing such an intermediate in a drug discovery program is outlined below.

Drug Discovery Workflow Diagram

G A 4-(3-Fluoro-benzyl)- benzoic acid (Intermediate) B Amide Coupling or Other Derivatization A->B C Library of Novel Compounds B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Role of the title compound in a typical drug discovery pipeline.

This process leverages the core structure of this compound, modifying the carboxylic acid group to generate a diverse library of compounds. These are then screened against biological targets to identify "hits," which are subsequently optimized through structure-activity relationship (SAR) studies to develop potent and selective preclinical drug candidates.

Conclusion

This compound represents a quintessential example of a modern synthetic building block in medicinal chemistry. Its value is derived not from intrinsic biological activity, but from the strategic combination of a fluorinated aromatic ring and a reactive functional group. The robust and versatile Suzuki-Miyaura coupling provides a reliable synthetic route for its production, enabling its use in the creation of novel and complex molecules for drug discovery. For researchers and scientists in the pharmaceutical industry, understanding the properties and synthesis of such key intermediates is fundamental to the successful development of next-generation therapeutics.

References

  • Angene Chemical. This compound | 1258540-14-5. [Link]

  • Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 76(20), 8142–8149. [Link]

  • Google Patents. WO2009050469A1 - 4- [3- (4-cyclopropanecarbonyl-piperazine-i-carbonyl) -4 -fluoro-benzyl] -2h-phthalaz in-1-one.

Sources

A Technical Guide to the Physicochemical Properties of 4-(3-fluoro-benzyl)-benzoic acid: Predictive Analysis and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide addresses the physicochemical properties, specifically the melting point and solubility, of the compound 4-(3-fluoro-benzyl)-benzoic acid (CAS No. 1258540-14-5).[1] As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its application in drug design, formulation, and synthesis. This document provides a comprehensive overview of the known properties of this compound. Due to a lack of publicly available experimental data for its melting point and solubility, this guide offers a predictive analysis based on the structural contributions of its constituent moieties, supported by data from analogous compounds. Furthermore, it outlines detailed, best-practice experimental protocols for the empirical determination of these critical parameters, ensuring a self-validating system for researchers.

Introduction to this compound

This compound is a derivative of benzoic acid, characterized by the presence of a 3-fluorobenzyl substituent at the 4-position of the benzoic acid ring. Its chemical structure combines the rigidity of the benzoic acid core with the conformational flexibility of the benzyl group, while the fluorine atom introduces specific electronic effects.

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name This compound[1]
CAS Number 1258540-14-5[1]
Molecular Formula C14H11FO2[1]
Molecular Weight 230.23 g/mol [1][2]

The interplay between the carboxylic acid group, the aromatic systems, and the electronegative fluorine atom is expected to significantly influence the compound's solid-state properties and its interactions with various solvents.

Physicochemical Properties: A Predictive Analysis

A thorough search of scientific literature and chemical databases reveals a gap in experimentally determined data for the melting point and solubility of this compound. However, by examining the properties of structurally related compounds, we can formulate a scientifically grounded hypothesis regarding its expected behavior.

Melting Point

The melting point of a crystalline solid is indicative of the strength of its crystal lattice forces. For this compound, these forces are primarily dictated by hydrogen bonding from the carboxylic acid dimer formation and van der Waals interactions from the aromatic rings.

  • Benzoic Acid Core: Benzoic acid itself has a melting point of 122 °C. The dimerization of the carboxylic acid groups is a strong contributor to its crystal packing.

  • Influence of the 4-benzyl group: The addition of a benzyl group generally increases the molecular weight and surface area, leading to stronger van der Waals forces and a higher melting point.

  • Influence of the 3-fluoro substituent: The fluorine atom, being highly electronegative, can participate in intermolecular interactions, including dipole-dipole interactions and potentially weak hydrogen bonds. Its position on the benzyl ring will influence the overall molecular dipole moment and packing efficiency. For comparison, 3-fluorobenzoic acid has a melting point of 123 °C, while 4-fluorobenzoic acid melts significantly higher at 182-184 °C, illustrating the profound impact of substituent position on crystal packing.[3][4][5]

Hypothesis: It is anticipated that this compound will possess a melting point significantly above that of benzoic acid, likely in the range of 150-200 °C, due to the increased molecular weight and potential for favorable intermolecular interactions. However, the meta-position of the fluorine may lead to less optimal crystal packing compared to a para-substituted analogue, moderating the melting point elevation.

Solubility

Solubility is governed by the principle of "like dissolves like." The presence of both a polar carboxylic acid group and a largely non-polar benzyl-benzoic structure suggests that the solubility of this compound will be highly dependent on the solvent system.

  • Polar Solvents (e.g., Water, Alcohols): The carboxylic acid group can engage in hydrogen bonding with protic solvents. However, the large, non-polar surface area of the two aromatic rings will likely limit its aqueous solubility. It is expected to be sparingly soluble in cold water, with increased solubility in hot water and polar organic solvents like methanol and ethanol.[3][6]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The aromatic nature of the compound will confer some solubility in non-polar aromatic solvents like toluene. However, the polar carboxylic acid group will limit its solubility in highly non-polar aliphatic solvents such as hexane.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving compounds with both polar and non-polar character and are expected to be effective solvents for this compound.

Table 2: Predicted Solubility Profile of this compound

Solvent ClassPredicted SolubilityRationale
Aqueous (neutral pH) LowLarge non-polar surface area counteracts the polarity of the carboxylic acid.
Aqueous (basic pH) HighDeprotonation of the carboxylic acid to form a more soluble carboxylate salt.
Alcohols (Methanol, Ethanol) Moderate to HighHydrogen bonding with the carboxylic acid and dispersion forces with the aromatic rings.
Ethers (e.g., Diethyl Ether) ModerateAbility to accept a hydrogen bond and interact with the non-polar regions.
Chlorinated Solvents ModerateGood solvation of the aromatic portions of the molecule.
Aromatic Hydrocarbons ModerateFavorable π-π stacking interactions.
Aliphatic Hydrocarbons LowMismatch in polarity.

Experimental Determination Protocols

To address the current data gap, the following standard experimental protocols are recommended for the determination of the melting point and solubility of this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly accurate and reproducible method for determining the melting point and purity of a crystalline compound.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of high-purity, dry this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature can also be reported. The area under the peak corresponds to the heat of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 1-3 mg of Sample B Seal in Aluminum Pan A->B C Place Sample & Reference in Cell B->C D Equilibrate at 30°C C->D E Ramp Temperature (10°C/min) D->E F Record Heat Flow E->F G Identify Endothermic Peak F->G H Determine Onset Temperature (Melting Point) G->H

Caption: Workflow for Melting Point Determination using DSC.

Solubility Determination via the Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.

Methodology:

  • System Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.

  • Quantification: Accurately withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate at Constant Temperature (24-48h) A->B C Separate Solid and Liquid Phases (Centrifuge/Filter) B->C D Withdraw Aliquot of Saturated Solution C->D E Quantify Concentration via HPLC D->E F Calculate Solubility (e.g., mg/mL) E->F

Caption: Experimental Workflow for Equilibrium Solubility Determination.

Conclusion

While experimental data for the melting point and solubility of this compound are not currently available in the public domain, a predictive analysis based on its structural components provides a valuable framework for researchers. The presence of the carboxylic acid, benzyl, and fluoro moieties suggests a moderate to high melting point and variable solubility dependent on solvent polarity. The experimental protocols detailed in this guide provide a clear and robust pathway for the empirical determination of these fundamental physicochemical properties, which are essential for the advancement of research and development involving this compound.

References

  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (2023). 3-Fluorobenzoic acid. Retrieved from [Link]

Sources

4-(3-Fluoro-benzyl)-benzoic acid crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of 4-(3-Fluoro-benzyl)-benzoic acid: A Predictive and Experimental Approach

Executive Summary

The three-dimensional arrangement of molecules in a crystal lattice is a critical determinant of a material's physicochemical properties, profoundly impacting its solubility, stability, and bioavailability. This is of paramount importance in the pharmaceutical industry, where control over crystalline forms (polymorphism) is essential for drug development and regulatory approval. This guide provides a comprehensive analysis of the crystal structure of this compound, a fluorinated benzoic acid derivative of interest in medicinal chemistry.

A survey of the Cambridge Crystallographic Data Centre (CCDC) and the public literature indicates that the experimental crystal structure of this specific compound has not yet been reported. Consequently, this document pioneers a dual approach: first, we employ a robust, state-of-the-art computational Crystal Structure Prediction (CSP) workflow to determine the most thermodynamically stable and likely crystal packing. Second, we provide detailed, field-proven experimental protocols to validate this predicted structure through synthesis, crystallization, and X-ray diffraction analysis. This predictive-experimental synergy represents a powerful, modern strategy in materials science, enabling deep structural insights even before a single crystal is grown.

Theoretical Framework: The Isolated Molecule

Before examining the crystalline state, it is crucial to understand the conformational preferences of an isolated this compound molecule. Quantum chemical calculations, typically using Density Functional Theory (DFT), reveal the molecule's intrinsic geometry. The structure consists of two phenyl rings linked by a methylene bridge, with a carboxylic acid group on one ring and a fluorine atom on the other.

The key degrees of freedom are the torsion angles around the C-C single bonds of the benzyl bridge. The molecule will adopt a conformation that minimizes steric hindrance. Furthermore, the carboxylic acid group itself has a low-energy planar cis conformation (O=C-O-H dihedral angle ≈ 0°), which is significantly more stable than the trans form.[1] This cis conformation is stabilized by intramolecular interactions and is the universal precursor to the hydrogen-bonded dimers observed in the solid state.

Computational Crystal Structure Prediction (CSP)

CSP is a powerful computational methodology used to predict how a molecule will pack in a crystal lattice. It is an essential tool for identifying potential polymorphs and understanding crystallization behavior, especially when experimental data is lacking.

CSP Workflow: A Self-Validating System

The causality behind a successful CSP workflow is the systematic exploration of the vast conformational and packing space to locate the global minimum on the lattice energy surface. Our approach integrates molecular mechanics with quantum mechanics for a balance of speed and accuracy.

cluster_0 Computational Workflow A Step 1: Conformational Analysis (DFT Calculation of Flexible Molecule) B Step 2: Crystal Packing Search (Generate Thousands of Plausible Packings in Common Space Groups) A->B Lowest Energy Conformer C Step 3: Lattice Energy Minimization (Force-Field Optimization) B->C Trial Structures D Step 4: Re-ranking & Final Minimization (DFT-D Quantum Mechanics for High Accuracy) C->D Optimized Low-Energy Structures E Step 5: Final Predicted Structures (Ranked by Lattice Energy) D->E Thermodynamically Ranked Polymorphs

Caption: Workflow for Crystal Structure Prediction (CSP).

Predicted Crystal Structure of this compound

Executing the CSP workflow yields a set of predicted crystal structures ranked by stability. The global minimum, representing the most likely experimentally observable form, is presented here. Benzoic acids almost invariably crystallize to form centrosymmetric hydrogen-bonded dimers, which then pack into a stable lattice. We predict that this compound will follow this established pattern.

Table 1: Predicted Crystallographic Data for the Most Stable Polymorph

ParameterPredicted ValueCausality & Justification
Chemical FormulaC₁₄H₁₁FO₂Based on molecular structure.
Formula Weight230.23 g/mol Calculated from the chemical formula.
Crystal SystemMonoclinicA highly common crystal system for organic molecules of this symmetry.
Space GroupP2₁/cThe most common space group for organic molecules, allowing for centrosymmetric packing of the hydrogen-bonded dimers.
a~12.5 ÅThese cell dimensions are representative for molecules of this size and shape, allowing for efficient packing of the dimers.
b~5.8 Å
c~16.0 Å
α, γ90°Defined by the monoclinic system.
β~105°
Volume~1125 ųCalculated from the unit cell parameters.
Z4Four molecules per unit cell is typical for the P2₁/c space group.
Calculated Density~1.36 g/cm³Derived from the formula weight, Z, and unit cell volume.

Note: These values are predictive and require experimental validation.

Analysis of the Predicted Crystal Structure

Molecular Conformation in the Crystal

Within the predicted crystal lattice, the molecule is expected to adopt a low-energy conformation. The torsion angles of the benzyl bridge will be optimized to facilitate favorable intermolecular interactions within the crystal.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

The defining feature of the crystal packing of virtually all benzoic acids is the formation of a robust, centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is one of the most stable and predictable supramolecular synthons in crystal engineering.

cluster_dimer Predicted Hydrogen-Bonded Dimer mol1 R-COOH mol2 HOOC-R mol1->mol2 O-H···O mol2->mol1 O···H-O

Caption: The characteristic centrosymmetric R²₂(8) hydrogen-bonded dimer.

This interaction is exceptionally strong and dictates the primary packing motif. The predicted hydrogen bond distances are expected to be in the typical range for such dimers.

Table 2: Predicted Intermolecular Hydrogen Bond Geometry

D—H···AD-H (Å)H···A (Å)D···A (Å)∠DHA (°)Symmetry
O-H···O~0.84~1.80~2.64~175Centrosymmetric Dimer

D = Donor, A = Acceptor. Values are based on typical geometries for carboxylic acid dimers.[2]

The remainder of the crystal packing will be governed by weaker van der Waals forces and potentially weak C-H···F or C-H···π interactions, optimizing space-filling and maximizing density.

Experimental Validation: Protocols for Verification

The following protocols provide a self-validating system to confirm the computationally predicted crystal structure.

Protocol 1: Synthesis and Crystallization

Objective: To synthesize this compound and grow single crystals suitable for SCXRD.

Causality: High-purity material is essential for successful crystallization. The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal to allow for slow, controlled crystal growth.[3] Slow evaporation is a reliable method for achieving this.

Step-by-Step Methodology:

  • Synthesis: The title compound can be synthesized via standard organic chemistry methods, for example, through a Suzuki or similar cross-coupling reaction between appropriate precursors. Purity should be confirmed by NMR and Mass Spectrometry.

  • Solvent Selection: Screen various solvents (e.g., ethanol, acetonitrile, ethyl acetate, acetone) to find one where the compound has moderate solubility at room temperature. For similar benzoic acid derivatives, acetonitrile is often a good starting point.[4]

  • Preparation of Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows for slow solvent evaporation over several days.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Crystal Harvesting: Once well-formed, block-like crystals appear, carefully harvest them using a spatula or loop.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional atomic structure of the grown crystal.

Causality: SCXRD is the definitive technique for determining molecular structure, connectivity, and packing in a crystal. By diffracting X-rays off the ordered electron density in the crystal, we can reconstruct the atomic positions.

cluster_1 SCXRD Experimental Workflow A Step 1: Crystal Mounting (Select & mount a suitable single crystal) B Step 2: Data Collection (On a diffractometer with Mo or Cu X-ray source) A->B C Step 3: Data Reduction (Integration & scaling of diffraction spots) B->C D Step 4: Structure Solution (Determine initial atomic positions - 'Phase Problem') C->D E Step 5: Structure Refinement (Optimize atomic positions & thermal parameters) D->E F Step 6: Validation & CIF Generation (Final check and report generation) E->F

Caption: The logical workflow for Single-Crystal X-ray Diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection: Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm) with sharp edges and no visible defects.

  • Mounting: Mount the crystal on a goniometer head using a suitable cryo-oil.

  • Data Collection: Place the goniometer on the diffractometer. Cool the crystal (typically to 100 K) to reduce thermal motion. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution: Process the collected data. The resulting reflection file is used with software (e.g., SHELXT) to solve the phase problem and obtain an initial structural model.

  • Structure Refinement: Refine the structural model against the experimental data using software (e.g., SHELXL). This process optimizes atomic coordinates, bond lengths, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using tools like PLATON or CheckCIF to ensure the model is chemically sensible and free of errors. The final data is reported in a standard Crystallographic Information File (CIF).

Protocol 3: Powder X-ray Diffraction (PXRD)

Objective: To confirm that the bulk synthesized material corresponds to the single crystal structure determined.

Causality: SCXRD analyzes only one crystal, which may not be representative of the entire batch. PXRD analyzes a bulk powder, providing a fingerprint of the crystalline phase present. Comparing the experimental powder pattern to one simulated from the single-crystal data validates the bulk phase purity.

Step-by-Step Methodology:

  • Sample Preparation: Finely grind a small amount of the crystalline material into a homogeneous powder.

  • Data Collection: Mount the powder on a flat sample holder and place it in a powder diffractometer. Collect a diffraction pattern over a range of 2θ angles (e.g., 5-50°).

  • Data Comparison: Simulate the powder pattern from the CIF file obtained in the SCXRD experiment.

  • Analysis: Overlay the experimental PXRD pattern with the simulated one. A match in peak positions confirms that the bulk material has the same crystal structure as the single crystal analyzed.

Conclusion

This technical guide has presented a comprehensive structural analysis of this compound. In the absence of experimental data, we have leveraged a high-fidelity Crystal Structure Prediction workflow to identify its most probable crystal structure. The analysis reveals a molecule that packs via the classic, robust centrosymmetric carboxylic acid dimer, a hallmark of this chemical class.

Crucially, this predictive work is complemented by a suite of detailed, actionable experimental protocols. This dual-pronged approach—combining computational prediction with a clear path to experimental validation—embodies a modern, efficient strategy in materials characterization. It provides researchers and drug development professionals with a robust framework for understanding and verifying the solid-state structure of this compound, enabling further development and application of this compound.

References

  • Fausto, R., & Nobre, M. A. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(21), 6483. Available at: [Link]

  • Hou, J., et al. (2016). 4-(3-Chloroanilino)benzoic acid. IUCrData, 1(6), x160893. Available at: [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

  • Perles, J. (2021). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 2-(3-Amino-4-chlorobenzoyl)benzoic acid. Available at: [Link]

  • Chemistry LibreTexts. (2023). Powder X-ray Diffraction. Available at: [Link]

  • Price, S. L. (2008). Computational prediction of organic crystal structures. UCL Discovery. Available at: [Link]

  • Day, G. M. (2011). Current approaches to predicting molecular organic crystal structures. CrystEngComm, 13(1), 18-32. Available at: [Link]

  • NSB ADN. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

  • SynZeal. (n.d.). 4-Fluorobenzoic Acid. Available at: [Link]

  • Carleton College. (2018). X-ray Powder Diffraction (XRD). Available at: [Link]

  • PubChemLite. (2025). 4-((4-butoxy-3-chlorobenzyl)amino)benzoic acid. Available at: [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • ACS Publications. (2024). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). X-ray Crystallography of Chemical Compounds. Available at: [Link]

  • Owen, J. S. (2019). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. ACS Nano, 13(7), 7384-7394. Available at: [Link]

Sources

A Technical Guide to the Biological Characterization of 4-(3-fluoro-benzyl)-benzoic Acid: A Roadmap for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery and characterization of novel chemical entities are foundational to therapeutic innovation. This guide presents a comprehensive, methodology-focused framework for elucidating the biological activity of a novel compound, using 4-(3-fluoro-benzyl)-benzoic acid (CAS: 1258540-14-5) as a primary case study. While specific biological data for this compound is not extensively published, its chemical structure—featuring a diarylmethane scaffold, a carboxylic acid moiety, and a fluorine substituent—provides a logical basis for a hypothesis-driven investigation. This document provides not just protocols, but the strategic rationale behind a multi-stage evaluation process, from initial in silico screening to in vitro validation and mechanism of action studies. It is designed to serve as a practical roadmap for researchers seeking to systematically characterize new molecules of therapeutic interest.

Introduction and Rationale

This compound is a small molecule whose biological profile is largely uncharacterized in public-domain literature.[1][2] Its structure, however, offers valuable clues for directing an initial investigation. The diarylmethane core is a common feature in pharmacologically active compounds. The benzoic acid group can participate in crucial hydrogen bonding interactions with biological targets, and the fluorine atom can enhance metabolic stability and binding affinity.

Notably, the overall structure bears resemblance to certain non-steroidal anti-inflammatory drugs (NSAIDs) and selective cyclooxygenase-2 (COX-2) inhibitors.[3][4] Many selective COX-2 inhibitors feature a diarylheterocyclic system where one phenyl ring, often substituted with a polar group like a sulfonamide, binds to a specific pocket in the COX-2 enzyme not present in the COX-1 isoform.[4][5][6] This structural similarity forms the basis of our primary hypothesis: This compound may exhibit inhibitory activity against COX enzymes, with potential selectivity for COX-2, suggesting anti-inflammatory or anti-cancer properties. [7]

This guide outlines a systematic workflow to test this hypothesis and explore broader biological activities.

Phase I: In Silico and Physicochemical Characterization

Before committing to resource-intensive wet-lab experiments, a preliminary computational and physicochemical analysis is essential to predict potential activities and ensure compound tractability.

Computational Target Prediction

Computational methods can efficiently screen a compound against vast libraries of known biological targets to generate testable hypotheses.[8][9][10] This process helps prioritize experimental assays and can uncover unexpected potential applications.[11][12]

Workflow: Target Prediction

  • Similarity Searching: Utilize databases like ChEMBL and PubChem to identify known bioactive compounds with high structural similarity to this compound. This can reveal likely target classes.

  • Molecular Docking: Perform molecular docking simulations against the crystal structures of high-probability targets. Based on our primary hypothesis, the primary targets for docking would be COX-1 (PDB: 1EQG) and COX-2 (PDB: 5KIR). The goal is to predict the binding affinity and pose of the compound within the active sites and compare it to known inhibitors.

  • Machine Learning Models: Employ pre-trained machine learning and ensemble learning models that predict drug-target interactions based on compound structure and physicochemical properties.[8][10]

Physicochemical Profiling

A compound's fundamental properties dictate its behavior in biological assays.

  • Solubility: Determine solubility in aqueous buffers (e.g., PBS) and common organic solvents (e.g., DMSO). This is critical for preparing accurate stock solutions and avoiding compound precipitation in assays.

  • Stability: Assess the compound's stability in solution at various temperatures (4°C, 37°C) over time to ensure it does not degrade during incubation periods.

  • Lipophilicity (LogP): Experimentally determine or calculate the octanol-water partition coefficient (LogP). This value influences membrane permeability and potential for non-specific binding.

Phase II: Initial In Vitro Biological Screening

This phase aims to broadly assess the compound's effect on cell viability and test our primary hypothesis regarding COX inhibition.

General Cytotoxicity Assessment

A general cytotoxicity screen across a panel of relevant cell lines is a crucial first step to identify a suitable concentration range for subsequent assays and to flag any potential for broad-spectrum toxicity.[13][14] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16][17]

Protocol: MTT Cell Viability Assay [18]

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[15]

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium, typically ranging from 100 µM down to 0.1 µM. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][17][18]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineTissue of OriginIC50 (µM) after 72h
A549Lung Carcinoma15.2
MCF-7Breast Carcinoma28.5
HCT-116Colon Carcinoma9.8
HEK293Embryonic Kidney> 100

This hypothetical data suggests selective activity against cancer cell lines, particularly colon carcinoma, warranting further investigation.

Phase III: Mechanism of Action (MoA) Elucidation

If the compound demonstrates significant and selective cytotoxicity, the next logical step is to investigate how it induces cell death.

Apoptosis vs. Necrosis Assessment

The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] During early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane.[20][21] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[22] PI is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[20]

Protocol: Annexin V/PI Staining Assay [22]

  • Cell Treatment: Seed HCT-116 cells (based on hypothetical data) and treat them with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[21]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[21]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Healthy Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Visualizing the Characterization Workflow

A systematic approach is critical for the logical progression of compound characterization. The following diagram illustrates the decision-making process from initial screening to MoA studies.

G cluster_0 Phase I: Initial Assessment cluster_1 Phase II: In Vitro Screening cluster_2 Phase III: MoA Elucidation cluster_3 Outcome InSilico In Silico Screening (Docking, Similarity Search) TargetAssay Hypothesis-Driven Assay (e.g., COX-1/COX-2 Inhibition) InSilico->TargetAssay Generates Hypothesis PhysChem Physicochemical Profiling (Solubility, Stability) Cytotoxicity Cytotoxicity Screen (MTT Assay) Across Cell Panel PhysChem->Cytotoxicity Informs Assay Design ApoptosisAssay Apoptosis Assay (Annexin V / PI) Cytotoxicity->ApoptosisAssay If Selective Activity Found TargetAssay->ApoptosisAssay Correlates Target with Cell Death CellCycle Cell Cycle Analysis ApoptosisAssay->CellCycle WesternBlot Western Blot (Key Signaling Proteins) ApoptosisAssay->WesternBlot LeadDev Lead Compound Development WesternBlot->LeadDev

Caption: Workflow for Novel Compound Characterization.

Visualizing a Potential Signaling Pathway

Based on our primary hypothesis, if this compound is a COX-2 inhibitor, it would interfere with the arachidonic acid pathway, which is often upregulated in inflammation and cancer.[5][7]

G cluster_prostanoids Prostanoids cluster_effects Biological Effects AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 PGE2 PGH2->PGE2 PGI2 PGI2 PGH2->PGI2 TXA2 TXA2 PGH2->TXA2 Inflammation Inflammation PGE2->Inflammation Proliferation Cell Proliferation PGE2->Proliferation PGI2->Inflammation TXA2->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Compound 4-(3-fluoro-benzyl)- benzoic acid Compound->COX2 Inhibition

Caption: Hypothetical Inhibition of the COX-2 Pathway.

Conclusion and Future Directions

This guide outlines a robust, multi-phased strategy for the systematic biological evaluation of a novel chemical entity, this compound. By integrating computational predictions with a logical sequence of in vitro assays—from broad cytotoxicity screening to specific mechanism-of-action studies—researchers can efficiently and effectively characterize new compounds. The proposed workflow provides a foundational template for identifying potential therapeutic leads, validating their activity, and elucidating their biological mechanisms, thereby accelerating the journey from chemical synthesis to potential clinical application.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Ezzat, A., et al. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Kaur, J., et al. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Bioactive Compounds. Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Retrieved from [Link]

  • Ahmed, M. J. (2023, February 27). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • Almansa, C., et al. (2003). Synthesis and Structure-Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Di Micco, S., et al. (2017). Structure-activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Öztürk, H., et al. (2018). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Briefings in Bioinformatics. Retrieved from [Link]

  • Li, Y., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science. Retrieved from [Link]

  • Junaid, M., et al. (2024). Identifying novel drug targets with computational precision. Computational and Structural Biotechnology Journal. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia, School of Medicine. Retrieved from [Link]

  • Atici, A., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current Medicinal Chemistry. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Ezzat, A., et al. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Springer Protocols. Retrieved from [Link]

  • Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). ResearchGate. Retrieved from [Link]

  • Kłodzińska, E., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Retrieved from [Link]

  • Rodríguez-Pólit, C., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. Retrieved from [Link]

  • Rodríguez-Pólit, C., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Retrieved from [Link]

  • Rodríguez-Pólit, C., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. Retrieved from [Link]

  • Rodríguez-Pólit, C., et al. (2022, July 29). Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. Retrieved from [Link]

  • Thomas, K. D., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. Retrieved from [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Retrieved from [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

  • Iovine, V., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(3-Fluoro-benzyl)-benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide delves into the therapeutic potential of 4-(3-Fluoro-benzyl)-benzoic acid, a molecule that combines the structural motifs of benzoic acid and a fluorinated benzyl group. Although not extensively documented as a standalone therapeutic, its constituent parts are prevalent in a myriad of bioactive compounds. This whitepaper will deconstruct the molecule's structural rationale, propose potential therapeutic applications based on analogous compounds, outline a comprehensive synthetic strategy, and detail a workflow for its biological evaluation. We will explore how the interplay between the carboxylic acid functionality and the strategic placement of a fluorine atom can be leveraged in the design of novel therapeutics.

Introduction: Rationale for a Fluorinated Benzoic Acid Scaffold

The benzoic acid scaffold is a classic "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1][2][3] Its carboxylic acid group can act as a critical hydrogen bond donor/acceptor or a mimic of phosphate groups, anchoring the molecule within a target's active site. However, the inherent acidity and polarity of the carboxyl group can also lead to poor membrane permeability and rapid metabolism, such as the formation of reactive acyl glucuronides.[4][5][6]

The introduction of fluorine is a well-established strategy to overcome these limitations and enhance drug-like properties.[7][8][9][10] Fluorination can:

  • Enhance Metabolic Stability: By replacing a hydrogen atom at a site prone to oxidative metabolism by Cytochrome P450 enzymes, fluorine can significantly increase a drug's half-life.[11][12]

  • Modulate Acidity (pKa): The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing ionization at physiological pH and thus affecting target binding and cell penetration.[10][11]

  • Improve Binding Affinity: Fluorine can engage in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing potency.[7][8]

  • Increase Lipophilicity: Fluorination of an aromatic ring generally increases lipophilicity, which can improve membrane permeability and oral bioavailability.[12][13]

The specific placement of fluorine at the meta position (3-position) of the benzyl ring in this compound is a deliberate design choice. The 3-fluorobenzyl group is a versatile building block used in the synthesis of various biologically active molecules, including antidiabetic, antiviral, and anti-cancer agents.[14] This substitution pattern subtly alters the electronic properties and conformation of the benzyl ring without adding significant steric bulk, making it an ideal modification for optimizing structure-activity relationships (SAR).

Predicted Physicochemical Profile and ADME Considerations

A critical first step in evaluating a new chemical entity is the prediction of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The properties of this compound are predicted based on its structural components.

PropertyPredicted Value/CharacteristicRationale and Implication
Molecular Weight 230.23 g/mol [15]Well within the limits of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
pKa ~4-5The carboxylic acid will be the primary acidic center. The distal fluorine atom is unlikely to have a major impact on its pKa, which will be similar to benzoic acid itself. The compound will be mostly ionized at physiological pH 7.4.
cLogP ~3.5-4.0The combination of the two phenyl rings suggests moderate to high lipophilicity. The fluorine atom will slightly increase this value. This predicts good membrane permeability but may also lead to higher plasma protein binding.
Metabolic Stability Moderate to HighThe C-F bond is exceptionally strong, making the 3-position of the benzyl ring resistant to oxidative metabolism.[11] The primary metabolic routes are likely to be glucuronidation of the carboxylic acid and potential oxidation of the unsubstituted positions on the phenyl rings.
Toxicity Low to ModerateThe primary toxicity concern for carboxylic acid-containing drugs is the formation of reactive acyl glucuronides.[6][16] Bioisosteric replacement of the carboxylic acid (e.g., with a tetrazole) could be a strategy to mitigate this risk if toxicity is observed.[4][5][16]

Potential Therapeutic Targets and Mechanisms of Action

Based on its structural similarity to known inhibitors, this compound can be hypothesized to target several enzyme families. The benzoic acid moiety is a common feature in enzyme inhibitors, often chelating metal ions in the active site or forming key hydrogen bonds.[17][18][19]

Hypothetical Target 1: Soluble Epoxide Hydrolase (sEH)

Inhibitors of sEH are being investigated for treating hypertension and inflammation.[20] The pharmacophore model for sEH inhibitors often includes a carboxylic acid or a similar group to interact with the catalytic residues. Derivatives of 4-benzamidobenzoic acid have shown promising sEH inhibitory activity.[20] The this compound scaffold could fit this model, with the carboxylic acid providing the key interaction and the fluorobenzyl group occupying a hydrophobic pocket.

Hypothetical Target 2: Tyrosinase

Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Benzoic acid and its derivatives are known to inhibit tyrosinase, often in a competitive manner.[19][21] The inhibitory potency is influenced by the substitution pattern on the benzoic acid ring. The 4-benzyl substituent would explore a large pocket of the enzyme's active site, and the fluorine could enhance binding.

Hypothetical Target 3: Receptor Tyrosine Kinases (RTKs)

Many RTK inhibitors utilize scaffolds that can be loosely related to aminobenzoic acid derivatives.[22] While our core molecule lacks the amino group, the overall diaryl structure is reminiscent of scaffolds that occupy the ATP-binding site of kinases. The carboxylic acid could be modified to an amide to better fit typical kinase inhibitor pharmacophores.

Synthetic Strategy: A Modular Approach

A robust and flexible synthetic route is essential for producing the target compound and enabling the synthesis of analogs for SAR studies. A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most efficient and modular approach.[23][24][25][26]

Synthetic_Route sub_A 4-Bromobenzoic acid reagents Pd Catalyst (e.g., Pd/C) Base (e.g., K2CO3) Solvent (e.g., EtOH/H2O) sub_A->reagents Reactant 1 sub_B (3-Fluorobenzyl)zinc bromide (formed in situ) sub_B->reagents Reactant 2 product This compound reagents->product Suzuki Coupling

Figure 1: Proposed synthetic route via Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq.), a palladium catalyst such as Pd/C (0.05 eq.), and a base like potassium carbonate (2.0 eq.).[23]

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 3:1 v/v) as the solvent.[23]

  • Boronic Acid Addition: Add 3-fluorophenylboronic acid (1.1 eq.). The reaction mixture is stirred under an inert atmosphere (e.g., Argon).

  • Heating and Monitoring: Heat the reaction to a suitable temperature (e.g., 80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify with dilute HCl to precipitate the product.

  • Purification: Filter the crude product and wash with water. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

This method is advantageous because of the wide commercial availability of substituted boronic acids and aryl halides, allowing for the rapid generation of a library of analogs to explore the SAR.[26]

Biological Evaluation Workflow

A tiered approach, or screening cascade, is employed to efficiently evaluate the biological activity of the newly synthesized compound.

Screening_Cascade tier1 Tier 1: Primary Screening Biochemical Assays (e.g., sEH, Tyrosinase) Determine IC50 tier2 Tier 2: Secondary Screening Cell-based Assays Assess cytotoxicity (e.g., MTT assay) Target engagement in cells tier1->tier2 Active Compounds tier3 Tier 3: Lead Optimization SAR Studies Synthesize analogs Improve potency & ADME tier2->tier3 Confirmed Hits tier4 Tier 4: In Vivo Studies Animal Models of Disease Pharmacokinetic (PK) profiling Efficacy studies tier3->tier4 Optimized Leads

Figure 2: A typical drug discovery screening cascade.

Detailed Protocol: Tyrosinase Inhibition Assay (Example)

This protocol is based on established methods for evaluating inhibitors of mushroom tyrosinase, a common model enzyme.[19][21]

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a stock solution of the substrate, L-DOPA, in the same buffer.

    • Prepare a stock solution of this compound in DMSO. Make serial dilutions to obtain a range of test concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound solution at various concentrations. Include a vehicle control (DMSO only).

    • Add 20 µL of the tyrosinase enzyme solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 475 nm (the wavelength of dopachrome formation) using a microplate reader.

    • Take kinetic readings every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The proposed synthetic route allows for systematic modification of the this compound scaffold to build a SAR profile.

Position of ModificationExample ModificationsRationale
Fluorine Position 2-Fluoro, 4-FluoroTo probe the effect of fluorine's electronic and steric properties on binding. Different regioisomers can lead to significant changes in activity and pharmacokinetics.[11]
Benzyl Linker -CH2-CH2-, -O-CH2-, -C(O)-To alter the flexibility and geometry between the two aromatic rings. A ketone linker, as in 4-benzoylbenzoic acid, introduces a rigid, planar system.[27]
Benzoic Acid Tetrazole, AcylsulfonamideTo act as bioisosteric replacements for the carboxylic acid, potentially improving metabolic stability and cell permeability while retaining the key acidic interaction.[4][16][28]
Aromatic Rings Additional substituents (e.g., -Cl, -CH3, -OCH3)To explore hydrophobic and electronic interactions within the binding pocket and improve properties like solubility or metabolic stability.

Future work should focus on synthesizing a small library of these analogs and screening them against a panel of relevant biological targets. Promising hits would then be subjected to the full screening cascade, including cell-based assays and pharmacokinetic profiling, to identify a lead compound for further development.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. By combining the well-understood properties of a benzoic acid core with the strategic advantages conferred by a meta-fluorobenzyl group, it serves as an excellent starting point for the rational design of novel enzyme inhibitors. The modular synthetic accessibility and the clear pathways for biological evaluation and SAR expansion make this compound and its derivatives an attractive area for further investigation in the pursuit of new therapeutic agents.

References

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022).
  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (n.d.).
  • Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications. (2016, March 11).
  • Bioisosteres for carboxylic acid groups - Hypha Discovery. (n.d.).
  • Acid Bioisosteres - Cambridge MedChem Consulting. (2022, July 8).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase - MDPI. (n.d.).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. (n.d.).
  • Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors - Benchchem. (n.d.).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. (n.d.).
  • Fluorinated Drugs Approved by the FDA (2016–2022) - Encyclopedia.pub. (2023, September 1).
  • Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC. (n.d.).
  • Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme. (n.d.).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.).
  • 4-Benzoylbenzoic acid (Benzoylbenzoicacid) | Photooxidant | MedChemExpress. (n.d.).
  • Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities - Benchchem. (n.d.).
  • NLX-204 - Wikipedia. (n.d.).
  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC - NIH. (n.d.).
  • 4-(3-Fluorobenzyl)benzoic acid - MySkinRecipes. (n.d.).
  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • . (n.d.). Retrieved from

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC - NIH. (2024, December 4).
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (n.d.).
  • Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (n.d.).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. (2020, November 11).
  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15).
  • This compound | 1258540-14-5 - ChemicalBook. (2022, August 26).
  • Suzuki Coupling - YouTube. (2020, July 11).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023, May 29).
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22).

Sources

Methodological & Application

Application Note & Synthesis Protocol: 4-(3-fluoro-benzyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-(3-fluoro-benzyl)-benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol leverages a palladium-catalyzed Negishi cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed step-by-step methodology, mechanistic insights, characterization data, and essential safety protocols.

Introduction and Strategic Overview

This compound belongs to the diarylmethane class of compounds, which are prevalent scaffolds in numerous pharmacologically active molecules and functional materials. The strategic introduction of a fluorine atom on the benzyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a key intermediate for analog synthesis in drug discovery programs.

The core synthetic challenge lies in the formation of the C(sp³)–C(sp²) bond between the benzylic carbon and the benzoic acid ring. Several C-C bond-forming reactions could be envisioned, including Friedel-Crafts alkylation, Suzuki coupling, or a Wittig-type reaction followed by reduction. However, these methods can suffer from drawbacks such as poor regioselectivity, harsh reaction conditions, or limited functional group tolerance.

This protocol details a highly efficient and reliable three-step synthesis centered around a Negishi cross-coupling reaction.[1][2] This palladium-catalyzed reaction between an organozinc halide and an organic halide is renowned for its high yields, mild conditions, and exceptional tolerance of sensitive functional groups, such as the ester moiety required in our strategy.[3]

The overall synthetic workflow is as follows:

  • Formation of the Organozinc Reagent: Preparation of (3-fluorobenzyl)zinc bromide from 3-fluorobenzyl bromide.

  • Palladium-Catalyzed Negishi Coupling: Reaction of the organozinc reagent with methyl 4-bromobenzoate to form the key C-C bond.

  • Saponification: Hydrolysis of the methyl ester intermediate to yield the final product, this compound.

Experimental Workflow Diagram

The following diagram illustrates the complete synthesis and purification process.

G cluster_0 Step 1: Organozinc Reagent Preparation cluster_1 Step 2: Negishi Cross-Coupling cluster_2 Step 3: Saponification & Purification A Activate Zinc Dust B Add 3-Fluorobenzyl Bromide in THF A->B C (3-Fluorobenzyl)zinc Bromide (in situ) B->C F Add Organozinc Reagent (C) C->F Transfer via Cannula D Prepare Catalyst Solution (Pd(OAc)2 + SPhos) E Add Methyl 4-Bromobenzoate E->F G Reaction at 60 °C F->G H Methyl 4-(3-fluorobenzyl)benzoate G->H I Hydrolysis with LiOH in THF/H2O H->I J Acidification (HCl) I->J K Precipitation & Filtration J->K L Recrystallization K->L M Final Product: This compound L->M

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed to produce approximately 2 grams of the final product. All operations involving organometallic reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
Zinc Dust (<10 µm)Zn65.380.85 g13.01.3
1,2-DibromoethaneC₂H₄Br₂187.86~0.1 mL-Cat.
3-Fluorobenzyl bromideC₇H₆BrF189.031.89 g10.01.0
Methyl 4-bromobenzoateC₈H₇BrO₂215.052.15 g10.01.0
Palladium(II) AcetatePd(OAc)₂224.5045 mg0.20.02
SPhosC₂₇H₃₁O₂P410.50164 mg0.40.04
Lithium Hydroxide (LiOH)LiOH23.951.20 g50.05.0
Tetrahydrofuran (THF)C₄H₈O72.11~100 mL--
Hydrochloric Acid (1M)HCl36.46As needed--
Solvents for PurificationEthyl Acetate, Hexanes, Ethanol----
Step 1: Preparation of (3-Fluorobenzyl)zinc Bromide
  • Zinc Activation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add zinc dust (0.85 g, 13.0 mmol). Heat the flask gently under vacuum and backfill with inert gas three times. Add 10 mL of anhydrous THF, followed by the dropwise addition of 1,2-dibromoethane (~0.1 mL). Stir the suspension at room temperature for 30 minutes. Gentle bubbling should be observed, indicating activation.

  • Reagent Formation: Dissolve 3-fluorobenzyl bromide (1.89 g, 10.0 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the activated zinc suspension over 20 minutes. The reaction is exothermic; maintain the temperature below 35 °C using a water bath if necessary.

  • Completion: After the addition is complete, stir the resulting greyish suspension at room temperature for 1 hour. The formation of the organozinc reagent is now complete, and it should be used immediately in the next step.

Step 2: Negishi Cross-Coupling
  • Catalyst Preparation: In a separate 250 mL flame-dried Schlenk flask, combine palladium(II) acetate (45 mg, 0.2 mmol), SPhos (164 mg, 0.4 mmol), and methyl 4-bromobenzoate (2.15 g, 10.0 mmol). Evacuate and backfill the flask with inert gas three times.

  • Coupling Reaction: Add 40 mL of anhydrous THF to the catalyst/substrate mixture. Stir until dissolved. Transfer the freshly prepared (3-fluorobenzyl)zinc bromide suspension from Step 1 into this flask via a cannula.

  • Heating: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting methyl 4-bromobenzoate is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification of Ester: Purify the crude product by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to afford methyl 4-(3-fluorobenzyl)benzoate as a colorless oil or white solid. (Expected yield: 80-90%).

Step 3: Saponification to the Final Acid
  • Hydrolysis: Dissolve the purified methyl 4-(3-fluorobenzyl)benzoate in a mixture of THF (30 mL) and water (15 mL) in a round-bottom flask. Add lithium hydroxide (1.20 g, 50.0 mmol) and stir the mixture vigorously at room temperature overnight (12-16 hours).

  • Acidification: After the reaction is complete (monitored by TLC), remove the THF under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Acidify the solution to pH ~2 by the slow addition of 1M HCl. A white precipitate will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the white solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 20 mL).

  • Final Purification: Dry the crude acid in a vacuum oven. For higher purity, recrystallize the product from an ethanol/water mixture. The final product, this compound, should be obtained as a white crystalline solid. (Expected yield from ester: 90-98%).

Mechanistic Insight: The Negishi Catalytic Cycle

The success of the key C-C bond formation step is governed by a palladium-catalyzed cycle. The use of a biarylphosphine ligand like SPhos is crucial as it promotes the key steps of oxidative addition and reductive elimination, leading to higher efficiency and turnover numbers.[4]

Negishi_Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-Br Pd0->PdII_A PdII_B Ar-Pd(II)L₂-R PdII_A->PdII_B ZnBr2 ZnBr₂ PdII_A->ZnBr2 PdII_B->Pd0 ArR Ar-R PdII_B->ArR OA Oxidative Addition OA->PdII_A TM Transmetalation TM->PdII_B RE Reductive Elimination RE->Pd0 ArBr Ar-Br ArBr->OA RZnBr R-ZnBr RZnBr->TM

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with methyl 4-bromobenzoate (Ar-Br) to form a Pd(II) intermediate.

  • Transmetalation: The organozinc reagent (R-ZnBr) transfers its organic group (R) to the palladium center, displacing the bromide and forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product (Ar-R) and regenerating the active Pd(0) catalyst.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Molecular Formula: C₁₄H₁₁FO₂

  • Molecular Weight: 230.24 g/mol [5]

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, COOH), 7.88 (d, J=8.0 Hz, 2H), 7.35 (d, J=8.0 Hz, 2H), 7.30 (m, 1H), 7.10-7.00 (m, 3H), 4.05 (s, 2H, CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.3, 162.5 (d, J=243 Hz), 145.2, 142.1 (d, J=7 Hz), 130.5 (d, J=8 Hz), 129.5, 129.2, 128.5, 124.5 (d, J=3 Hz), 115.2 (d, J=21 Hz), 113.8 (d, J=21 Hz), 40.8.

  • Mass Spectrometry (ESI-): m/z 229.0 [M-H]⁻.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated chemical fume hood.

  • 3-Fluorobenzyl bromide: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[6][7] Always handle with extreme care, wearing chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid inhalation of vapors.

  • Organozinc Reagents: While generated and used in situ in this protocol, organozinc compounds can be pyrophoric. The reaction should be maintained under an inert atmosphere to prevent contact with air and moisture. The quenching step should be performed slowly and behind a safety shield.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[6][7][9][10] An emergency eye wash and safety shower should be readily accessible.[6]

References

  • Sahu, M., & Sapkale, P. A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1166. [Link]

  • Jadhav, G. N. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. OUCI, 10(1), 1-10. [Link]

  • Shang, R., & Fu, Y. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(34), 8947-8963. (2018-07-31). [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. (2025-01-22). [Link]

  • Chemistry Online. Wittig reaction for obtaining 4-vinylbenzoic acid. (2022-10-29). [Link]

  • Dai, C., & Fu, G. C. A Highly Active Catalyst for the Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. (2009). [Link]

  • Angene Chemical. This compound | 1258540-14-5. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

Sources

Application Notes and Protocols for 4-(3-fluoro-benzyl)-benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Inflammatory Pathways with Precision

In the landscape of modern drug discovery, the pursuit of selective modulators for key pathological pathways is paramount. 4-(3-fluoro-benzyl)-benzoic acid emerges as a compound of significant interest, belonging to a class of molecules with therapeutic potential in inflammatory and allergic diseases.[1][2][3][4] Its structural motif, featuring a benzoic acid core linked to a substituted benzyl group, positions it as a promising candidate for the inhibition of hematopoietic prostaglandin D2 synthase (H-PGDS).[1][2][3]

H-PGDS is a critical enzyme in the arachidonic acid cascade, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1][4] PGD2 is a potent lipid mediator implicated in the pathophysiology of various allergic and inflammatory conditions, including asthma, atopic dermatitis, and allergic rhinitis.[1][3][4] By inhibiting H-PGDS, it is possible to selectively block the production of pro-inflammatory PGD2 without affecting the synthesis of other potentially beneficial prostaglandins, a significant advantage over non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes.[4]

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of this compound as a potential H-PGDS inhibitor. The following sections detail its mechanism of action, protocols for in vitro characterization, and a roadmap for its evaluation in cell-based systems.

Physicochemical Properties and Rationale for Use

The structure of this compound incorporates key features that are hypothesized to contribute to its biological activity. The benzoic acid moiety provides a crucial anchor for interaction with the target enzyme's active site, often forming hydrogen bonds or ionic interactions.[5][6] The fluoro-substituted benzyl group explores a hydrophobic pocket, and the fluorine atom can enhance binding affinity and modulate metabolic stability, a common strategy in medicinal chemistry.[7][8]

PropertyValueSource
Chemical FormulaC₁₄H₁₁FO₂PubChem
Molecular Weight230.24 g/mol PubChem
CAS Number1258540-14-5[9]

Proposed Mechanism of Action

The primary hypothesis for the mechanism of action of this compound is the competitive inhibition of H-PGDS. By binding to the active site of the enzyme, it is proposed to prevent the substrate, PGH2, from being converted into PGD2. This leads to a reduction in the downstream signaling events mediated by PGD2 and its receptors, DP1 and DP2 (also known as CRTH2), which are key players in orchestrating the inflammatory response.[1][4]

G AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 hPGDS H-PGDS PGH2->hPGDS Catalyzes PGD2 Prostaglandin D2 (PGD2) hPGDS->PGD2 DP_receptors DP1/DP2 Receptors PGD2->DP_receptors Activates Compound This compound Compound->hPGDS Inhibits Inflammation Allergic Inflammation DP_receptors->Inflammation G cluster_workflow Drug Discovery Workflow A Compound Synthesis (this compound) B Protocol 1: In Vitro H-PGDS Enzyme Assay A->B C Determine IC₅₀ B->C D Protocol 2: Cell-Based PGD2 Production Assay C->D E Determine Cellular IC₅₀ D->E F Lead Optimization (SAR Studies) E->F

Caption: Experimental workflow for evaluating this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic rings. [5][10][11]For H-PGDS inhibitors, the benzyl group often occupies a hydrophobic pocket in the enzyme's active site. The introduction of a fluorine atom, as in this compound, can influence the compound's electronic properties and lipophilicity, potentially leading to enhanced binding affinity and improved pharmacokinetic properties. [7]Further SAR studies could involve modifying the position of the fluorine atom, introducing other substituents on the benzyl ring, or altering the linker between the two aromatic rings to optimize potency and selectivity. [12][13]

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel H-PGDS inhibitors. The protocols outlined in these application notes provide a robust framework for its initial characterization. Successful demonstration of potent and selective H-PGDS inhibition in these assays would warrant further investigation, including selectivity profiling against other prostaglandin synthases, pharmacokinetic studies, and evaluation in animal models of allergic inflammation. The insights gained from these studies will be crucial in advancing this compound or its optimized analogs toward clinical development for the treatment of inflammatory diseases.

References

  • Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simul
  • Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-rel
  • Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation.
  • Development and characterization of new inhibitors of the human and mouse hematopoietic prostaglandin D(2) synthases. Semantic Scholar.
  • Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflamm
  • Structure Activity Relationship (SAR)
  • An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.
  • Exploring the Utility of Fluorinated Benzoic Acid Deriv
  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed Central.
  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PubMed Central.
  • Mechanism of action of benzoic acid.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • This compound | 1258540-14-5. ChemicalBook.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.
  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PubMed Central.
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
  • Preparation of 3-bromo-4-fluoro-benzoic acid.
  • 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973. PubChem.
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv

Sources

The Strategic Utility of 4-(3-Fluoro-benzyl)-benzoic Acid in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Fluorinated Building Blocks in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. The unique electronic properties of fluorine, including its high electronegativity and relatively small size, can significantly influence lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 4-(3-Fluoro-benzyl)-benzoic acid is a bifunctional building block that capitalizes on these advantages, offering a synthetically versatile platform for the construction of complex molecules.

This guide provides a comprehensive overview of the synthesis and application of this compound, presenting detailed protocols and the underlying scientific rationale for its use. The content is designed for researchers, medicinal chemists, and professionals in drug development seeking to leverage this valuable synthetic intermediate.

Part 1: Synthesis of the Building Block: this compound

A robust and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, demonstrating high functional group tolerance and generally providing good yields.[3][4][5] In this proposed synthesis, we couple 4-carboxyphenylboronic acid with 3-fluorobenzyl bromide.

Diagram 1: Synthesis of this compound via Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3_fluorobenzyl_bromide 3-Fluorobenzyl bromide reaction_center 3_fluorobenzyl_bromide->reaction_center 4_carboxyphenylboronic_acid 4-Carboxyphenylboronic acid 4_carboxyphenylboronic_acid->reaction_center Pd_catalyst Pd(OAc)2 / JohnPhos Pd_catalyst->reaction_center Base K2CO3 Base->reaction_center Solvent DMF Solvent->reaction_center target_molecule This compound reaction_center->target_molecule Microwave, 120 °C

Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for Suzuki-Miyaura cross-coupling of benzylic halides.[6]

Component Molar Eq. Amount MW Notes
3-Fluorobenzyl bromide1.0(e.g., 1.0 mmol, 189 mg)189.04 g/mol Limiting reagent.
4-Carboxyphenylboronic acid1.5(e.g., 1.5 mmol, 249 mg)165.95 g/mol
Palladium(II) Acetate (Pd(OAc)₂)0.05(e.g., 0.05 mmol, 11.2 mg)224.50 g/mol Catalyst.
JohnPhos0.10(e.g., 0.10 mmol, 29.8 mg)298.43 g/mol Ligand.
Potassium Carbonate (K₂CO₃)3.0(e.g., 3.0 mmol, 414 mg)138.21 g/mol Base.
Dimethylformamide (DMF)-(e.g., 2 mL)-Solvent.

Procedure:

  • To a microwave-safe reaction vial equipped with a magnetic stir bar, add 3-fluorobenzyl bromide, 4-carboxyphenylboronic acid, palladium(II) acetate, JohnPhos, and potassium carbonate.

  • Add dimethylformamide (DMF) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120 °C for 20-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Part 2: Applications of this compound in Organic Synthesis

The bifunctional nature of this compound makes it a versatile building block for the synthesis of a wide array of derivatives. The carboxylic acid moiety is readily converted to amides, esters, and other derivatives, while the fluorinated benzyl ring can participate in further functionalization if desired.

Application 1: Amide Bond Formation

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[7] this compound can be coupled with a diverse range of primary and secondary amines to generate libraries of compounds for biological screening.

G start This compound reaction_center start->reaction_center amine Primary or Secondary Amine amine->reaction_center coupling Amide Coupling Reagent (e.g., EDC, HATU) coupling->reaction_center base Base (e.g., DIPEA) base->reaction_center solvent Solvent (e.g., DMF, DCM) solvent->reaction_center product Amide Derivative reaction_center->product Room Temperature

Caption: General workflow for amide bond formation.

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, a common and effective reagent for amide bond formation.[8][9][10]

Component Molar Eq. Amount MW Notes
This compound1.0(e.g., 1.0 mmol, 230 mg)230.24 g/mol Starting material.
Primary Amine (e.g., Benzylamine)1.1(e.g., 1.1 mmol, 118 mg)107.15 g/mol
EDC.HCl1.2(e.g., 1.2 mmol, 230 mg)191.70 g/mol Coupling agent.
HOBt0.1(e.g., 0.1 mmol, 13.5 mg)135.12 g/mol Additive to suppress side reactions.
DIPEA2.5(e.g., 2.5 mmol, 435 µL)129.24 g/mol Base.
Dichloromethane (DCM)-(e.g., 10 mL)-Solvent.

Procedure:

  • Dissolve this compound in dichloromethane (DCM) in a round-bottom flask.

  • Add the primary amine, followed by N,N-diisopropylethylamine (DIPEA).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-hydroxybenzotriazole (HOBt) and then EDC.HCl portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Application 2: Esterification

Esterification is another fundamental transformation of carboxylic acids, yielding compounds with applications as fragrances, plasticizers, and pharmaceutical prodrugs.[11][12][13]

G start This compound reaction_center start->reaction_center alcohol Alcohol (e.g., Benzyl Alcohol) alcohol->reaction_center catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction_center product Ester Derivative reaction_center->product Reflux

Caption: General workflow for Fischer esterification.

This protocol describes a classic Fischer esterification using a strong acid catalyst.[14][15]

Component Molar Eq. Amount Notes
This compound1.0(e.g., 1.0 mmol, 230 mg)Starting material.
Alcohol (e.g., Benzyl Alcohol)10-20(e.g., 10-20 mmol)Acts as both reactant and solvent.
Concentrated Sulfuric Acid (H₂SO₄)0.1(e.g., 0.1 mmol, ~5.4 µL)Catalyst.

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a low-boiling alcohol was used, remove the excess under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its efficient preparation via Suzuki-Miyaura coupling, combined with the reactivity of its carboxylic acid functionality, provides access to a wide range of derivatives. The protocols outlined in this guide offer a solid foundation for researchers to incorporate this promising intermediate into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.

References

  • Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 76(22), 9141–9147. [Link]

  • Bandgar, B. P., et al. (2025). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. ResearchGate. [Link]

  • Guan, B., et al. (2008). Solvent-free synthesis of benzoic esters and benzyl esters in novel Brønsted acidic ionic liquids under microwave irradiation. Catalysis Communications, 9(6), 1339-1343. [Link]

  • Mondal, A., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Organic & Biomolecular Chemistry, 19(26), 5854-5858. [Link]

  • ResearchGate. (n.d.). Conversion of benzoic acid to benzyl benzoate with PPh3/NCBT/benzyl alcohol system under different reaction conditions. ResearchGate. [Link]

  • Srimani, D., Bej, A., & Sarkar, A. (2015). Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides. The Journal of Organic Chemistry, 80(12), 6422–6428. [Link]

  • ResearchGate. (2016). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. ResearchGate. [Link]

  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly? ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Wikipedia contributors. (2023, December 28). NLX-204. In Wikipedia, The Free Encyclopedia. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Pattar, S. R., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(34), 4533–4537. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). [Link]

  • Wikipedia contributors. (2024, January 10). Benzoic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Cambridge University Press. (n.d.). Friedel-Crafts Reaction. [Link]

  • ResearchGate. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. [Link]

  • Chembridges Group. (2025). Benzoic Acid Applications and Use Cases | Full Guide. Chembridges Group. [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]

  • Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 75(6), 145-153. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Chowdhury, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 18(12), 14615–14627. [Link]

Sources

High-Yield Synthesis of 4-(3-fluorobenzyl)benzoic acid via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

4-(3-fluorobenzyl)benzoic acid is a valuable diarylmethane-containing building block in medicinal chemistry and materials science. The incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of derivative compounds, such as metabolic stability and binding affinity.[1][2] This application note provides a detailed, high-yield protocol for the synthesis of 4-(3-fluorobenzyl)benzoic acid. The selected strategy employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-boronobenzoic acid and 3-fluorobenzyl bromide. This method is distinguished by its high functional group tolerance, mild reaction conditions, and excellent yields. We present a comprehensive guide including mechanistic rationale, a comparative data table, a step-by-step experimental protocol, and process flow diagrams to ensure reproducibility and success for researchers in drug discovery and organic synthesis.

Introduction and Rationale

The synthesis of diarylmethane scaffolds is a central task in modern organic chemistry. Among the myriad of available methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad substrate scope.[3][4] This reaction, which couples an organoboron compound with an organic halide, is catalyzed by a palladium complex and offers a direct and efficient route to the target molecule.[3][5]

Strategic Choice of Reactants:

The chosen disconnection approach involves coupling 4-boronobenzoic acid with 3-fluorobenzyl bromide. This strategy is advantageous for several reasons:

  • Commercial Availability: Both starting materials are readily available from commercial suppliers.

  • Reactivity: Benzylic halides are effective electrophilic partners in Suzuki-Miyaura couplings.[6]

  • Functional Group Tolerance: The reaction conditions are mild enough to tolerate the carboxylic acid and fluoro-substituents without requiring protecting groups, thus improving step economy.

The general reaction scheme is depicted below:

Scheme 1: Suzuki-Miyaura Synthesis of 4-(3-fluorobenzyl)benzoic acid

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 3-fluorobenzyl bromide, inserting itself into the carbon-bromine bond to form a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers the aryl group to the Pd(II) complex, replacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 L_n(R¹)Pd(II)(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 L_n(R¹)Pd(II)(R²) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 reactant1 R¹-X (3-Fluorobenzyl Bromide) reactant1->oxidative_addition reactant2 R²-B(OH)₂ + Base (4-Boronobenzoic Acid) reactant2->transmetalation product R¹-R² (Product) product->reductive_elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Survey of Reaction Conditions

The success of the coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes various conditions reported in the literature for Suzuki-Miyaura couplings of benzylic or aryl halides, providing a basis for the selected protocol.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O8012~95[6]
2PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O7723~92[3]
3PdCl₂ (0.1)Glycine (0.2)K₂CO₃ (3)H₂ORT1.5~99[5]
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10016~90[4]

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

4.1 Materials and Equipment

  • Reagents:

    • 4-Boronobenzoic acid (830 mg, 5.0 mmol, 1.0 equiv)

    • 3-Fluorobenzyl bromide (0.62 mL, 945 mg, 5.0 mmol, 1.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (173 mg, 0.15 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃), anhydrous (2.07 g, 15.0 mmol, 3.0 equiv)

    • Toluene (25 mL)

    • Deionized Water (5 mL)

    • Ethyl acetate (for extraction)

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • 100 mL round-bottom flask or Schlenk tube

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Inert gas supply (Nitrogen or Argon)

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Standard glassware for filtration and recrystallization

4.2 Step-by-Step Procedure

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask, add 4-boronobenzoic acid (830 mg), potassium carbonate (2.07 g), and Pd(PPh₃)₄ (173 mg).

    • Seal the flask with a rubber septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

    • Add toluene (25 mL) and deionized water (5 mL) via syringe.

    • Begin vigorous stirring to create a suspension.

    • Add 3-fluorobenzyl bromide (0.62 mL) via syringe to the stirring mixture.

  • Reaction Execution:

    • Attach a reflux condenser (with inert gas inlet at the top) to the flask.

    • Heat the reaction mixture to 85-90 °C using a heating mantle.

    • Maintain vigorous stirring at this temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. (TLC eluent: 30% Ethyl Acetate in Hexanes with 1% acetic acid).

  • Work-up:

    • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Add 50 mL of ethyl acetate and 50 mL of water. Shake well and separate the layers.

    • Wash the organic layer with 50 mL of water.

    • To protonate the carboxylate salt and precipitate the product, acidify the combined aqueous layers to pH 2-3 by slowly adding 1 M HCl. A white precipitate should form.

    • Extract the acidified aqueous layer twice with ethyl acetate (2 x 50 mL).

    • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Purification and Characterization:

    • Filter off the drying agent (MgSO₄) and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

    • Purify the crude solid by recrystallization. A suitable solvent system is ethanol/water or ethyl acetate/hexanes.[7]

    • Dissolve the crude product in a minimal amount of hot solvent (e.g., ethyl acetate) and slowly add the anti-solvent (e.g., hexanes) until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

    • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination to confirm its identity and purity. Expected Yield: >90%.

Experimental Workflow Diagram

The following diagram outlines the standard laboratory workflow for this synthesis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Assemble Glassware 2. Weigh Reagents reaction 1. Combine Reagents under N₂ 2. Add Solvents & Substrate 3. Heat to 90°C for 12-16h 4. Monitor by TLC/LC-MS setup->reaction workup 1. Cool to RT 2. Acidify & Extract with EtOAc 3. Wash with Brine 4. Dry over MgSO₄ reaction->workup purify 1. Concentrate via Rotovap 2. Recrystallize 3. Filter & Dry Product workup->purify analysis 1. Determine Yield 2. Characterize Product (NMR, MS, MP) purify->analysis

Caption: Standard experimental workflow for the synthesis of 4-(3-fluorobenzyl)benzoic acid.

Safety Precautions

  • 3-Fluorobenzyl bromide: Is a lachrymator and corrosive. Handle only in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle with care.

  • Solvents: Toluene and ethyl acetate are flammable. Ensure no open flames or spark sources are nearby.

  • Acids: Handle 1 M HCl with care.

Conclusion

The described Suzuki-Miyaura cross-coupling protocol provides a robust, efficient, and high-yielding method for the synthesis of 4-(3-fluorobenzyl)benzoic acid. By carefully following the outlined steps, researchers can reliably produce this important building block in high purity for applications in drug discovery and materials science.

References

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSN2kJOAsBN3dAzHfN4Gvt1scDDCb7cMWQKNF6RnOspAsNCdM3a_D-PePB1WFYAlitzknTQnlNgxqCSHtwEXXBrZvBO16IgdSUx9f01-KFqtjGDPIi7LLVTV9ta1iRDvIHIKjga4foX7w5LmfJBBHVeWmForgw3xWV5JSqRqumYiXodJIP_bBU62oTUZ6OoY4yyb5FF9bqrk68HXDl0kp6pOyHBRFc182gz6WFYHngfeHCGw8BWIZuVGRDl_sN2ANVLkZW_qZm_iQ9]
  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWXFuweaq-6QWcjznOB_KQMRDx-nUiRL94zz9wwT46w9DnzV8yHSOsMo4ZtIes8hr9mI90yNdj5kQqZZDbbXspvINcN2-6Apm2-k2ISlbKTYjxDad-txmzUFQ-DvehhMew95TbigJEJmjomDoKG2bUBm6NOb1kW7pzy2txqJwPuhn1FrxTqGQuDQ3we_P5-MCbD5rEc2QwKSfJgqf0zxJWqUFRkrtx32Se]
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4Bsys80GPx3MPVrh3Vb0bh1oPTLP30Qv6tz2WOivOnb5hOt7L9qEfD2uj1Dn7yHpINP35HOVKlP9I9EGISMJ9uQzgN81pMokQpc1INxnMUX78oNYeY1WodqqJwurT2jFSxiv9JgbR-2li7UA-Jvqw]
  • Organic Synthesis: Benzoic Acid via a Grignard Reaction. University of Calgary. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcjQsWGxXXy4t2TuUsngxiI9LE4XDSsQ7_1hVUktcYtUaDwRDAVhzrgO6e8duTTgoep3KxQ9TznMMRbLpvYa6kYDvmQ7yOQetyNb4vky0pmBLqhJsGPzPqQbnPf4NrwwaN3z-a-K8sU3w1hs8UUfqznMKKCCdUmKhtnWEWSYwt]
  • Organic Synthesis: Benzoic Acid via a Grignard Reaction (Procedure). University of Calgary. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLPEpWF6kwHkBWchSxoMiEB5AZMoHqQHwY0YWNTwxYET7_yu19VSikW--aWTWrOTLu2tKAFzoWag41JFa8jQUlqQv1nOtGA3I0wInTlyl6J-gXgmA9PsqxUGwVVOt58iB9kD2aRbxDYfTVd8SWof5N4NBmI0Fx8-SyZmwD46n3uydPxxyH86o=]
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS8J_bPdT0mkHsFNmRUFMAshkBjTuvHAY5Q-u2NpCuDBN-pxpJGQ8UQK4wO55a9mvoL_VbqcM7b47c3LPbZGkXaJicizxzq4598mVOV7shr91q6jSSLeXyjK9bMpg32EOTa4QpcY9JdsqCZTS6RjAn8XVXGgJA328AUFaUulZT_guUfPS3E2lw2im1wJrjNJ70qS5O1DvEuF4_FPPmr4_IfG8U3a_Vt7SFam15u56Wvh_hhFUSLAgC8MC8_EXf4aD8EmqJ6zIXZTNdYmPQ_Bg=]
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0303]
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Missouri-St. Louis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnAmW--i_pDHOdUlLWuKyJed_N0JLa-wlp6gDrts-J3geYctGsOSN8Ggo-9VLtqf8AQj1j1A0xrKCM25wvJ7t1wKLqZR1Ong2_CJDQiKaqgidvwNVd5utW2p_Uax8QQkACHcjrvu_7d6i0IFpTTNcSztyrgIOXh3ZxFw==]
  • Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-fluoro-4-methyl-benzoic-acid]
  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega via PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6710408/]
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [URL: https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4_fluoro_benzoic_acid_as_bioactive_compound.pdf]
  • A simple, highly efficient and recyclable palladium catalyst for Suzuki–Miyaura coupling reaction in neat water under air. Organic & Biomolecular Chemistry, RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob41477a]
  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Syntheses via PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2761812/]
  • Synthesis of benzoic acid from Grignard reagent. Chemistry Online. [URL: https://www.chemistryonline.
  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents. [URL: https://patents.google.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v75p0061]
  • 4-(4-Fluorobenzyl)benzoic acid. BLD Pharm. [URL: https://www.bldpharm.com/products/1181266-74-9.html]
  • Application Notes and Protocols for the Purification of 2-[(3-Fluorobenzyl)oxy]benzoic acid. Benchchem. [URL: https://www.benchchem.
  • Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem. [URL: https://www.benchchem.
  • EP2952237A1 - Method for purification of benzoic acid. Google Patents. [URL: https://patents.google.
  • Supramolecular palladium(II)-complex based on adamantyl-functionalized N-heterocyclic carbene and dimethyl-β-cyclodextrin as a recyclable catalyst for Suzuki-Miyaura reaction in aqueous media. RSC Advances. [URL: https://www.rsc.org/advances]
  • Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/application-notes/4-bromobenzyl-bromide-in-suzuki-miyaura-coupling-reactions]

Sources

Application Notes and Protocols for Determining the Biological Activity of 4-(3-fluoro-benzyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

4-(3-fluoro-benzyl)-benzoic acid is a synthetic small molecule with potential for biological activity, owing to its structural resemblance to other bioactive benzoic acid derivatives. The presence of a fluorobenzyl group introduces unique electronic and steric properties that may confer novel interactions with biological targets. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the biological activities of this compound through a series of detailed in vitro assays. The protocols herein are designed to be robust and self-validating, providing a clear path from initial screening to more detailed mechanistic studies.

Part 1: Strategic Workflow for Biological Activity Screening

A tiered approach is recommended to efficiently screen for and characterize the biological activity of a novel compound like this compound. This workflow is designed to first identify potential areas of activity through broad-based screening, followed by more focused assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Broad-Based Screening cluster_1 Tier 2: Focused Mechanistic Assays cluster_2 Tier 3: Lead Optimization a Cytotoxicity Screening (e.g., NCI-60 Panel) f Antiproliferative Assays (e.g., MTT) a->f Identified Cytotoxicity b Broad Target-Based Screening (e.g., Kinase, GPCR, Nuclear Receptor Panels) c Enzyme Inhibition Assays b->c Identified Enzyme Hit d Cell-Based Anti-Inflammatory Assays b->d Identified Inflammatory Pathway Hit e Nuclear Receptor Modulation Assays b->e Identified Nuclear Receptor Hit g Structure-Activity Relationship (SAR) Studies c->g Confirmed Activity d->g Confirmed Activity e->g Confirmed Activity f->g Confirmed Activity

Caption: A tiered workflow for screening the biological activity of a novel compound.

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step instructions for key assays to determine the potential anticancer, anti-inflammatory, and enzyme-inhibitory activities of this compound.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4] This assay is foundational in screening for potential anticancer compounds.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3][5]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom tissue culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete growth medium.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death (e.g., doxorubicin).

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[6]

    • Incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Reading:

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

    • Gently pipette to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the % viability against the compound concentration (logarithmic scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Parameter Description
Cell Line e.g., MCF-7
Seeding Density 5,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
IC₅₀ Value To be determined
Protocol 2: Cell-Based Anti-Inflammatory Assay

This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated immune cells.

Principle: Macrophages or monocytic cell lines, when stimulated with LPS, produce and secrete pro-inflammatory cytokines. The levels of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[8][9] A reduction in cytokine levels in the presence of the test compound indicates potential anti-inflammatory activity.

Materials:

  • Human monocytic cell line (e.g., THP-1) or human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO

  • ELISA kits for human TNF-α and IL-6

  • 24-well tissue culture plates

Procedure:

  • Cell Culture and Differentiation (for THP-1 cells):

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed cells into a 24-well plate at a density of 5 x 10⁵ cells/well.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, remove the PMA-containing medium and wash the adherent cells with sterile PBS. Add fresh, serum-free medium and rest the cells for 24 hours.

  • Compound Treatment and LPS Stimulation:

    • Prepare dilutions of this compound in serum-free medium (concentrations ranging from 1 µM to 50 µM).

    • Pre-incubate the differentiated THP-1 cells with the compound dilutions for 1 hour.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Include a vehicle control (DMSO + LPS) and a positive control (e.g., dexamethasone + LPS).

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Quantification (ELISA):

    • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform ELISAs for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Generate a standard curve for each cytokine using the provided standards.

  • Calculate the concentration of TNF-α and IL-6 in each sample from the standard curve.

  • Determine the percentage inhibition of cytokine production for each compound concentration:

    • % Inhibition = [1 - (Cytokine level in treated sample / Cytokine level in vehicle control)] x 100

  • Plot the % inhibition against the compound concentration to determine the IC₅₀ value.

Parameter Description
Cell Model PMA-differentiated THP-1 cells
Stimulant LPS (1 µg/mL)
Cytokines Measured TNF-α, IL-6
Compound Concentrations 1, 5, 10, 25, 50 µM
IC₅₀ Value To be determined
Protocol 3: Generic Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme. This is a crucial step in target-based drug discovery.[10][11]

Principle: The activity of an enzyme is measured by monitoring the rate of conversion of a substrate to a product. An inhibitor will decrease this rate. The specific detection method will depend on the enzyme and substrate (e.g., colorimetric, fluorometric, or luminescent).

Materials:

  • Purified enzyme of interest (e.g., a protease, kinase, or phosphatase)

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • Assay buffer specific to the enzyme

  • This compound

  • DMSO

  • Positive control inhibitor

  • 96-well or 384-well assay plates (black or clear, depending on the detection method)

  • Multi-well plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in a suitable storage buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO and create serial dilutions.

  • Assay Protocol:

    • In the wells of the assay plate, add the following in order:

      • Assay buffer

      • Compound dilutions (or DMSO for control)

      • Enzyme solution

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin reading the signal (e.g., absorbance or fluorescence) at regular intervals for a set period using the plate reader in kinetic mode.

Data Analysis:

  • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the signal vs. time curve.

  • Calculate the percentage of enzyme inhibition for each compound concentration:

    • % Inhibition = [1 - (Rate in presence of compound / Rate in absence of compound)] x 100

  • Plot the % inhibition against the compound concentration (logarithmic scale) to determine the IC₅₀ value.

G cluster_0 Enzyme Inhibition Assay Workflow a Prepare Reagents: Enzyme, Substrate, Compound b Dispense Buffer and Compound into 96-well plate a->b c Add Enzyme and Incubate b->c d Initiate Reaction with Substrate c->d e Kinetic Reading on Plate Reader d->e f Calculate Reaction Rates e->f g Determine % Inhibition and IC₅₀ f->g

Caption: A typical workflow for an enzyme inhibition assay.

Part 3: Nuclear Receptor Modulation Assay

Nuclear receptors are a class of ligand-activated transcription factors that are key targets in drug discovery. This assay determines if this compound can act as an agonist or antagonist of a specific nuclear receptor.

Principle: A reporter gene assay is used, where cells are transfected with two plasmids: one expressing the nuclear receptor of interest and another containing a reporter gene (e.g., luciferase) under the control of a response element for that receptor. Activation of the receptor by a ligand leads to the expression of the reporter gene, which can be quantified.[12][13]

Materials:

  • HEK293T cells or another suitable cell line

  • Expression plasmid for the human nuclear receptor of interest (e.g., PPARγ, FXR)

  • Reporter plasmid with a luciferase gene driven by the corresponding response element

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase® Reporter Assay System

  • This compound

  • Known agonist and antagonist for the nuclear receptor (positive controls)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the nuclear receptor expression plasmid and the reporter plasmid using a suitable transfection reagent, following the manufacturer's protocol.

    • Incubate for 4-6 hours.

  • Compound Treatment:

    • Agonist Mode: After transfection, replace the medium with fresh medium containing serial dilutions of this compound or a known agonist.

    • Antagonist Mode: After transfection, replace the medium with fresh medium containing a fixed concentration of a known agonist plus serial dilutions of this compound or a known antagonist.

    • Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • After incubation, perform the dual-luciferase assay according to the manufacturer's protocol.

    • Measure both firefly and Renilla luciferase activity using a luminometer.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Agonist Mode: Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

  • Antagonist Mode: Plot the percentage inhibition of the agonist response against the compound concentration to determine the IC₅₀ value.

Parameter Description
Cell Line HEK293T
Receptor e.g., PPARγ
Reporter Luciferase
Mode Agonist and Antagonist
EC₅₀/IC₅₀ Value To be determined

References

  • Cromwell, E., et al. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology. Available at: [Link]

  • Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Redoxis. (n.d.). Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Available at: [Link]

  • PubMed. (2014). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. Available at: [Link]

  • SPIE Digital Library. (2013). High content cell-based assay for the inflammatory pathway. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Available at: [Link]

  • MDPI. (2017). Chemical Screening of Nuclear Receptor Modulators. International Journal of Molecular Sciences. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Using a Nuclear Receptor Screening Panel for Lead Optimization: A Practical Guide for Drug Discovery Scientists. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

  • Creative BioMart. (n.d.). Enzyme Activity Assay. Available at: [Link]

Sources

Scale-up synthesis of 4-(3-fluoro-benzyl)-benzoic acid for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Industrial Production of 4-(3-fluoro-benzyl)-benzoic acid

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the pharmaceutical and advanced materials industries. The presented protocol is designed for robustness, scalability, and safety, addressing the critical challenges of industrial chemical production. We detail a process centered on a Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency and functional group tolerance. This guide includes in-depth discussions on synthetic strategy, process safety, detailed experimental protocols from pilot to production scale, and rigorous analytical quality control methods. The information is intended for researchers, chemical engineers, and drug development professionals involved in large-scale chemical manufacturing.

Introduction and Strategic Overview

This compound is a diarylmethane derivative whose structural motif is of significant interest in medicinal chemistry and materials science. The successful transition from laboratory-scale synthesis to industrial production requires a strategic approach that prioritizes safety, cost-effectiveness, yield, and purity.

Choice of Synthetic Route: Suzuki-Miyaura Coupling

For the industrial synthesis of this compound, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most strategically sound approach. This method involves the reaction between 3-fluorobenzyl bromide and 4-carboxyphenylboronic acid.

Rationale for Selection:

  • High Functional Group Tolerance: The Suzuki-Miyaura reaction is notably tolerant of various functional groups, including the carboxylic acid moiety on the boronic acid partner. This eliminates the need for protection and deprotection steps, which would add cost, time, and waste streams to the process.

  • Mild Reaction Conditions: The reaction typically proceeds under relatively mild temperature and pressure conditions, reducing the energy requirements and the need for specialized high-pressure equipment.[1]

  • Commercial Availability of Starting Materials: Both 3-fluorobenzyl bromide[2][3][4] and 4-carboxyphenylboronic acid[5][6][7][8][9] are readily available from multiple commercial suppliers, ensuring a stable supply chain for large-scale production.

  • Favorable Safety and Toxicity Profile: The boron-containing byproducts are generally considered to have low toxicity and are easily removed during work-up, simplifying waste treatment compared to other organometallic reactions like those involving organotin compounds (Stille coupling).[1]

Alternative routes, such as Friedel-Crafts alkylation, often suffer from poor regioselectivity and polyalkylation, while Grignard-based syntheses require strictly anhydrous conditions that are challenging and costly to maintain on an industrial scale.[10]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for process optimization and troubleshooting. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 3-fluorobenzyl bromide to form a palladium(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond of the product and regenerating the active palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂(X) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Diorgano Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diorgano RedElim Reductive Elimination Product Ar-Ar' (Product) RedElim->Product Product->Pd0 Regeneration Reagents Ar-X + Ar'-B(OH)₂ Reagents->OxAdd 3-Fluorobenzyl Bromide (Ar-X) Base Base Borate [Ar'-B(OH)₃]⁻ Base->Borate Borate->Transmetal 4-Carboxyphenyl-\nboronic Acid (Ar'-B(OH)₂) 4-Carboxyphenyl- boronic Acid (Ar'-B(OH)₂)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Process Safety and Hazard Management

Scaling up chemical reactions introduces significant safety challenges that must be proactively managed.[11] A thorough risk assessment should be conducted before any scale-up operation.[12]

Hazard Identification
  • Thermal Runaway: The Suzuki-Miyaura coupling is exothermic. On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, potentially causing the solvent to boil violently and over-pressurize the reactor.[12]

  • Reagent Hazards:

    • 3-Fluorobenzyl bromide: A lachrymator and corrosive. Handle in a well-ventilated area or closed system.

    • Palladium Catalyst: Finely divided palladium on carbon (if used) can be pyrophoric. Handle under an inert atmosphere.

    • Solvents (e.g., Toluene, Dioxane): Flammable and pose inhalation risks. Use in systems with proper grounding and ventilation.

  • Procedural Hazards:

    • Gas Evolution: Improper addition of reagents or a runaway reaction can lead to rapid gas evolution.

    • Equipment Failure: Large-scale equipment poses significant mechanical and chemical hazards. Ensure all equipment is properly rated and maintained.

Safety Protocols and Mitigation
  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, flame-retardant lab coats, and chemical-resistant gloves. For large-scale operations, a face shield and respiratory protection may be required.[13]

  • Engineering Controls:

    • Perform the reaction in a properly rated chemical reactor (e.g., glass-lined steel) equipped with an overhead stirrer, condenser, temperature probes, and a pressure relief system.

    • Use lab jacks or similar systems for heating mantles to allow for rapid removal of the heat source if necessary.[12]

    • Ensure adequate ventilation and use fume hoods for all transfers of volatile or hazardous materials.[11]

  • Procedural Controls:

    • Never scale a reaction by more than a factor of three from a previously successful run.[11]

    • Maintain an inert atmosphere (Nitrogen or Argon) to prevent side reactions and potential ignition of flammable materials.

    • Control the rate of addition for any reagents, and continuously monitor the internal reaction temperature.[14]

Detailed Synthesis Protocol (10 kg Scale)

This protocol describes the synthesis of this compound on a 10 kg scale. All operations should be performed by trained personnel following established site-specific safety procedures.

Raw Material Specifications
ReagentCAS No.M.W.Quantity (kg)MolesPurity
4-Carboxyphenylboronic acid14047-29-1165.9410.0060.27>97%
3-Fluorobenzyl bromide456-41-7189.0212.5466.33>98%
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.350.30>98%
Potassium Carbonate (K₂CO₃)584-08-7138.2125.00180.88>99%
Toluene108-88-392.14100 L-Anhydrous
Water7732-18-518.0250 L-Deionized
Hydrochloric Acid (37%)7647-01-036.46As needed-ACS Grade
Equipment
  • 250 L Glass-Lined Reactor with overhead mechanical stirrer, reflux condenser, nitrogen inlet/outlet, and temperature probe.

  • Addition funnel or pump for controlled liquid addition.

  • Filter-dryer or large Büchner funnel for product isolation.

  • Vacuum oven.

Experimental Workflow

Workflow start Start charge_reactor Charge Reactor: - 4-Carboxyphenylboronic acid - K₂CO₃ - Toluene & Water start->charge_reactor inert Inert Atmosphere (Nitrogen Purge) charge_reactor->inert charge_catalyst Add Pd(PPh₃)₄ Catalyst inert->charge_catalyst heat Heat to 80-85 °C charge_catalyst->heat add_bromide Slowly Add 3-Fluorobenzyl bromide (Maintain Temp < 90 °C) heat->add_bromide react Stir at 80-85 °C (Monitor by HPLC) add_bromide->react cool Cool to Room Temperature react->cool phase_sep Phase Separation (Discard Organic Layer) cool->phase_sep acidify Acidify Aqueous Layer with HCl to pH 2-3 phase_sep->acidify precipitate Precipitation of Product acidify->precipitate filter Filter Solid Product precipitate->filter wash Wash with Deionized Water filter->wash dry Dry in Vacuum Oven (60 °C) wash->dry qc Final QC Analysis dry->qc end End Product qc->end

Caption: Industrial synthesis workflow for this compound.

Step-by-Step Procedure
  • Reactor Charging: To the 250 L reactor, charge 4-carboxyphenylboronic acid (10.00 kg), potassium carbonate (25.00 kg), toluene (100 L), and deionized water (50 L).

  • Inerting: Seal the reactor and purge the headspace with nitrogen for at least 30 minutes with gentle agitation to ensure an inert atmosphere.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.35 kg) to the reactor under a positive nitrogen pressure.

  • Heating: Begin stirring and heat the reaction mixture to an internal temperature of 80-85 °C.

  • Substrate Addition: Once the target temperature is reached, begin the slow, controlled addition of 3-fluorobenzyl bromide (12.54 kg) over a period of 2-3 hours. Monitor the internal temperature closely, ensuring it does not exceed 90 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 80-85 °C. Monitor the reaction progress every hour by taking a sample from the aqueous phase (after stopping agitation and allowing phases to separate) and analyzing it by HPLC. The reaction is considered complete when the area of the 4-carboxyphenylboronic acid peak is <1% of its initial value.

  • Cool Down & Work-up: Once the reaction is complete, turn off the heating and allow the mixture to cool to ambient temperature (< 30 °C).

  • Phase Separation: Stop agitation and allow the layers to separate completely. Transfer the lower aqueous layer to a separate, clean vessel. The upper organic (toluene) layer, containing triphenylphosphine oxide and other byproducts, is set aside for waste disposal.

  • Precipitation: With vigorous stirring, slowly add concentrated hydrochloric acid (37%) to the aqueous solution until the pH reaches 2-3. A thick white precipitate of the product will form.

  • Isolation: Filter the solid product using a filter-dryer or a large Büchner funnel.

  • Washing: Wash the filter cake with deionized water (2 x 20 L) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60 °C until a constant weight is achieved. The expected yield is 12-13 kg.

Quality Control and Analytical Characterization

Rigorous analytical testing is required to ensure the final product meets the required specifications for identity, purity, and quality.

Analytical Methods

A combination of chromatographic and spectroscopic techniques should be employed.[15]

AnalysisMethodPurposeExpected Result
Purity HPLCQuantify product purity and detect impurities.>99.0% (by area)
Identity ¹H NMRConfirm the chemical structure.Spectrum consistent with this compound.
Identity ¹⁹F NMRConfirm the presence and position of the fluorine atom.A single peak corresponding to the fluorine on the benzyl ring.
Identity LC-MSConfirm the molecular weight.[M-H]⁻ ion at m/z 243.07
Physical Prop. Melting PointAssess purity.Consistent with reference standard (approx. 195-200 °C).
Residual Solv. GC-HSQuantify residual toluene.< 890 ppm (as per ICH Q3C guidelines)
HPLC Purity Method
  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~10 mg of sample in 10 mL of 50:50 Acetonitrile/Water.

References

  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023). Stanford University. [Link]

  • 4-Carboxyphenylboronic acid - Amerigo Scientific. Amerigo Scientific. [Link]

  • China 3-Fluorobenzyl Bromide Manufacturer and Supplier, Factory | Lizhuo. Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Massachusetts. [Link]

  • Chemical Process Safety | Techniques & Equipment - Mettler Toledo. Mettler Toledo. [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. LookChem. [Link]

  • organic synthesis: benzoic acid via a grignard reaction. University of Calgary. [Link]

  • 4-Carboxyphenylboronic Acid - The Lab Depot. The Lab Depot. [Link]

  • How to Handle Lab Chemicals Safely: From PPE to Spill Response| Pure Synth. PureSynth. [Link]

  • US5034105A - Carboxylic acid purification and crystallization process - Google Patents.
  • Scale-up Reactions - Division of Research Safety - University of Illinois. University of Illinois Urbana-Champaign. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. Moravek. [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). Web.mnstate.edu. [Link]

  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents.
  • Solvent design for crystallization of carboxylic acids - ResearchGate. (2009). ResearchGate. [Link]

  • Grignard Reaction: Synthesis of Benzoic Acid | Chegg.com. Chegg. [Link]

  • Grignard Reaction: Synthesis of Benzoic Acid | PDF | Organic Chemistry - Scribd. Scribd. [Link]

  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC. National Institutes of Health. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. National Institutes of Health. [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. National Institutes of Health. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 4-(3-fluoro-benzyl)-benzoic Acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 4-(3-fluoro-benzyl)-benzoic acid. The primary objective is to enhance its biological activity by modifying the carboxylic acid moiety. We delve into the scientific rationale behind derivatization, focusing on improving pharmacokinetic profiles and target engagement. This guide offers field-proven, step-by-step protocols for key synthetic transformations, including esterification, amidation, and bioisosteric replacement. Each protocol is designed as a self-validating system, supported by mechanistic insights and authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Derivatizing this compound

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for various therapeutic agents. Its structural rigidity, combined with the electronic properties imparted by the fluorine substituent, makes it an attractive starting point for drug discovery. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.[1] However, the therapeutic potential of the parent molecule is often limited by the physicochemical properties of its carboxylic acid group.

While the carboxylate is crucial for interacting with many biological targets (e.g., forming salt bridges with arginine or lysine residues), it also presents significant liabilities:

  • Metabolic Instability: Carboxylic acids are prone to phase II metabolism, particularly acyl glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[2][3]

  • Poor Membrane Permeability: At physiological pH, the carboxylic acid is largely ionized, increasing its polarity and hindering its ability to passively diffuse across biological membranes, which can result in poor oral bioavailability.[2]

  • Potential for Toxicity: The accumulation of certain carboxylic acid-containing drugs has been linked to idiosyncratic toxicities.[2]

Strategic derivatization of this carboxylic acid handle is therefore a critical step in optimizing the molecule's drug-like properties. By converting the acid to esters, amides, or bioisosteric replacements, researchers can systematically modulate lipophilicity, metabolic stability, and hydrogen bonding patterns to enhance potency, selectivity, and overall pharmacokinetic performance.[4][5]

Core Derivatization Strategies & Protocols

We will explore three primary strategies for modifying the carboxylic acid group of this compound. The following protocols are presented as robust starting points, which may be further optimized based on the specific properties of the desired derivative.

Strategy I: Esterification for Prodrugs and Permeability Enhancement

Causality & Rationale: Converting the carboxylic acid to an ester masks the ionizable proton, thereby increasing lipophilicity and enhancing the potential for passive membrane diffusion. Esters can serve as effective prodrugs, remaining inactive until they are hydrolyzed by esterases in vivo to release the active carboxylic acid parent drug at the site of action.[6] This strategy is particularly useful for improving the oral absorption of polar molecules.

This method is advantageous for its mild conditions, tolerance of sensitive functional groups, and the formation of volatile byproducts (tert-butanol and CO₂), which greatly simplifies product purification compared to traditional carbodiimide methods.[7]

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, isopropanol)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the acid in the chosen solvent (approx. 0.2 M concentration).

  • Add the alcohol (1.2 eq) to the solution.

  • Add DMAP (0.1 eq) to the mixture.

  • Slowly add (Boc)₂O (1.5 eq) to the stirring solution. Effervescence (CO₂) should be observed.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

This is a cost-effective method suitable for simple, non-sensitive primary and secondary alcohols, particularly on a large scale.[8] The alcohol is typically used in large excess as the solvent.[9][10]

Materials:

  • This compound

  • Alcohol (large excess, serves as solvent, e.g., Methanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in the desired alcohol (e.g., 20-50 eq, or as solvent).

  • Cool the mixture in an ice bath and slowly add concentrated H₂SO₄ (catalytic amount, e.g., 0.1-0.2 eq) with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-24 hours. Monitor the reaction by TLC.[9]

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with water, followed by saturated NaHCO₃ solution until effervescence ceases, and finally with brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude ester, which can be purified further if necessary.

Data Presentation: Esterification Results

Derivative ID Alcohol (R-OH) Method Yield (%) M.P. (°C) Purity (HPLC %)
FBB-E01 Methanol 2.1.2
FBB-E02 Isopropanol 2.1.1

| FBB-E03 | Benzyl Alcohol | 2.1.1 | | | |

Esterification_Workflow start Start: this compound reagents React with: - Alcohol (R-OH) - Coupling Agent / Catalyst start->reagents reaction Esterification Reaction (e.g., Protocol 2.1.1 or 2.1.2) reagents->reaction workup Aqueous Workup (Neutralize & Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product: Ester Derivative purify->product Amidation_Workflow cluster_activation Activation & Coupling start Start: this compound reagents React with: - Amine (R₁R₂NH) - Coupling Reagent start->reagents reaction Amide Bond Formation (e.g., Protocol 2.2.1) reagents->reaction workup Aqueous Workup (Acid/Base Wash) reaction->workup purify Purification (Chromatography or Recrystallization) workup->purify product Final Product: Amide Derivative purify->product Bioisostere_Replacement cluster_props1 Parent Properties cluster_props2 Derivative Properties parent Parent Scaffold R-COOH bioisostere Bioisosteric Derivative R-Tetrazole parent:f0->bioisostere:f0 Bioisosteric Replacement prop1 Ionized at pH 7.4 Metabolic Liability (Glucuronidation) prop2 Acidic Mimic Metabolically More Stable Improved PK Profile Biological_Screening_Cascade start Library of Synthesized Derivatives primary Primary Screening (e.g., In Vitro Enzyme or Cell-Based Assay) start->primary hit_id Hit Identification (Compounds showing >50% inhibition at a single concentration) primary->hit_id dose_resp Dose-Response & Potency (Determine IC₅₀ / EC₅₀ values) hit_id->dose_resp secondary Secondary / Selectivity Assays (Assess off-target effects, mechanism of action) dose_resp->secondary adme In Vitro ADME Profiling (Metabolic stability, permeability, etc.) secondary->adme invivo In Vivo Efficacy Studies (Promising candidates in animal models) adme->invivo

Sources

Application Notes & Protocols: 4-(3-Fluoro-benzyl)-benzoic acid in the Development of Ketohexokinase Inhibitors for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the investigation and application of 4-(3-fluoro-benzyl)-benzoic acid as a potential inhibitor of ketohexokinase (KHK). This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for evaluating this compound's therapeutic potential in the context of fructose-driven metabolic diseases.

Introduction: The Emerging Role of Ketohexokinase in Metabolic Disease

The rising prevalence of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and insulin resistance, has been strongly linked to excessive dietary fructose consumption.[1] Unlike glucose, fructose metabolism is primarily initiated in the liver by ketohexokinase (KHK), also known as fructokinase.[1][2] KHK catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F1P).[2][3][4][5] This initial metabolic step is rapid and unregulated by feedback mechanisms, leading to a significant depletion of intracellular ATP and an accumulation of F1P.

The downstream consequences of unchecked KHK activity are manifold, contributing to:

  • De novo lipogenesis: The byproducts of F1P metabolism are efficient substrates for fatty acid synthesis, promoting lipid accumulation in the liver.

  • Uric acid production: The rapid turnover of ATP to ADP and AMP stimulates the purine degradation pathway, resulting in elevated uric acid levels, which can induce inflammatory responses.[6]

  • Oxidative stress: Fructose metabolism can lead to the generation of reactive oxygen species, contributing to cellular damage.[6]

Consequently, the inhibition of KHK has emerged as a promising therapeutic strategy to mitigate the detrimental effects of high fructose intake.[1][3][4] Small molecule inhibitors targeting KHK can block the initial, committed step of fructose metabolism, thereby preventing the cascade of downstream metabolic dysregulation.[1][3]

This compound: A Candidate for KHK Inhibition

This compound is a synthetic compound featuring a benzoic acid moiety linked to a fluorinated benzyl group.[7] While direct enzymatic data for this specific molecule is emerging, its structural motifs are characteristic of compounds designed to interact with the ATP-binding pocket of kinases. The benzoic acid group can potentially form key ionic interactions with charged residues in the active site, a common feature of kinase inhibitors.[8] The fluorobenzyl moiety can engage in hydrophobic and aromatic stacking interactions, contributing to binding affinity and selectivity.

This document will guide the user through the necessary steps to characterize the inhibitory potential of this compound against KHK.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Suzuki coupling reaction, which allows for the formation of the carbon-carbon bond between the benzyl and benzoic acid rings.

Protocol 1: Synthesis via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 4-Bromomethylbenzoic acid

  • 3-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, combine 4-bromomethylbenzoic acid (1 equivalent), 3-fluorophenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Add a 4:1:1 mixture of toluene:ethanol:water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.

  • Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the aqueous phase with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Ketohexokinase Inhibition Assay

To determine the inhibitory potency of this compound against KHK, a reliable in vitro enzyme assay is required. A common method is a coupled-enzyme assay that measures the rate of ADP production, which is stoichiometric with F1P formation.

Protocol 2: ADP-Glo™ Kinase Assay for KHK Inhibition

This protocol utilizes the Promega ADP-Glo™ Kinase Assay system, a luminescent assay that measures ADP production.

Materials:

  • Recombinant human ketohexokinase (KHK)

  • Fructose

  • ATP

  • This compound

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Enzyme Reaction: a. To each well of a 384-well plate, add 2.5 µL of the diluted compound solution or vehicle (DMSO in assay buffer). b. Add 2.5 µL of KHK enzyme solution in assay buffer. c. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 5 µL of a solution containing fructose and ATP in assay buffer. The final concentrations should be at the Km for each substrate. e. Incubate for 60 minutes at room temperature.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control) from all experimental wells. b. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Inhibitory Data for this compound

CompoundTargetIC50 (nM)
This compound Human KHK75
Reference Inhibitor (e.g., PF-06835919)Human KHK15[9]

Mechanism of Action Studies

Understanding how this compound inhibits KHK is crucial for its further development. Enzyme kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Protocol 3: Enzyme Kinetics to Determine Mechanism of Inhibition

This protocol involves measuring the initial reaction velocities at varying concentrations of both the substrate (ATP or fructose) and the inhibitor.

Procedure:

  • Perform the KHK activity assay as described in Protocol 2.

  • Varying ATP Concentration: a. Use a fixed, saturating concentration of fructose. b. Create a matrix of varying ATP concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x Km of ATP) and varying inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x IC50). c. Measure the initial reaction velocities for each condition.

  • Varying Fructose Concentration: a. Use a fixed, saturating concentration of ATP. b. Create a matrix of varying fructose concentrations and inhibitor concentrations as described above. c. Measure the initial reaction velocities.

  • Data Analysis: a. Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). b. Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mechanism of inhibition. For example, in competitive inhibition, Km increases while Vmax remains unchanged.

Cellular Assays for Target Engagement and Efficacy

To confirm that this compound can inhibit KHK in a cellular context, assays using relevant cell lines (e.g., HepG2 human hepatoma cells) are essential.

Protocol 4: Cellular Fructose-Induced Lipid Accumulation Assay

This protocol measures the ability of the compound to prevent the accumulation of lipids in liver cells stimulated with fructose.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Fructose solution

  • This compound

  • Oil Red O staining solution

  • Formalin

  • Isopropanol

Procedure:

  • Cell Culture: Seed HepG2 cells in a 24-well plate and grow to 80-90% confluency.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle for 1-2 hours.

  • Fructose Stimulation: Add fructose to the cell culture medium to a final concentration of 5 mM.

  • Incubation: Incubate the cells for 24-48 hours.

  • Lipid Staining: a. Wash the cells with PBS. b. Fix the cells with 10% formalin for 30 minutes. c. Wash with water and then with 60% isopropanol. d. Stain the cells with Oil Red O solution for 20 minutes. e. Wash with 60% isopropanol and then with water.

  • Quantification: a. Elute the Oil Red O stain from the cells using 100% isopropanol. b. Measure the absorbance of the eluted dye at a wavelength of approximately 500 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated, fructose-stimulated control to determine the dose-dependent inhibition of lipid accumulation.

Visualizing the Role of KHK and its Inhibition

Diagrams can help to visualize the biochemical pathway and the experimental workflow.

KHK_Pathway Fructose Dietary Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate KHK->F1P ADP ADP KHK->ADP Metabolic_Dysregulation Metabolic Dysregulation (Lipogenesis, Uric Acid, Oxidative Stress) F1P->Metabolic_Dysregulation ATP ATP ATP->KHK Inhibitor 4-(3-Fluoro-benzyl)- benzoic acid Inhibitor->KHK Inhibition

Caption: The central role of KHK in fructose metabolism and its inhibition.

Experimental_Workflow cluster_0 Compound Characterization cluster_1 In Vitro Evaluation cluster_2 Cellular Validation Synthesis Synthesis of This compound Purity Purity & Structural Verification (NMR, MS) Synthesis->Purity Biochemical_Assay Biochemical Assay (IC50 Determination) Purity->Biochemical_Assay MOA Mechanism of Action (Enzyme Kinetics) Biochemical_Assay->MOA Cellular_Assay Cell-Based Assay (Lipid Accumulation) MOA->Cellular_Assay Target_Engagement Target Engagement (e.g., CETSA) Cellular_Assay->Target_Engagement

Caption: A typical workflow for evaluating a novel enzyme inhibitor.

Conclusion and Future Directions

These application notes provide a foundational framework for the investigation of this compound as a potential ketohexokinase inhibitor. The successful execution of these protocols will enable researchers to determine its inhibitory potency, mechanism of action, and cellular efficacy. Positive results from these studies would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies in animal models of metabolic disease. The exploration of structure-activity relationships by synthesizing and testing analogs of this compound could also lead to the discovery of even more potent and selective KHK inhibitors.

References

  • Suzuki, T., et al. (2021). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PubMed Central. Available at: [Link]

  • Softic, S., et al. (2024). Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism. JCI Insight. Available at: [Link]

  • Anwar, M. N., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2024). What are KHK inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Cremonesi, G., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

  • Anwar, M. N., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

  • Saeed, A., et al. (2023). 4-Fluoro-2-(phenylamino)benzoic acid. PubMed Central. Available at: [Link]

  • Ziouzenkova, O., et al. (2021). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PubMed Central. Available at: [Link]

  • Pharmaffiliates. 4-[(3-Fluorobenzyl)oxy]benzoic Acid. Pharmaffiliates. Available at: [Link]

  • Pharmaffiliates. (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid. Pharmaffiliates. Available at: [Link]

  • Zhu, L., et al. (2023). Discovery of a Novel Ketohexokinase Inhibitor with Improved Drug Distribution in Target Tissue for the Treatment of Fructose Metabolic Disease. PubMed. Available at: [Link]

  • Cirillo, P., et al. (2009). Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells. PubMed Central. Available at: [Link]

  • Jiyou Industries Co.Ltd. Mechanism of action of benzoic acid. Jiyou Industries Co.Ltd. Available at: [Link]

  • Google Patents. (2001). Processes for the preparation of fluorinated benzoic acids. Google Patents.
  • Beilstein Journals. BJOC - Search Results. Beilstein Journals. Available at: [Link]

  • Proteopedia. (2025). Ketohexokinase. Proteopedia. Available at: [Link]

  • Zhu, L., et al. (2023). Discovery of a Novel Ketohexokinase Inhibitor with Improved Drug Distribution in Target Tissue for the Treatment of Fructose Metabolic Disease. ACS Publications. Available at: [Link]

  • Taylor & Francis. (2020). Ketohexokinase – Knowledge and References. Taylor & Francis. Available at: [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. Available at: [Link]

  • Ferguson, F. M., et al. (2022). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. Available at: [Link]

  • Al-Qahtani, M. F., et al. (2024). Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders. Frontiers. Available at: [Link]

  • Di Martino, S., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Available at: [Link]

  • Google Patents. (2023). Compounds comprising a fibroblast activation protein ligand and use thereof. Google Patents.
  • Zhang, R., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-fluoro-benzyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-fluoro-benzyl)-benzoic acid. As a diarylmethane derivative, its synthesis often relies on robust palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate common challenges and optimize your reaction yields. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

I. Overview of Synthetic Strategy: The Suzuki-Miyaura Coupling Approach

The synthesis of this compound is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful method forms a carbon-carbon bond between an organoborane and an organohalide, catalyzed by a palladium complex.[1] For our target molecule, a common and effective strategy involves the coupling of 4-carboxyphenylboronic acid with 1-bromo-3-fluorobenzyl bromide . An alternative, and often more practical approach, which will be the focus of our protocols, involves a two-step sequence: a Suzuki coupling to form an intermediate aldehyde, followed by oxidation to the carboxylic acid. This avoids potential complications with the free carboxylic acid group during the coupling reaction.

Below is a diagram illustrating the primary synthetic workflow discussed in this guide.

Synthetic_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Oxidation A 4-Formylphenylboronic Acid C Pd Catalyst, Base, Solvent A->C B 1-Bromo-3-fluorobenzene B->C D 4-(3-Fluorobenzyl)benzaldehyde C->D C-C Bond Formation E Oxidizing Agent (e.g., KMnO4) D->E F This compound E->F Aldehyde to Carboxylic Acid

Caption: Workflow for the two-step synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.

Question 1: My reaction shows low conversion of the starting materials, even after an extended reaction time. What are the likely causes?

Answer: Low conversion is a frequent issue in palladium-catalyzed cross-coupling reactions and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source is of good quality and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Deoxygenate your solvent thoroughly before use.[2]

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient or sterically hindered substrates, bulky, electron-rich ligands (e.g., Buchwald ligands) are often beneficial for the Suzuki-Miyaura coupling.[2] If you are using a standard ligand like PPh₃, consider screening other ligands.

  • Base Incompatibility: The base plays a crucial role in the transmetalation step.[3] If you are using a weak base like Na₂CO₃, it might not be strong enough. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. The choice of base can also influence the solubility of the boronic acid.

  • Insufficient Temperature: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, a modest increase (e.g., from 80°C to 100°C) could significantly improve the conversion rate.

Question 2: I am observing a significant amount of a byproduct that appears to be a homocoupling of my boronic acid (biphenyl-4,4'-dicarbaldehyde). How can I minimize this?

Answer: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or issues with the catalytic cycle.[4]

  • Strictly Anaerobic Conditions: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure your reaction setup is scrupulously purged with an inert gas, and that all solvents are rigorously deoxygenated.

  • Stoichiometry of Reactants: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. Try reducing the excess of the boronic acid.

  • Rate of Catalyst Addition: Adding the palladium catalyst to the reaction mixture at room temperature before heating can sometimes lead to side reactions. Consider adding the catalyst once the reaction mixture has reached the target temperature.

Question 3: My TLC/LC-MS analysis shows the formation of dehalogenated starting material (3-fluorotoluene). What is causing this and how can I prevent it?

Answer: Dehalogenation is another common side reaction where the aryl halide is reduced instead of undergoing cross-coupling.[5]

  • Source of Hydride: This side reaction occurs when a hydride is transferred to the palladium complex.[5] This can originate from certain solvents (like alcohols, if used as a solvent or co-solvent) or from the decomposition of the phosphine ligand.

  • Choice of Base and Solvent: Some bases or solvents can act as hydride donors. Ensure you are using a high-purity, anhydrous solvent. If using an alcohol-containing solvent system, consider switching to an aprotic solvent like dioxane, THF, or toluene.[5]

  • Ligand Choice: Certain ligands can be more prone to decomposition pathways that lead to hydride formation. Using more robust ligands can sometimes mitigate this issue.

Question 4: The purification of my final product, this compound, is difficult due to persistent impurities. What are the best purification strategies?

Answer: Purification can be challenging, especially if side products have similar polarities to your desired compound.

  • Acid-Base Extraction: Since your final product is a carboxylic acid, you can exploit its acidic nature. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated NaHCO₃). Your product will move into the aqueous layer as the carboxylate salt, leaving non-acidic impurities in the organic layer. You can then re-acidify the aqueous layer with HCl to precipitate your purified product, which can be collected by filtration.

  • Recrystallization: If the purity is already reasonably high, recrystallization is an excellent method for obtaining highly pure material.[6] A solvent system of ethanol/water or acetic acid/water is often effective for benzoic acid derivatives.

  • Column Chromatography: If acid-base extraction and recrystallization are insufficient, silica gel column chromatography is a reliable option.[6] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape, is a good starting point.

III. Frequently Asked Questions (FAQs)

Q: What is the optimal palladium catalyst loading for this reaction?

A: Typically, a catalyst loading of 1-5 mol% of the palladium precursor is used for Suzuki-Miyaura reactions.[7] For optimization, it is often best to start around 2 mol% and adjust as needed. Lowering the catalyst loading can be more cost-effective on a larger scale, but may require longer reaction times or higher temperatures.[7]

Q: Can I use 1-chloro-3-fluorobenzene instead of the bromo derivative?

A: Yes, but aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings.[1] To effectively use an aryl chloride, you will likely need a more specialized catalytic system, often involving bulky, electron-rich phosphine ligands (like SPhos or XPhos) and potentially higher temperatures to achieve good yields.

Q: Is it necessary to use anhydrous solvents?

A: While Suzuki reactions are known for their tolerance to water, and in fact, often benefit from a small amount of water to help dissolve the base, it is crucial to use anhydrous solvents for the initial setup to ensure reproducibility and minimize side reactions that can be sensitive to water content.[5] The water is typically added as part of the aqueous base solution.

Q: How do I know if my boronic acid is of good quality?

A: Boronic acids can undergo dehydration to form boroxines, or decomposition via protodeboronation.[4][5] It is best to use a fresh, high-purity boronic acid. If you suspect your boronic acid has degraded, you can try recrystallizing it or converting it to a more stable boronate ester for storage and use.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of 4-(3-Fluorobenzyl)benzaldehyde via Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the palladium-catalyzed coupling of 4-formylphenylboronic acid and 1-bromo-3-fluorobenzene.

Materials:

  • 4-Formylphenylboronic acid

  • 1-Bromo-3-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-formylphenylboronic acid (1.2 equiv.), 1-bromo-3-fluorobenzene (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Under the inert atmosphere, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.).

  • Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask. The final concentration of the aryl bromide should be approximately 0.2 M.

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 4-(3-fluorobenzyl)benzaldehyde by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Protocol 2: Oxidation to this compound

Materials:

  • 4-(3-Fluorobenzyl)benzaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

Procedure:

  • Dissolve the 4-(3-fluorobenzyl)benzaldehyde (1.0 equiv.) in acetone in a round-bottom flask.

  • In a separate beaker, prepare a solution of potassium permanganate (1.5 equiv.) in water.

  • Cool the aldehyde solution in an ice bath and slowly add the KMnO₄ solution dropwise with vigorous stirring. A brown precipitate of MnO₂ will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting aldehyde.

  • Quench the reaction by adding a small amount of a saturated sodium sulfite solution until the purple color disappears.

  • Filter the mixture through a pad of celite to remove the MnO₂ precipitate, washing the filter cake with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl until a white precipitate forms (pH ~2).

  • Collect the solid this compound by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical outcomes when adjusting key parameters in the Suzuki-Miyaura coupling step.

ParameterCondition A (Standard)Condition B (Optimized for Yield)Expected Outcome
Base Na₂CO₃ (2.0 equiv.)K₃PO₄ (2.0 equiv.)K₃PO₄ is a stronger base and can improve yields, especially with less reactive substrates.[3]
Ligand PPh₃ (4 mol%)SPhos (2 mol%)Bulky, electron-rich ligands like SPhos can accelerate the reaction and improve yields, especially for challenging couplings.[2]
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)Dioxane often offers better solubility for the reaction components and can lead to more consistent results.
Temperature 80 °C100 °CIncreased temperature generally leads to faster reaction rates, but may also increase byproduct formation.

V. Mechanistic Insight & Troubleshooting Logic

Understanding the catalytic cycle of the Suzuki-Miyaura reaction is key to effective troubleshooting.

Suzuki_Miyaura_Cycle cluster_troubleshooting Troubleshooting Logic Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 Pd(0)L2->Ar-Pd(II)-X-L2 Oxidative Addition Ar'-Pd(II)-Ar-L2 Ar'-Pd(II)-Ar-L2 Ar-Pd(II)-X-L2->Ar'-Pd(II)-Ar-L2 Transmetalation Ar-B(OR)2 Ar-B(OR)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar-B(OR)2->Ar'-B(OH)3- Base Activation Ar-X Ar-X Ar-X->Ar-Pd(II)-X-L2 Ar-Ar' Ar-Ar' Ar'-Pd(II)-Ar-L2->Pd(0)L2 Reductive Elimination Ar'-Pd(II)-Ar-L2->Ar-Ar' Ar'-B(OH)3-->Ar-Pd(II)-X-L2 Base Base Base->Ar'-B(OH)3- Low_Conversion Low Conversion? Check Catalyst/Ligand/Base Check Catalyst/Ligand/Base Low_Conversion->Check Catalyst/Ligand/Base Yes Homocoupling Homocoupling? Improve Inert Atmosphere Improve Inert Atmosphere Homocoupling->Improve Inert Atmosphere Yes

Caption: The catalytic cycle of the Suzuki-Miyaura reaction with troubleshooting points.

This diagram illustrates that issues like low conversion are often linked to the oxidative addition or transmetalation steps, pointing towards the catalyst, ligand, or base as primary areas for optimization. Side reactions like homocoupling are often external to the main cycle, frequently caused by oxygen.

VI. References

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

Purification challenges and solutions for 4-(3-fluoro-benzyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals facing the specific challenges of purifying 4-(3-fluoro-benzyl)-benzoic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions during your experimental work. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the real-world problems encountered in the laboratory.

Technical Support Center: this compound

Introduction: this compound is a key structural motif in medicinal chemistry, often synthesized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] While powerful, these synthetic routes can generate a variety of impurities that are structurally similar to the desired product, making purification a non-trivial task. This guide addresses the most common purification hurdles and provides robust, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just completed my synthesis. What are the most likely impurities in my crude this compound?

A1: Understanding potential impurities is the first step toward a successful purification strategy. Given a typical Suzuki cross-coupling synthesis (reacting a boronic acid/ester with an aryl halide), your crude product likely contains a mixture of the components listed below. The presence of the fluorine atom and the carboxylic acid group gives the molecule specific properties that also influence the impurity profile.[3][4]

Table 1: Common Impurities and Their Origin

Impurity Type Specific Example(s) Origin Removal Strategy
Unreacted Starting Materials 4-Halobenzoic acid (e.g., 4-bromobenzoic acid), 3-Fluorobenzylboronic acid Incomplete reaction Acid-base extraction, Recrystallization, Chromatography
Homocoupling Byproducts 4,4'-Biphenyldicarboxylic acid, 1,2-bis(3-fluorophenyl)ethane Self-coupling of starting materials, often promoted by oxygen.[5] Recrystallization, Chromatography
Catalyst Residues Palladium complexes, phosphine ligands Incomplete removal from work-up Filtration through Celite® or silica gel plug, Chromatography
Boronic Acid-Related Impurities Boric acid, boronic acid anhydrides (boroxines) Byproducts of the Suzuki reaction.[6] Aqueous work-up, Acid-base extraction

| Oxidation Products | Benzaldehydes (from over-oxidation of benzyl alcohol precursors if applicable) | Side reactions or degradation | Chromatography, Recrystallization |

Q2: What is the best initial work-up procedure to get a cleaner crude product before attempting recrystallization or chromatography?

A2: A well-executed acid-base extraction is the most powerful initial step. This technique exploits the acidic nature of your product's carboxylic acid group to separate it from neutral or basic impurities.[4] The carboxylic acid is deprotonated with a base to form a water-soluble carboxylate salt, while neutral organic impurities (like homocoupling byproducts or unreacted aryl halides) remain in the organic layer.

G start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) wash1 Wash with aq. NaHCO3 or NaOH (1M) start->wash1 separate1 Separate Layers wash1->separate1 organic_layer Organic Layer (Contains neutral impurities, e.g., homocoupling byproducts) separate1->organic_layer Discard or Analyze aqueous_layer Aqueous Layer (Contains sodium 4-(3-fluoro-benzyl)-benzoate) separate1->aqueous_layer acidify Acidify Aqueous Layer with HCl (2M) until pH ~2 aqueous_layer->acidify precipitate Product Precipitates Out acidify->precipitate filter Filter Solid Product precipitate->filter dry Wash with Cold Water & Dry filter->dry end Purified (but still crude) Solid Product dry->end G start Crude Product workup Acid-Base Work-up start->workup analyze1 Analyze Purity (TLC, NMR) workup->analyze1 recrystallize Recrystallization analyze1->recrystallize Purity < 95% pure_product Pure Product analyze1->pure_product Purity > 95% analyze2 Analyze Purity (TLC, NMR) recrystallize->analyze2 chromatography Flash Column Chromatography analyze2->chromatography Impurity persists analyze2->pure_product Purity > 95% analyze3 Analyze Purity (TLC, NMR) chromatography->analyze3 analyze3->pure_product Purity > 99% impure1 Impure impure2 Impure

Sources

Technical Support Center: Crystallization of 4-(3-fluoro-benzyl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for the crystallization of 4-(3-fluoro-benzyl)-benzoic acid (MW: 230.23 g/mol [1]), a process critical for achieving the high purity required in research and pharmaceutical development. The unique structure of this molecule, featuring a flexible benzyl group and a polar carboxylic acid moiety modified by an electronegative fluorine atom, presents specific challenges. This document addresses these challenges in a practical, question-and-answer format, grounded in the principles of physical organic chemistry.

FAQ 1: General Crystallization & Solvent Selection

Question: I am starting my crystallization. How do I select an appropriate solvent system for this compound?

Answer: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[2][3][4] This temperature-dependent solubility differential is the driving force for recrystallization.[5][6] The principle of "like dissolves like" is a good starting point; as a carboxylic acid, this compound is a polar molecule and will generally dissolve in polar solvents.[4][7]

However, the presence of the large, nonpolar benzyl group means that a solvent of intermediate polarity or a co-solvent system is often optimal. The fluorine substituent can also influence intermolecular interactions, such as C-H···F hydrogen bonds, which may affect crystal packing and solubility.[8]

Recommended Steps for Solvent Screening:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a few drops of a single test solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound in the cold.[2]

  • Heat the tubes that showed poor room-temperature solubility. The compound should dissolve completely at or near the solvent's boiling point.

  • Allow the solutions that dissolved fully to cool slowly to room temperature, then in an ice bath. The solvent that produces a high yield of well-formed crystals is your best choice.

Table 1: Properties of Common Crystallization Solvents

This table provides data on common solvents to guide your selection process. Solvents with boiling points below 100°C are often preferred for ease of removal.[9]

SolventBoiling Point (°C)PolarityNotes
Water100Very HighMay be a good anti-solvent. Benzoic acids are often soluble in hot water but not cold.[10][11][12]
Ethanol78HighOften a good "soluble" solvent for carboxylic acids.[9]
Methanol65HighSimilar to ethanol but with a lower boiling point.[7]
Ethyl Acetate77MediumA versatile solvent for compounds with intermediate polarity.
Toluene111LowGood for less polar compounds; its high boiling point can sometimes lead to oiling out.
Hexanes69Very LowLikely a poor solvent on its own, but can be an excellent anti-solvent.[9]

FAQ 2: Troubleshooting Common Crystallization Problems

This section addresses the most frequent issues encountered during the crystallization of this compound.

Problem: No Crystals Form Upon Cooling

Question: I've dissolved my compound in a hot solvent and let it cool, but no crystals have appeared. What's wrong?

Answer: This typically indicates one of two scenarios: either the solution is not sufficiently saturated, or the nucleation process has been inhibited.

Possible Causes and Solutions:

  • Too Much Solvent: You may have used an excessive volume of solvent, preventing the solution from reaching supersaturation upon cooling.[13]

    • Solution: Re-heat the solution and gently boil off a portion of the solvent to increase the concentration.[13] Allow it to cool again.

  • Inhibited Nucleation: Crystal formation requires an initial "seed" or nucleation site. Sometimes, supersaturated solutions can be slow to nucleate.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[5] The microscopic imperfections on the glass provide nucleation sites.

    • Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the cooled, supersaturated solution.[5] This "seed crystal" provides a template for further crystal growth.

    • Solution 3: Add an Anti-Solvent. If using a single solvent system, you can cautiously add a "poor" or "anti-solvent" (one in which your compound is insoluble) dropwise to the cooled solution until it becomes cloudy (the cloud point), then add a drop or two of the "good" solvent to redissolve the precipitate before allowing it to cool slowly.

Workflow: General Troubleshooting for Crystallization Failure

cluster_troubleshooting Troubleshooting Steps start Hot, clear solution is cooled no_xtals No crystals form? start->no_xtals xtals_ok Crystals form successfully no_xtals->xtals_ok No too_much_solvent Hypothesis: Too much solvent no_xtals->too_much_solvent Yes no_nucleation Hypothesis: No nucleation no_xtals->no_nucleation Yes (if concentration is correct) boil_off Action: Boil off excess solvent too_much_solvent->boil_off re_cool Re-cool solution boil_off->re_cool re_cool->no_xtals scratch Action: Scratch flask no_nucleation->scratch seed Action: Add seed crystal no_nucleation->seed scratch->re_cool seed->re_cool

Caption: A workflow for addressing failure to crystallize.

Problem: The Compound "Oils Out"

Question: Instead of forming solid crystals, my compound has separated as an oily liquid. How do I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[14] This is a common issue, especially with compounds that have relatively low melting points or when the solution is highly supersaturated at a high temperature. Impurities can also depress the melting point, exacerbating the problem.[14]

Logical Steps to Address Oiling Out

start Compound 'Oils Out' step1 Step 1: Re-heat & Dilute Re-heat the mixture to redissolve the oil. Add a small amount (10-20%) more of the hot solvent to reduce supersaturation. start->step1 step2 Step 2: Slow Cooling Allow the solution to cool much more slowly. Insulate the flask to ensure a gradual temperature drop. This allows crystals to nucleate below the melting point. step1->step2 step3 Step 3: Lower Crystallization Temp If oiling persists, try a solvent with a lower boiling point. This ensures the solution is cooler when it becomes supersaturated. step2->step3 step4 Step 4: Use a Co-solvent System Add a 'good' solvent to dissolve at a lower temperature, then induce crystallization with an 'anti-solvent' at that lower temperature. step3->step4 cluster_good Step 1: Dissolve in 'Good' Solvent cluster_poor Step 2: Add 'Anti-Solvent' A Crude Solid + Min. 'Good' Solvent (e.g., Ethanol) B Hot, clear solution A->B Heat C Add 'Anti-Solvent' dropwise (e.g., Water) B->C D Solution becomes cloudy (Supersaturated) C->D E Cool slowly to induce crystallization D->E

Caption: Visualizing the co-solvent crystallization method.

References

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). IUCr Journals. [Link]

  • Recrystallization1. (n.d.). Diablo Valley College. [Link]

  • Recrystallization-1.pdf. (n.d.). University of California, Davis. [Link]

  • Recrystallization. (n.d.). University of Massachusetts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. [Link]

  • 4-Fluoro benzoic acid. (n.d.). A1Suppliers. [Link]

  • This compound | 1258540-14-5. (n.d.). Angene Chemical. [Link]

  • Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. (2021). Crystal Growth & Design. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Solvent design for crystallization of carboxylic acids. (2007). ResearchGate. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (n.d.). MDPI. [Link]

  • C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid. (n.d.). ResearchGate. [Link]

  • 2.2.4.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Benzoic acid, 4-fluoro-3-iodo-, ethyl ester. (n.d.). PubChem. [Link]

  • 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]

  • 4-Fluorobenzoic acid. (n.d.). Wikipedia. [Link]

  • Oxidation and crystallization process for aromatic carboxylic acid production. (n.d.).
  • 4-acetyl-3-fluoro-benzoic Acid Benzyl Ester. (n.d.). Tradeindia. [Link]

  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. (n.d.). PubMed. [Link]

  • How to choose a solvent for crystallization of an organic compound. (2018). Quora. [Link]

  • Cas 194738-02-8, 4-Fluoro-benzoic acid 3-isopropoxy-4-{4-[3-(piperidine-1-carbonyl)-benzyl]-piperazin-1-yl}-phenyl ester. (n.d.). Lookchem. [Link]

  • Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. (2016). ResearchGate. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. [Link]

  • Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. (2015). ResearchGate. [Link]

  • 4-Fluorophenylbenzoates and liquid crystal compositions containing them. (n.d.). European Patent Office. [Link]

  • Purification of Benzoic Acid by Crystallization. (2015). YouTube. [Link]

  • Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. (n.d.). CNR-IRIS. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-(3-fluoro-benzyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-fluoro-benzyl)-benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and structurally related diarylmethane compounds. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction to the Synthesis of this compound

The synthesis of this compound, a diarylmethane derivative, is of significant interest in medicinal chemistry due to the prevalence of this structural motif in various pharmacologically active molecules. The introduction of a fluorine atom can modulate the compound's metabolic stability and binding affinity to biological targets.

The most common and versatile method for constructing the C(sp²)-C(sp³) bond in diarylmethanes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction offers high functional group tolerance and generally proceeds under mild conditions.[1][3] An alternative approach involves the use of a Grignard reagent.

This guide will primarily focus on the optimization and troubleshooting of the Suzuki-Miyaura coupling route, as it is often the preferred method for its reliability and broad applicability.

Recommended Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction for synthesizing this compound involves the palladium-catalyzed coupling of an arylboronic acid with a benzyl halide.[1][2] A plausible and efficient pathway is the reaction of 4-carboxyphenylboronic acid with 3-fluorobenzyl bromide .

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura cross-coupling reactions of benzylic halides.[1]

Materials:

  • 4-Carboxyphenylboronic acid

  • 3-Fluorobenzyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-carboxyphenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio). Stir the mixture for 10 minutes at room temperature. Add 3-fluorobenzyl bromide (1.0 equivalent) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Acidify the aqueous layer with 1 M HCl to a pH of ~2 to precipitate the carboxylic acid.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine all organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.[4]

Suzuki_Miyaura_Cycle

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Schwab, F. W., & Wichers, E. (1943). Preparation of benzoic acid of high purity.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.
  • Zahra, N., & Siddiqui, H. L. (2019). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 4(6), 110-114.
  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. CN104447213A.
  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 109(7), 2535–2562.
  • Oshima, K., & Ohmura, T. (2013). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Organic Letters, 15(10), 2418–2421.
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). [Video]. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Process for preparing substituted benzoic acid. CN1251833A.
  • Zhang, Y., et al. (2018). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. Catalysis Science & Technology, 8(15), 3843-3850.
  • Process for preparing fluorin
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11).
  • Diarylmethane synthesis by benzylation or aryl
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.
  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021). Crystal Growth & Design, 21(8), 4559–4570.
  • Processes for the preparation of fluorin
  • Adichemistry. (n.d.).
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Photoredox-Catalyzed Decarboxylative Cross-Coupling Reaction to Synthesis Unsymmetrical Diarylmethanes. (2022). Molecules, 27(19), 6599.
  • Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (2006). The Journal of Organic Chemistry, 71(26), 9681-9686.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020).
  • Suzuki Coupling. Organic Chemistry Portal.
  • A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. (2018).
  • Palladium‐Catalyzed Carbonylative Suzuki Coupling of Benzyl Halides with Potassium Aryltrifluoroborates in Aqueous Media. (2011).
  • (12)
  • Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019).
  • 3-[5-(2-fluoro-phenyl)-o[1][4][5]xadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. US7419991B2.

  • A ketone upon reaction with ethyl magnesium bromide (Grignard reagent) fo... (2025). Filo.
  • Benzylic Methylene Functionalizations of Diarylmethanes. (2018). Asian Journal of Organic Chemistry, 7(10), 1959-1976.
  • Organoborane coupling reactions (Suzuki coupling). (2011). Journal of Organometallic Chemistry, 696(1), 19-33.
  • When dimethyl carbonate, CH3OCO2CH3, is treated with phenylmagnesium bromide, triphenylmethanol is formed. Explain. (n.d.). Homework.Study.com.
  • Carboxylic Acid Impurities and Rel
  • Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. (2009). Inorganica Chimica Acta, 362(13), 4685-4691.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.

Sources

Technical Support Center: Synthesis of 4-(3-fluoro-benzyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-fluoro-benzyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. Our goal is to provide you with the expertise and in-depth understanding necessary to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, a molecule often synthesized via cross-coupling reactions. The most probable synthetic routes involve either a Suzuki-Miyaura or a Kumada coupling.

Scenario 1: Low Yield of the Desired Product

Question: I am getting a low yield of this compound in my Suzuki-Miyaura coupling reaction between (4-(alkoxycarbonyl)phenyl)boronic acid and 3-fluorobenzyl halide. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Suzuki-Miyaura couplings can stem from several factors. Let's break down the potential causes and solutions.

1. Inefficient Catalyst Activity:

  • Explanation: The Palladium (Pd) catalyst must be in the active Pd(0) state to enter the catalytic cycle. Incomplete reduction of a Pd(II) precursor or oxidation of the Pd(0) catalyst can stall the reaction.[1][2]

  • Solution:

    • Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

    • Use fresh, high-quality catalyst and ligands.

    • Consider using a pre-catalyst that readily forms the active Pd(0) species in situ.

2. Issues with the Base:

  • Explanation: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[3][4] An inappropriate choice of base or insufficient amount can lead to a sluggish or incomplete reaction.

  • Solution:

    • Base Selection: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. For benzyl halides, a moderately strong base is often effective.

    • Solubility: Ensure the base is sufficiently soluble in the reaction medium. Using a phase-transfer catalyst can sometimes help if the base has low solubility.

3. Side Reactions:

  • Explanation: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield.

    • Homocoupling: The benzyl halide can couple with itself to form 1,2-bis(3-fluorophenyl)ethane. This is more common with highly reactive Grignard reagents in Kumada couplings but can also occur in Suzuki reactions.[5]

    • Protodeborylation: The boronic acid can be protonated and lose its boron group, especially in the presence of water and certain bases.[1]

    • Dehalogenation: The benzyl halide can be reduced to 3-fluorotoluene.[1]

  • Solution:

    • Optimize Reaction Temperature: Lowering the temperature can sometimes suppress side reactions.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for any protodeborylation.

    • Choice of Halide: Benzyl bromides are generally more reactive than chlorides.[6]

Scenario 2: Presence of Significant Impurities in the Final Product

Question: My final product shows significant impurities by NMR/LC-MS. I suspect the formation of a tertiary alcohol side-product. How is this possible and how can I prevent it?

Answer:

The formation of a tertiary alcohol, specifically 1-(4-(3-fluorobenzyl)phenyl)-1,1-di(alkyl)methanol, suggests a reaction pathway involving a Grignard reagent and an ester functionality. This is a common issue if your synthesis involves a Kumada coupling with a 4-carboxybenzyl derivative that is protected as an ester.

Mechanism of Tertiary Alcohol Formation:

Grignard reagents react with esters in a two-step addition process.[7][8][9][10]

  • The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.

  • This intermediate collapses, eliminating the alkoxy group to form a ketone.

  • A second equivalent of the Grignard reagent then rapidly adds to the newly formed, more reactive ketone, leading to a tertiary alcohol after workup.[9]

Troubleshooting and Prevention:

  • Confirm the Synthetic Route: This side-product is characteristic of a Kumada coupling where the benzoic acid is protected as an ester. If you intended to perform a Suzuki coupling, verify your reagents and conditions.

  • Modify the Grignard Reagent Addition:

    • Low Temperature: Add the Grignard reagent slowly and at a low temperature (e.g., -78 °C) to control the reaction rate and potentially stop it at the ketone stage, though this is often difficult.[10]

    • Inverse Addition: Add the ester solution to the Grignard reagent to maintain a low concentration of the ester and minimize the second addition.

  • Use a Different Protecting Group: If possible, use a protecting group for the carboxylic acid that is less reactive towards Grignard reagents.

  • Alternative Coupling Reactions: Consider using a Suzuki-Miyaura coupling, as boronic acids are generally not basic or nucleophilic enough to react with esters.[11]

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is better for this synthesis: Suzuki-Miyaura or Kumada?

A1: The choice depends on several factors, including functional group tolerance, availability of starting materials, and desired reaction conditions.

FeatureSuzuki-Miyaura CouplingKumada Coupling
Nucleophile Organoboronic acid/esterGrignard reagent (Organomagnesium halide)
Functional Group Tolerance High; tolerant of many functional groups.[11]Low; Grignard reagents are strong bases and nucleophiles, reacting with acidic protons and carbonyls.[12]
Reaction Conditions Generally mild, requires a base.[11]Can be performed at low temperatures, but the Grignard reagent is highly reactive and requires strictly anhydrous conditions.[12][13]
Byproducts Boron-containing byproducts are generally non-toxic and easily removed.[6]Magnesium halide salts. Homocoupling products can be a significant issue.[5]

Recommendation: For substrates with sensitive functional groups like esters or carboxylic acids, the Suzuki-Miyaura coupling is generally the preferred method due to its superior functional group tolerance.[11]

Q2: What are the common side-products in the Kumada coupling synthesis of this compound?

A2: Besides the tertiary alcohol discussed earlier (if using an ester), other common side-products in a Kumada coupling include:

  • Homocoupling Product: 1,2-bis(3-fluorophenyl)ethane, formed from the reaction of two molecules of the 3-fluorobenzylmagnesium halide.[5]

  • Reduction Product: 3-fluorotoluene, formed if the Grignard reagent acts as a reducing agent or is quenched by a proton source.[14]

  • Wurtz Coupling Product: Reaction of the Grignard reagent with unreacted 3-fluorobenzyl halide.[15]

Q3: How can I purify the final this compound product?

A3: Purification typically involves a combination of techniques:

  • Aqueous Workup: After the reaction, an acidic workup will protonate the carboxylate to the desired carboxylic acid, which may precipitate out of the organic phase.

  • Extraction: The product can be extracted into a basic aqueous solution (e.g., NaHCO₃ or NaOH solution), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.

  • Recrystallization: This is a highly effective method for purifying solid carboxylic acids.[16][17] A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed.[17]

Visualizing Reaction Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_halide R¹-Pd(II)L₂-X OA->PdII_halide R¹-X TM Transmetalation PdII_R R¹-Pd(II)L₂-R² TM->PdII_R R²-B(OR)₂ Base RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 R¹-R² end Product start Start Troubleshooting_Yield Start Low Yield of Product Check_Catalyst Is the catalyst active and under inert atmosphere? Start->Check_Catalyst Check_Base Is the base appropriate and sufficient? Check_Catalyst->Check_Base Yes Sol_Catalyst Use fresh catalyst, ensure inert conditions. Check_Catalyst->Sol_Catalyst No Check_Side_Reactions Are side-products (homocoupling, deborylation) significant? Check_Base->Check_Side_Reactions Yes Sol_Base Optimize base (e.g., K₃PO₄, Cs₂CO₃) and stoichiometry. Check_Base->Sol_Base No Sol_Side_Reactions Adjust temperature, control stoichiometry. Check_Side_Reactions->Sol_Side_Reactions Yes Sol_Catalyst->Check_Base Sol_Base->Check_Side_Reactions

Caption: A logical workflow for troubleshooting low product yield.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • NROChemistry. Kumada Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Spirochem. (2025, October 16). Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. [Link]

  • Wikipedia. Kumada coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Name-Reaction.com. Kumada cross-coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemistry Steps. Esters with Grignard Reagent. [Link]

  • The Organic Synthesis Archive. Grignard Reaction - Common Conditions. [Link]

  • Wikipedia. NLX-204. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Organic Syntheses Procedure. p-FLUOROBENZOIC ACID. [Link]

  • ResearchGate. (2025, August 6). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

  • University of Missouri-St. Louis. Grignard Reaction. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 5(13), 2267–2270. [Link]

  • Boston, M., & Garg, N. K. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Organic letters, 13(10), 2742–2745. [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Organic Syntheses Procedure. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]

  • Google Patents.
  • Semantic Scholar. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. [Link]

  • Organic Chemistry Portal. Kumada Coupling. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • Chemical Communications (RSC Publishing). (2014). Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates. [Link]

  • Chemistry Stack Exchange. (2019, March 20). Grignard reaction on electron-poor benzyl bromides. [Link]

  • ResearchGate. Solvent screening of benzyl bromide Grignard reaction. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]

Sources

Technical Support Center: Troubleshooting Solubility for 4-(3-fluoro-benzyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-(3-fluoro-benzyl)-benzoic acid. As Senior Application Scientists, we understand that navigating the physicochemical properties of novel compounds is a critical step in experimental success. This guide is designed to provide you with a comprehensive, in-depth understanding and practical, step-by-step protocols to overcome the solubility challenges associated with this compound.

The core difficulty with this compound stems from its molecular structure: a lipophilic benzylbenzoic acid backbone combined with a weakly acidic carboxylic acid group. This duality makes it poorly soluble in neutral aqueous media but offers a clear, chemically-driven path to achieving solubilization. This guide will walk you through the principles and practices to handle this compound effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the fundamental physicochemical properties of this compound that affect its solubility?

Answer: Understanding the key properties of a compound is the first step in troubleshooting its solubility. This compound is a weak organic acid. Its behavior in solution is primarily governed by its pKa and its lipophilicity (LogP).

The predicted pKa of ~4.26 is the most critical parameter.[1] This value indicates the pH at which the compound is 50% in its protonated (neutral, R-COOH) form and 50% in its deprotonated (anionic salt, R-COO⁻) form. The large, nonpolar structure contributes to a high predicted lipophilicity (XLogP3 ≈ 3.5), driving its poor solubility in water when in the neutral form.[2]

PropertyValueImplication for SolubilitySource
Molecular Formula C₁₄H₁₁FO₂-[2]
Molecular Weight ~230.23 g/mol -[2]
Predicted pKa 4.26 ± 0.10Highly pH-dependent solubility. The compound is a weak acid.[1]
Predicted XLogP3 3.5High lipophilicity; inherently poor solubility in aqueous solutions at low pH.[2]
Q2: I tried dissolving the compound in my neutral phosphate-buffered saline (PBS, pH 7.4) and it won't go into solution. Why?

Answer: This is the most common issue encountered and is entirely expected based on the compound's pKa. The key lies in the relationship between pH and the ionization state of the carboxylic acid group.

Causality: At a pH of 7.4, which is significantly above the pKa of ~4.26, one might expect the compound to be deprotonated and soluble. However, the rate of dissolution for a solid crystalline acid can be very slow. More importantly, the local pH at the surface of the solid particles may not be the same as the bulk solution. The most effective strategy is to force the compound into its soluble salt form first before final dilution and pH buffering. Simply adding the solid to a neutral buffer is often kinetically hindered. The protonated (R-COOH) form is highly nonpolar and will not readily dissolve in water, regardless of the bulk pH.[3][4]

To overcome this, you must first deprotonate the acid to form the highly water-soluble carboxylate salt (R-COO⁻ Na⁺). This is illustrated by the following equilibrium:

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) insoluble Insoluble Form R-COOH (Solid) soluble Soluble Form R-COO⁻ (Aqueous) insoluble->soluble + OH⁻ (Base Addition) soluble->insoluble + H⁺ (Acid Addition)

pH-Dependent Solubility Equilibrium of a Carboxylic Acid.
Q3: What is the recommended protocol for preparing a stock solution in an aqueous buffer?

Answer: The most reliable method is to use pH adjustment to create a basic concentrate of the sodium salt, which can then be diluted into your experimental buffer. This self-validating protocol ensures complete dissolution before final dilution.

Experimental Protocol 1: Solubilization in Aqueous Buffers via pH Adjustment

Principle: This protocol leverages the acidic nature of the compound. By dissolving it in a basic solution (e.g., Sodium Hydroxide), we convert the insoluble carboxylic acid into its highly soluble sodium carboxylate salt.[5][6] This stock can then be safely diluted in a buffered system.

Materials:

  • This compound powder

  • 1N Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Your target experimental buffer (e.g., 10x PBS)

  • pH meter

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound into a sterile conical tube.

  • Initial Suspension: Add a small volume of deionized water to create a slurry. For example, for 10 mg of compound, start with ~1 mL of water. The compound will not dissolve at this stage.

  • Deprotonation: While vortexing or stirring, add 1N NaOH dropwise. Observe the solution carefully. Continue adding drops until all solid material has completely dissolved, and the solution is clear. This visually confirms the formation of the soluble salt.

  • Buffering and Dilution: Add your concentrated buffer stock (e.g., 10x PBS) and additional deionized water to reach the final desired concentration and volume.

  • Final pH Check (Self-Validation): Measure the pH of the final solution. It should be at least 2 pH units above the pKa (i.e., pH > 6.3) to ensure the compound remains in its soluble, deprotonated form. Adjust with dilute HCl or NaOH if necessary, though this is rarely needed if the buffer has sufficient capacity.

  • Sterile Filtration: If required for your application (e.g., cell culture), filter the final solution through a 0.22 µm syringe filter.

Q4: My experiment is sensitive to high pH or salts. Can I use organic solvents or co-solvents instead?

Answer: Yes. If pH manipulation is not viable, using an organic solvent or a co-solvent system is the next best approach. The general strategy is to first dissolve the compound in a 100% organic solvent where it is highly soluble, and then carefully dilute this stock into your aqueous medium.

Recommended Organic Solvents: Based on the behavior of similar aromatic carboxylic acids, the compound is expected to be soluble in polar aprotic solvents.[7][8]

SolventTypeTypical UseNotes
DMSO Polar AproticGold standard for initial stock preparation.Highly effective but can be toxic to cells, typically used at <0.5% v/v.
Ethanol (EtOH) Polar ProticGood for many applications, less toxic than DMSO.May be less effective than DMSO for highly lipophilic compounds.[9]
DMF Polar AproticAlternative to DMSO.Use with caution; higher toxicity profile.
Experimental Protocol 2: Solubilization using a Co-solvent System

Principle: This method utilizes a water-miscible organic solvent to dissolve the compound, creating a concentrated stock that can be diluted into an aqueous buffer.[5] The organic solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic solute.

Procedure:

  • Prepare Organic Stock: Weigh your compound and dissolve it in a minimal amount of 100% DMSO (or ethanol). For example, to make a 10 mM stock, dissolve 2.3 mg of the compound in 1 mL of DMSO. Ensure it is fully dissolved. This is your primary stock solution.

  • Dilution into Aqueous Buffer: While vortexing your target aqueous buffer, add the organic stock slowly and dropwise. Never add the aqueous buffer to the organic stock, as this will cause the compound to precipitate immediately.

  • Observe for Precipitation: Do not exceed the solubility limit in the final co-solvent mixture. For many compounds, keeping the final DMSO concentration below 1% and the compound concentration in the low micromolar range is a safe starting point. If you see any cloudiness, you have exceeded the solubility.

Q5: What is a systematic workflow for tackling solubility issues with this compound?

Answer: A logical, stepwise approach will save time and material. The following workflow is designed to find the most appropriate solvent system for your specific experimental needs, prioritizing aqueous-based systems where possible.

Systematic Workflow for Solubilizing this compound.

References

  • Mishra, S. P. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications (IJSRP), 11(4). Available at: [Link]

  • Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. Available at: [Link]

  • Martinez, F., & Gómez, A. (2003). The solubility of benzoic acid in seven solvents. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Benzoic acid. Available at: [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Available at: [Link]

  • Mishra, S. P. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications, 11(4). Available at: [Link]

  • He, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(9), 3709-3733. Available at: [Link]

  • AngeneChemical. (n.d.). This compound. Available at: [Link]

  • Kumar, S., & Singh, J. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 6(1), 1-9. Available at: [Link]

  • Nile Chemicals. (2015, October 3). Benzoic Acid, Recrystallization, and Solubility vs pH [Video]. YouTube. Available at: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical Sciences, 27(2), 246-260. Available at: [Link]

Sources

Preventing degradation of 4-(3-fluoro-benzyl)-benzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-fluoro-benzyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preventing the degradation of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can degrade in solution?

A1: The main degradation pathways for this compound are oxidation, photodegradation, and, to a lesser extent, hydrolysis and decarboxylation under specific conditions. The benzylic carbon, the carbon atom attached to the benzene ring, is particularly susceptible to oxidation.[1][2] This can lead to the formation of corresponding benzaldehydes and benzoic acids.[3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of benzoic acid and its derivatives is pH-dependent.[4] In acidic conditions, the undissociated form of the carboxylic acid is more prevalent, which can influence its reactivity and solubility.[4] Extreme pH values (highly acidic or alkaline) can promote hydrolysis of functional groups if present, though the core structure of this compound is relatively stable.[5] For many benzoic acid derivatives, acidic conditions (e.g., pH 4) have been shown to provide good stability.[5]

Q3: Is this compound sensitive to light?

A3: Yes, aromatic carboxylic acids can be susceptible to photodegradation, especially under UV light.[6] This can involve decarboxylation or other radical-mediated reactions.[7][8] It is crucial to protect solutions of this compound from light, particularly during long-term storage or prolonged experiments.

Q4: What are the ideal storage conditions for solutions of this compound?

A4: To minimize degradation, solutions should be stored at low temperatures (2-8 °C or frozen), protected from light by using amber vials or covering containers with aluminum foil, and purged with an inert gas like nitrogen or argon to remove oxygen. The choice of solvent is also critical and should be one in which the compound is stable.

Q5: How can I detect and quantify the degradation of my compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity and detecting degradation products of compounds like this compound.[9] The appearance of new peaks or a decrease in the area of the main peak indicates degradation.[9] For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique as it provides molecular weight information.[9][10]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the handling and analysis of this compound solutions.

Issue 1: Rapid Loss of Purity in Solution

Symptoms:

  • A significant decrease in the main peak area in the HPLC chromatogram over a short period.

  • Appearance of multiple new peaks, suggesting several degradation products.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Oxidation The benzylic C-H bond is susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides.[1][2][11]Solvent Choice: Use high-purity, peroxide-free solvents. Inert Atmosphere: Degas solvents and purge the headspace of your container with an inert gas (N₂ or Ar). Chelating Agents: If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA.
Photodegradation Exposure to ambient or UV light can induce radical reactions leading to degradation.[12]Light Protection: Store solutions in amber glass vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions.
Inappropriate pH Extreme pH values can catalyze degradation reactions.pH Control: Buffer the solution to a mildly acidic pH (e.g., pH 4-6) where benzoic acid derivatives are often more stable.[4][5]
Reactive Solvent Some solvents may react with the compound over time.Solvent Screening: Perform a preliminary stability study in a few different recommended solvents (see below) to identify the most inert option for your experimental conditions.
Issue 2: Poor Solubility and Precipitation

Symptoms:

  • The compound does not fully dissolve at the desired concentration.

  • Precipitate forms in the solution upon standing or temperature change.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Low Aqueous Solubility Benzoic acid derivatives often have limited solubility in pure water, which decreases further at lower temperatures.[13][14]Co-solvents: Use a mixture of water and a water-miscible organic solvent like acetonitrile, methanol, or ethanol to increase solubility.[15] pH Adjustment: The solubility of carboxylic acids increases at higher pH as the carboxylate salt is formed. However, be mindful of potential base-catalyzed degradation. A slight increase in pH might be a viable compromise.
"Salting Out" High concentrations of salts in a buffer can decrease the solubility of organic compounds.Buffer Selection: Use the lowest effective buffer concentration. Screen different buffer systems to find one that does not cause precipitation.
Temperature Effects Solubility is generally temperature-dependent.[14]Temperature Control: Prepare solutions at the temperature at which they will be used. If a solution is prepared warm to aid dissolution, ensure it remains stable and soluble upon cooling to ambient or experimental temperatures.
Issue 3: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in experimental data between replicates or different batches of the compound solution.

  • Loss of biological activity over the course of an experiment.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
On-plate Degradation The compound may be degrading in the assay medium over the incubation period.Time-Course Stability: Assess the stability of the compound in the assay medium over the full duration of the experiment. Analyze samples by HPLC at different time points. Fresh Preparations: Prepare fresh solutions immediately before each experiment.
Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in solution.Material Choice: Use polypropylene or glass labware where possible. Include a surfactant (e.g., Tween-20) at a low concentration in your buffers if compatible with your assay.
Interaction with Media Components Components of complex biological media (e.g., serum, proteins) could bind to or promote the degradation of the compound.Simplified Matrix: Test for degradation in a simpler buffer system to identify if media components are the issue. Control Experiments: Include appropriate controls to account for any non-specific binding or degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and pathways.

  • Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

  • Materials: this compound, HPLC-grade water, acetonitrile, methanol, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

  • Procedure:

    • Prepare a stock solution of the compound in a 50:50 acetonitrile/water mixture.

    • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60 °C.

    • Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[5]

    • Photodegradation: Expose the stock solution to direct UV light.

    • Thermal Degradation: Heat the stock solution at 60 °C.

    • Take samples at various time points (e.g., 0, 2, 6, 24 hours), neutralize if necessary, and analyze by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.

Protocol 2: HPLC Method for Purity Assessment

A general-purpose HPLC method for routine purity checks.

  • Objective: To separate this compound from potential impurities and degradation products.

  • Instrumentation & Materials:

    • HPLC system with UV or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • HPLC-grade acetonitrile and water.

    • Trifluoroacetic acid (TFA) or formic acid.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with a suitable gradient, for example, 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength, typically around 230-280 nm for aromatic compounds.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

Visualizing Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates the primary degradation routes for this compound.

A This compound B Oxidative Degradation (e.g., O₂, light, metal ions) A->B E Photodegradation (UV Light) A->E G Hydrolytic Degradation (Extreme pH/Temp) A->G C 4-(3-fluoro-benzoyl)-benzoic acid (Ketone Product) B->C D Further Oxidation Products C->D Harsh Conditions F Decarboxylation & Radical Products E->F H Minor Hydrolysis Products G->H start Instability Observed (e.g., HPLC purity loss) cond1 Is the solution protected from light? start->cond1 action1 Store in amber vials or wrap in foil. cond1->action1 No cond2 Is the solution degassed or under inert atmosphere? cond1->cond2 Yes action1->cond2 action2 Purge with N₂ or Ar. Use peroxide-free solvents. cond2->action2 No cond3 Is the pH controlled and non-extreme? cond2->cond3 Yes action2->cond3 action3 Buffer solution to a mildly acidic pH (4-6). cond3->action3 No cond4 Is the storage temperature low? cond3->cond4 Yes action3->cond4 action4 Store at 2-8°C or frozen. cond4->action4 No end_node Stability Improved cond4->end_node Yes action4->end_node

Caption: A systematic workflow for troubleshooting solution instability.

References

  • YMER, A. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • MDPI. (2024, December 22). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions1. Retrieved from [Link]

  • INIS-IAEA. (2013, November 30). Photoelectrochemical degradation of selected aromatic molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.9: Oxidation of Aromatic Compounds. Retrieved from [Link]

  • YouTube. (2020, August 26). 13 Acidic Strength Benzoic Acid Derivatives | GOC2 | JEE Main | IIT Advanced by NS Sir. Retrieved from [Link]

  • DergiPark. (n.d.). Oxidation of Benzyl Alcohols by Monomeric Iron Phthalocyanine Complexes: Substituents' Effect on Their Catalytic. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. Retrieved from [Link]

  • PubMed. (2022, October 4). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Retrieved from [Link]

  • NIH. (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Photodegradation at different concentration of carboxylic acids under UV light (Al2S3/MoS2 = 0.02 g. Retrieved from [Link]

  • ACS Publications. (2020, March 15). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. Retrieved from [Link]

  • PubMed. (2018, September 6). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • USGS Publications Warehouse. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of dissolved isoxaflutole and its sequential degradation products, diketonitrile and benzoic acid, in water using solid-phase extraction and liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]

  • PubMed. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

Sources

Refining the work-up procedure for 4-(3-fluoro-benzyl)-benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(3-fluoro-benzyl)-benzoic acid

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of this compound, a common intermediate in pharmaceutical development. The information presented here is curated from established synthetic protocols and aims to address common challenges encountered during the reaction work-up and purification, ensuring a higher yield and purity of the final product.

The primary synthetic route discussed involves a Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[1] In this specific synthesis, a benzyl halide is coupled with a boronic acid derivative of benzoic acid.

Visualizing the Workflow: From Reaction to Purified Product

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow A Reaction Setup (Suzuki-Miyaura Coupling) B Reaction Monitoring (TLC, LC-MS) A->B Progress Check C Reaction Quench B->C Completion D Aqueous Work-up (Liquid-Liquid Extraction) C->D Phase Separation E Purification (Crystallization/Chromatography) D->E Crude Product F Product Characterization (NMR, MS) E->F Purified Product G Pure this compound F->G Verified Structure

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Issue 1: Low or No Product Yield

A low yield is a frequent challenge in Suzuki-Miyaura couplings. Several factors can contribute to this issue, from reagent quality to reaction conditions.[2][3]

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Several factors can contribute to low yields in a Suzuki-Miyaura coupling. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids can be unstable and prone to decomposition.[4] Ensure you are using a high-quality boronic acid or a more stable boronate ester.

    • Base Activity: The choice and quality of the base are critical. Bases like potassium carbonate (K₂CO₃) should be freshly ground and dried to ensure activity. For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary.[2][5]

    • Catalyst and Ligand Integrity: Palladium catalysts and their corresponding ligands are sensitive to air and moisture. Ensure they are handled under an inert atmosphere (e.g., nitrogen or argon).[5] The choice of ligand can also significantly impact the reaction; bulky, electron-rich phosphine ligands have been shown to accelerate key steps in the catalytic cycle.[6]

  • Reaction Conditions:

    • Solvent Choice and Degassing: The reaction is sensitive to oxygen.[4] Solvents should be thoroughly degassed before use. A mixture of an organic solvent (like toluene, dioxane, or THF) and water is commonly employed.[5][7]

    • Temperature: While many Suzuki reactions proceed well at elevated temperatures (e.g., 80-110 °C), some substrates may require optimization.[5] If you observe decomposition, a lower temperature might be beneficial. Conversely, if the reaction is sluggish, a higher temperature could improve the rate.[2]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5]

  • Side Reactions:

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen.[4]

    • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can reduce the amount of available nucleophile.

ParameterRecommendationRationale
Base Use freshly ground and dried K₂CO₃, or consider Cs₂CO₃ or K₃PO₄.[2][5]Ensures base activity and can enhance reaction rate for less reactive substrates.
Solvent Thoroughly degas the solvent mixture (e.g., Toluene/Water).[5]Removes dissolved oxygen which can lead to catalyst deactivation and homocoupling.[4]
Catalyst/Ligand Handle under an inert atmosphere. Consider screening different phosphine ligands.[6]Protects the catalyst from degradation and allows for optimization of the catalytic cycle.
Temperature Optimize between 60-110 °C, monitoring for product formation and decomposition.[2][5]Balances reaction rate with the stability of reactants and products.
Issue 2: Difficulties in Product Isolation and Purification

The work-up procedure is critical for isolating the desired carboxylic acid from the reaction mixture, which contains the catalyst, base, unreacted starting materials, and byproducts.

Question: I'm struggling to isolate a pure product after the reaction. What is the recommended work-up and purification strategy?

Answer:

A standard work-up for a Suzuki reaction involves quenching the reaction, followed by an aqueous extraction to remove inorganic salts and water-soluble components.[5][8]

Step-by-Step Work-up and Purification Protocol:

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding water.[5]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).[5][8]

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[9] This step is crucial for a carboxylic acid product as it will deprotonate the acid, moving it into the aqueous layer as its carboxylate salt.

    • Separate the aqueous layer containing the product salt.

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) one more time to remove any remaining non-acidic organic impurities.

  • Acidification and Isolation:

    • Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 10% HCl) until the product precipitates out.[1] The pH should be sufficiently acidic to fully protonate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Further Purification (if necessary):

    • Recrystallization: If the product is not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.

    • Column Chromatography: For removing closely related impurities, flash column chromatography on silica gel can be employed.[8] A gradient of ethyl acetate in hexanes is a common mobile phase. For highly polar compounds, reversed-phase chromatography (C18) may be a better option.[10]

    • Ion Exchange: Anion exchange resins can be used to capture carboxylic acids from the crude reaction mixture, followed by elution with an acidic solvent.[11]

Purification_Scheme Start Crude Reaction Mixture Aqueous_Wash Aqueous Wash (e.g., NaHCO3) Start->Aqueous_Wash Organic_Phase Organic Layer (Impurities, Catalyst) Aqueous_Wash->Organic_Phase Separate Aqueous_Phase Aqueous Layer (Product as Carboxylate Salt) Aqueous_Wash->Aqueous_Phase Separate Acidify Acidify (e.g., HCl) Aqueous_Phase->Acidify Precipitate Precipitation of This compound Acidify->Precipitate Filter_Dry Filtration & Drying Precipitate->Filter_Dry Pure_Product Purified Product Filter_Dry->Pure_Product

Caption: A typical purification scheme for isolating a carboxylic acid product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (the benzyl halide and the boronic acid), homocoupled byproducts, and potentially impurities from the starting materials themselves. Additionally, residual palladium catalyst may be present.

Q2: How can I remove residual palladium from my final product?

A2: If standard work-up procedures are insufficient, you can treat the organic solution of your crude product with a palladium scavenger. Alternatively, filtration through a pad of celite can help remove precipitated palladium black.[8]

Q3: Can I use a different coupling reaction for this synthesis?

A3: While Suzuki-Miyaura coupling is a robust method, other cross-coupling reactions such as Stille or Negishi coupling could potentially be employed. However, these methods often involve different catalysts and organometallic reagents which may have their own set of challenges.

Q4: My TLC shows two very close spots for my product. How can I improve the separation?

A4: This could indicate the presence of a closely related impurity or potentially cis/trans isomers if applicable to the structure. For purification, consider using a high-resolution purification technique like preparative HPLC or optimizing your column chromatography conditions (e.g., using a shallower solvent gradient or a different solvent system).

Q5: Is it possible to recycle the palladium catalyst?

A5: In some aqueous Suzuki coupling protocols, it has been shown that the aqueous phase containing the catalyst can be recycled and reused for subsequent reactions without a significant loss of activity.[7] This is more common in large-scale industrial processes.

References

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. ACS Publications. Available from: [Link]

  • Process for purification of carboxylic acids. Google Patents.
  • How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. Available from: [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available from: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. Available from: [Link]

  • Process for purification of carboxylic acids. Google Patents.
  • Process for the purification of carboxylic acids and/or their anhydrides. Google Patents.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available from: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. Available from: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. Available from: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available from: [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available from: [Link]

  • Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. Available from: [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. Available from: [Link]

  • Processes for the preparation of fluorinated benzoic acids. Google Patents.
  • benzoic acid and its Impurities. Pharmaffiliates. Available from: [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available from: [Link]

  • 4-Fluorobenzoic Acid | 456-22-4. SynZeal. Available from: [Link]

  • benzoic acid and its Impurities. Pharmaffiliates. Available from: [Link]

Sources

Addressing impurities in commercial 4-(3-fluoro-benzyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-fluoro-benzyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities in commercial batches of this compound. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in research and drug development.[1] Impurities can arise from various stages, including synthesis, purification, and storage, and their presence can significantly impact the efficacy, safety, and regulatory compliance of the final product.[2][3][4]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, quantify, and remove common impurities, thereby ensuring the integrity of your research and development efforts.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

The purity of this compound is paramount for its successful application. The following table outlines potential impurities that may be encountered, their likely sources based on common synthetic routes (such as Suzuki-Miyaura coupling or Grignard reactions), and recommended strategies for their detection and removal.[5][6][7][8]

Impurity Class Potential Source Recommended Analytical Method(s) Recommended Purification Technique(s)
Unreacted Starting Materials Incomplete reaction during synthesis.HPLC, GC-MS, ¹H NMR[1][9][10]Recrystallization, Column Chromatography[11][12]
Homocoupling Byproducts Side reactions during Suzuki-Miyaura coupling.[5][7][13]HPLC, GC-MS, ¹H NMR[1][9]Column Chromatography, Recrystallization[14][15][16]
Dehalogenated Byproducts Side reactions in cross-coupling or Grignard formation.[5]GC-MS, HPLC[10]Column Chromatography[12]
Residual Solvents Trapped solvents from reaction or purification steps.GC-MS, ¹H NMR[9]Vacuum Drying, Recrystallization[17]
Residual Palladium Catalyst Incomplete removal after Suzuki-Miyaura coupling.Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Activated Carbon Treatment, Column Chromatography
Degradation Products Instability during storage or harsh reaction/workup conditions.[2]HPLC, LC-MS[1]Recrystallization, Column Chromatography
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing impurities in this compound, from initial analysis to final purity confirmation.

G cluster_0 Impurity Troubleshooting Workflow start Receive Commercial Batch of this compound analytical_screening Initial Purity Analysis (HPLC, ¹H NMR, GC-MS) start->analytical_screening decision Purity Meets Specification? analytical_screening->decision pass Proceed to Downstream Application decision->pass Yes troubleshoot Identify & Quantify Impurities decision->troubleshoot No select_purification Select Appropriate Purification Method troubleshoot->select_purification purify Perform Purification (e.g., Recrystallization, Chromatography) select_purification->purify reanalyze Re-analyze Purified Product purify->reanalyze decision2 Purity Meets Specification? reanalyze->decision2 decision2->pass Yes fail Further Investigation / Method Development decision2->fail No

Caption: A decision-making workflow for impurity analysis and purification.

Frequently Asked Questions (FAQs)

Q1: My HPLC analysis shows a significant peak with a shorter retention time than the main product. What could this be?

A1: A peak with a shorter retention time in reversed-phase HPLC typically indicates a more polar compound.[18] This could be an unreacted starting material, such as a more polar benzoic acid derivative used in a coupling reaction. It could also be a degradation product. We recommend using LC-MS to get a mass of the impurity, which can provide significant clues to its identity. Comparing the retention time with authentic samples of potential starting materials is also a definitive way to identify the impurity.

Q2: I'm having trouble removing a closely related structural isomer. What's the best approach?

A2: Separating structural isomers can be challenging. High-performance flash chromatography with a carefully selected solvent system is often effective.[12][15] You may need to screen different stationary phases and solvent gradients to achieve optimal separation.[19][20] Alternatively, derivatization of the mixture to alter the physical properties of the components, followed by chromatography and then removal of the derivatizing group, can sometimes resolve difficult separations.

Q3: After purification by column chromatography, my ¹H NMR spectrum still shows residual solvent peaks. How can I remove them?

A3: Residual solvents can often be removed by dissolving the purified compound in a minimal amount of a low-boiling-point solvent in which it is highly soluble (like dichloromethane), and then removing the solvent under high vacuum, possibly with gentle heating. This process, known as co-evaporation, may need to be repeated. For higher-boiling-point solvents, recrystallization from a different solvent system is often the most effective method.[17]

Q4: What is the acceptable limit for residual palladium in a pharmaceutical intermediate?

A4: The acceptable limits for residual metals depend on the stage of development and the intended use of the compound. Regulatory bodies like the ICH have strict guidelines. For an API or advanced intermediate, the limit for palladium is typically in the low parts-per-million (ppm) range. It is crucial to consult the relevant regulatory guidelines for your specific application.

Q5: Can I use a simple acid-base extraction to purify my this compound?

A5: Yes, an acid-base extraction can be a very effective initial purification step for removing neutral or basic impurities.[17][21] The carboxylic acid can be deprotonated with a mild base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Re-acidification of the aqueous layer will precipitate the purified carboxylic acid, which can then be collected by filtration.[17] This technique is particularly useful for removing non-polar impurities.

Detailed Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific impurities present.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 5-10 mg of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of about 0.5 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A phenyl or pentafluorophenyl (PFP) column may offer alternative selectivity for aromatic compounds.[18]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm. A diode array detector (DAD) can provide additional spectral information.[22]

    • Gradient:

      • Start with 30% B.

      • Linear gradient to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 30% B and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.[1]

HPLC Method Development Workflow

G cluster_1 HPLC Method Development start Define Analytical Goal (Purity, Impurity Profile) col_select Select Column (e.g., C18, Phenyl) start->col_select mob_phase Choose Mobile Phase (ACN/Water, MeOH/Water) col_select->mob_phase gradient Develop Gradient Profile mob_phase->gradient optimize Optimize Flow Rate & Temperature gradient->optimize validate Validate Method (Specificity, Linearity, Accuracy) optimize->validate final_method Finalized HPLC Method validate->final_method

Caption: A systematic workflow for developing a robust HPLC method.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[16][23]

  • Solvent Selection:

    • Test the solubility of the impure this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

    • Common solvents to screen for aromatic carboxylic acids include ethanol, methanol, acetic acid, toluene, or mixtures such as ethanol/water or toluene/hexane.[17]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal.

    • Heat the solution back to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature without disturbance. Covering the flask will slow the cooling and promote the formation of larger, purer crystals.[16]

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

  • Purity Check:

    • Analyze the purified crystals by HPLC and/or measure their melting point. A sharp melting point close to the literature value indicates high purity.[1][24]

Protocol 3: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[11][12][14][15]

  • Stationary and Mobile Phase Selection:

    • Use silica gel as the stationary phase for most applications involving aromatic acids.[12]

    • Determine an appropriate mobile phase (eluent) using thin-layer chromatography (TLC). A good solvent system will give the desired product a retention factor (Rf) of approximately 0.3-0.4. A common eluent for carboxylic acids is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to keep the carboxylic acid protonated and reduce tailing.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column.

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Pass the mobile phase through the column under gravity or with positive pressure (flash chromatography).[12]

    • Collect fractions as the solvent elutes from the bottom of the column.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • General procedures for the purification of Carboxylic acids - Chempedia. [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin - ACS Publications. [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry. [Link]

  • 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids - Semantic Scholar. [Link]

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. [Link]

  • Process for purification of carboxylic acids - Google P
  • Common Byproducts in Suzuki Coupling - YouTube. [Link]

  • 1H NMR Spectral parameters for substituted benzenes - MIT OpenCourseWare. [Link]

  • Column Chromatography - Organic Chemistry - Jack Westin. [Link]

  • Quantitative structure-metabolism relationships for substituted benzoic acids in the rat: Computational chemistry, NMR spectroscopy and pattern recognition studies - Scilit. [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. [Link]

  • How can benzoic acid be tested for purity? - Quora. [Link]

  • Chromatographic separation and identification of organic acids - the Illinois State Water Survey. [Link]

  • How can I purify carboxylic acid? - ResearchGate. [Link]

  • Purification of carboxylic acids by chemical treatment and distillation - Google P
  • Benzoic acid derivatives - Target Analysis. [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - International Journal of Pharmaceutical Sciences. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • Process for the purification of aromatic carboxylic acids - Google P
  • Column chromatography - Columbia University. [Link]

  • Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology - LCGC International. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization - Google P
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. [Link]

  • Ch19: RMgX + CO2 -> RCO2H - University of Calgary. [Link]

  • Scaling Small Molecule Purification Methods for HPLC - Agilent. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. [Link]

  • RECRYSTALLISATION - University of Sydney. [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Grignard Reagents - Chemistry LibreTexts. [Link]

  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC - ResearchGate. [Link]

  • RECRYSTALLIZATION - Chemistry LibreTexts. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - RSC Publishing. [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction - ResearchGate. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. [Link]

  • Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. [Link]

  • Identifying and Quantifying Impurities in Chemical Products - SCION Instruments. [Link]

  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • How To: Troubleshoot a Reaction - University of Rochester. [Link]

  • How to Define Limits for Unknown, Known, and Total Impurities - BOC Sciences. [Link]

  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google P
  • Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. [Link]

  • Impurity Profiling of Chemical Reactions - Mettler Toledo. [Link]

Sources

Validation & Comparative

Comparative Analysis of Fluorine Positional Isomers: 4-(3-fluoro-benzyl)-benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Isomeric Effects on Physicochemical and Biological Properties

In the landscape of medicinal chemistry and materials science, the precise positioning of a single atom can dramatically alter a molecule's behavior. This guide provides a detailed comparative analysis of 4-(3-fluoro-benzyl)-benzoic acid against its positional isomers, 4-(2-fluoro-benzyl)-benzoic acid and 4-(4-fluoro-benzyl)-benzoic acid. We will explore how the seemingly subtle shift of a fluorine atom on the benzyl ring imparts distinct physicochemical properties and, consequently, modulates biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the principles of isomeric differentiation in their work.

Introduction: The Critical Role of Positional Isomerism

Positional isomers, particularly those involving potent electron-withdrawing groups like fluorine, are fundamental tools in drug discovery for fine-tuning a molecule's properties. Fluorine's high electronegativity and relatively small size allow it to modulate electronic distribution, acidity (pKa), and lipophilicity (logP) without introducing significant steric bulk. These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This guide examines the isomeric series of (fluorobenzyl)benzoic acids to illustrate these principles. By comparing the ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro) substituted compounds, we can directly observe the impact of the inductive and resonance effects of the fluorine atom on the molecule's overall characteristics.

Physicochemical Property Comparison

The location of the fluorine atom influences the electronic environment of the entire molecule, including the distant carboxylic acid group. This is primarily due to two opposing electronic effects:

  • Inductive Effect (-I): Fluorine is highly electronegative and pulls electron density through the sigma (σ) bonds. This effect is distance-dependent, weakening as the number of bonds between the fluorine and the point of interest increases.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi (π) system. This effect is most pronounced when the fluorine is in the ortho or para position relative to the group attached to the ring (the benzylmethylene bridge).

These effects collectively influence the acidity of the carboxylic proton and the overall polarity of the molecule.

Comparative Data Summary
Property4-(2-fluoro-benzyl)-benzoic acidThis compound4-(4-fluoro-benzyl)-benzoic acid
Predicted pKa ~4.15~4.18~4.20
Predicted logP ~3.55~3.55~3.55
Melting Point (°C) 204-206175-177215-217

Note: Experimental values for pKa and logP can vary based on the specific method used. The values presented are derived from computational models and published data to illustrate the expected trends.

Discussion of Trends:

  • Acidity (pKa): The acidity of the carboxylic acid is influenced by the stability of its conjugate base (the carboxylate). Electron-withdrawing groups on the benzyl ring can stabilize this negative charge through inductive effects, making the acid stronger (lower pKa). The effect is subtle due to the insulating CH₂ group but follows a predictable trend. The ortho isomer is predicted to be the most acidic due to the fluorine's proximity, followed by the meta and then the para isomer, where the inductive effect is weakest.

  • Lipophilicity (logP): The predicted logP values for all three isomers are nearly identical. This suggests that the position of the single fluorine atom does not significantly alter the overall balance of hydrophilicity and hydrophobicity of the molecule.

  • Melting Point: The melting point is influenced by the efficiency of crystal lattice packing. The para isomer, being the most symmetric, often packs more efficiently, leading to a higher melting point, as observed here. The less symmetric meta isomer has the lowest melting point.

Comparative Biological Activity: Aldose Reductase Inhibition

Derivatives of benzoic acid are known to be investigated as inhibitors of aldose reductase (AR), an enzyme in the polyol pathway implicated in diabetic complications. The inhibitory potential of a molecule is often dependent on its ability to fit into the enzyme's active site and form key interactions.

Hypothetical Biological Interaction Model

The acidic carboxylate group typically anchors the inhibitor to the anionic binding pocket of the AR active site. The fluorinated benzyl "tail" then occupies a more hydrophobic region. The electronic nature of this tail, modulated by the fluorine's position, can influence secondary interactions and overall binding affinity.

Workflow for Evaluating Aldose Reductase Inhibition

cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis compound_prep Prepare Isomer Stock Solutions (in DMSO) incubation Incubate Enzyme with Isomer (Varying Concentrations) compound_prep->incubation enzyme_prep Purify Aldose Reductase (Human Recombinant) enzyme_prep->incubation reagent_prep Prepare Assay Buffer & Substrates (NADPH, DL-glyceraldehyde) reaction Initiate Reaction with Substrates reagent_prep->reaction incubation->reaction measurement Monitor NADPH Oxidation (Decrease in Absorbance at 340 nm) reaction->measurement kinetics Calculate Reaction Velocity measurement->kinetics ic50 Plot Velocity vs. [Isomer] & Determine IC50 Value kinetics->ic50 comparison Compare IC50 Values of the Three Isomers ic50->comparison

Caption: Workflow for comparative screening of isomers as aldose reductase inhibitors.

Experimental Methodologies

To empirically validate the predicted differences, standardized experimental protocols are essential.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is added.

Workflow Diagram

A 1. Dissolve Isomer in a co-solvent (e.g., 50% EtOH/H2O) B 2. Calibrate pH Meter with Standard Buffers A->B C 3. Add Standardized NaOH Titrant in Small, Precise Aliquots B->C D 4. Record pH after Each Addition C->D E 5. Plot pH vs. Volume of NaOH Added D->E F 6. Determine Equivalence Point E->F G 7. Calculate pKa (pH at half-equivalence point) F->G

Caption: Step-by-step workflow for pKa determination via potentiometric titration.

Methodology:

  • Preparation: Accurately weigh ~20-30 mg of the benzoic acid isomer and dissolve it in 50 mL of a 1:1 ethanol/water mixture.

  • Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

  • Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Add standardized 0.1 M NaOH solution in 0.1 mL increments.

  • Data Recording: Allow the pH reading to stabilize after each addition and record the pH and the total volume of NaOH added.

  • Analysis: Plot the recorded pH values against the volume of NaOH. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point).

Protocol 2: Determination of logP by Shake-Flask Method

This classic method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and presaturate it with n-octanol. Similarly, presaturate n-octanol with the aqueous buffer.

  • Dissolution: Prepare a stock solution of the isomer in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: Add a known volume of the n-octanol stock solution to an equal volume of the aqueous buffer in a separation funnel.

  • Equilibration: Shake the funnel vigorously for 30 minutes to allow the compound to partition between the two phases. Let the phases separate completely.

  • Quantification: Carefully separate the two phases. Determine the concentration of the isomer in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).

Conclusion and Outlook

The comparative analysis of 4-(2-fluoro-benzyl)-, 4-(3-fluoro-benzyl)-, and 4-(4-fluoro-benzyl)-benzoic acid demonstrates that the position of a single fluorine atom serves as a powerful modulator of key molecular properties. While the impact on lipophilicity is minimal in this series, significant and predictable differences are observed in acidity and melting point, which stem from the interplay of inductive and resonance effects.

These physicochemical shifts, though subtle, can have profound implications for a compound's biological activity by affecting its solubility, membrane permeability, and binding interactions with a target protein. For drug development professionals, this isomeric series serves as a classic example of how strategic atom placement can be used to fine-tune a lead compound's profile. The experimental protocols provided herein offer a robust framework for validating these properties in a laboratory setting. Further investigation into the quantitative structure-activity relationship (QSAR) of these isomers against specific biological targets like aldose reductase would be a valuable next step in fully elucidating their therapeutic potential.

References

  • 4-(4-Fluorobenzyl)benzoic acid | C14H11FO2 - PubChem. National Center for Biotechnology Information. Available at: [Link]

A Comparative Guide to Validating the Purity of Synthesized 4-(3-fluoro-benzyl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of regulatory compliance and therapeutic success. For a molecule like 4-(3-fluoro-benzyl)-benzoic acid, a potential pharmacophore, rigorous purity validation is not merely a quality control step but a critical determinant of its downstream biological activity and safety profile. This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing the purity of this compound, grounded in scientific principles and field-proven insights.

The imperative for a multi-faceted analytical approach stems from the potential for a range of impurities to arise during synthesis. These can include starting materials, by-products, intermediates, and degradation products.[1] Each analytical technique possesses unique strengths and limitations in detecting these various impurities. Therefore, a combination of methods provides a comprehensive and trustworthy assessment of purity.

Orthogonal Analytical Approaches for Purity Validation

A robust purity validation strategy for this compound integrates both chromatographic and spectroscopic techniques.[2] Chromatography excels at separating the target molecule from impurities, while spectroscopy provides structural confirmation and detects functional group-specific impurities.[3][4][5]

I. Chromatographic Purity Assessment: The Power of Separation

Chromatographic methods are fundamental for separating components within a mixture, allowing for the quantification of the main compound and the detection of impurities.[6][7] High-Performance Liquid Chromatography (HPLC) is the gold standard for non-volatile compounds like this compound.[2]

A. High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6][8] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention and separation of moderately polar to nonpolar compounds. Its hydrophobic nature interacts with the nonpolar benzyl and fluorobenzyl moieties of the target molecule.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile or methanol) is optimal. The gradient allows for the efficient elution of compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved. The pH of the aqueous buffer should be controlled to be at least 2 pH units below the pKa of the carboxylic acid group to ensure it remains in its protonated, less polar form, leading to better retention and peak shape.[9]

  • Detection: A UV detector is highly suitable as the aromatic rings in this compound exhibit strong UV absorbance.[10] Diode Array Detection (DAD) is even more powerful, as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

Self-Validating System: The trustworthiness of an HPLC method is established through system suitability tests (SSTs) as outlined in pharmacopeias like the United States Pharmacopeia (USP) General Chapter <621>.[8][11][12] These tests, including parameters like theoretical plates, tailing factor, and reproducibility of injections, must be within specified limits before sample analysis.[11][13]

Data Presentation: HPLC Purity Analysis

ParameterResultAcceptance Criteria (based on ICH Q3A)[14][15]
Purity by Area %99.85%≥ 99.5% (Typical for drug substance)
Individual Impurity< 0.05%Reporting Threshold: ≥ 0.05%, Identification Threshold: ≥ 0.10%, Qualification Threshold: > 0.15%
Total Impurities0.15%≤ 0.5%

II. Spectroscopic Confirmation and Impurity Profiling

Spectroscopic techniques provide orthogonal data to chromatography, confirming the molecular structure of the synthesized compound and identifying impurities that may co-elute or be present at low levels.[3][4][5]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[16][17] Both ¹H NMR and ¹³C NMR are indispensable for confirming the identity of this compound and detecting structural isomers or other closely related impurities.

Expertise in Spectral Interpretation:

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Key signals to look for include the characteristic aromatic protons of the two benzene rings, the methylene bridge protons, and the acidic proton of the carboxylic acid. The splitting patterns and coupling constants will confirm the substitution pattern on the aromatic rings.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.[18] The chemical shifts of the carbonyl carbon, the aromatic carbons (including the carbon attached to fluorine), and the methylene carbon are diagnostic. Techniques like DEPT or APT can further distinguish between CH, CH₂, and CH₃ groups.[17]

Trustworthiness through Purity Assessment: The integration of signals in the ¹H NMR spectrum can be used for a quantitative assessment of purity against a certified reference standard. The absence of unexpected signals is a strong indicator of high purity.

B. Mass Spectrometry (MS)

Coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry provides highly sensitive and specific detection of the target molecule and its impurities based on their mass-to-charge ratio (m/z).[2][16][19]

Causality Behind Experimental Choices:

  • Ionization Technique: For a molecule like this compound, Electrospray Ionization (ESI) in negative ion mode is highly effective as the carboxylic acid group is readily deprotonated. This will produce a prominent [M-H]⁻ ion.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the parent ion and any detected impurities. This is a powerful tool for identifying unknown impurities.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.[4][10] For this compound, FTIR can quickly confirm the presence of the key carboxylic acid and aromatic functional groups.

Key Diagnostic Peaks:

  • O-H Stretch (Carboxylic Acid): A very broad absorption in the region of 3300-2500 cm⁻¹.[20][21]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1760-1690 cm⁻¹.[20][22]

  • C-O Stretch (Carboxylic Acid): An absorption in the 1320-1210 cm⁻¹ region.[20]

  • Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Absorptions in the 1600-1450 cm⁻¹ region.

  • C-F Stretch: An absorption in the 1250-1000 cm⁻¹ region.

The absence of peaks corresponding to potential starting materials or intermediates (e.g., an aldehyde C=O stretch if the synthesis involved oxidation of an aldehyde) provides further evidence of purity.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 230 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 30% B

      • 18.1-25 min: 30% B

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Analysis:

    • Perform a blank injection (diluent only) followed by five replicate injections of the standard solution to establish system suitability.

    • Inject the sample solution.

    • Calculate the purity by area percent normalization.

Protocol 2: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Parameters:

    • Spectrometer Frequency: 400 MHz or higher.

    • Number of Scans: 16 or 32.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak.

    • Integrate all signals and assign them to the corresponding protons in the structure.

Visualization of the Purity Validation Workflow

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_result Final Assessment Synthesized_Product Synthesized this compound HPLC HPLC (Purity & Impurity Quantification) Synthesized_Product->HPLC Separation NMR NMR (¹H & ¹³C) (Structural Confirmation) Synthesized_Product->NMR Structure MS LC-MS (Molecular Weight & Impurity ID) Synthesized_Product->MS Mass FTIR FTIR (Functional Group Confirmation) Synthesized_Product->FTIR Functionality Pure_Compound Pure Compound Confirmed (Meets Specifications) HPLC->Pure_Compound NMR->Pure_Compound MS->Pure_Compound FTIR->Pure_Compound

Sources

A Researcher's Guide to the Structure-Activity Relationship of 4-(3-fluoro-benzyl)-benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of analogs based on the 4-(3-fluoro-benzyl)-benzoic acid scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of structural modifications on biological activity. By synthesizing data from related chemical series, we will explore the causality behind experimental design choices and propose a framework for optimizing this promising chemical scaffold.

Introduction: The Strategic Value of a Privileged Scaffold

In medicinal chemistry, benzoic acid and its derivatives are recognized as "privileged scaffolds"—a term reserved for molecular frameworks that can interact with a diverse range of biological targets.[1][2] Their versatility, stemming from the ionizable carboxylic acid group and the modifiable aromatic ring, makes them an attractive starting point for drug discovery.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design.[3] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. The placement of a fluorine atom at the meta-position of a benzyl ring, as in the this compound scaffold, is a deliberate choice aimed at blocking potential sites of metabolic oxidation while potentially enhancing binding interactions through non-canonical hydrogen bonds or dipole-dipole forces.[4]

This guide will dissect the structure-activity relationship (SAR) of this scaffold by systematically examining modifications to its three key components:

  • The Benzoic Acid "Head": The primary anchor for target interaction.

  • The Benzyl "Linker": The central component dictating spatial orientation.

  • The Fluorinated Phenyl "Tail": The region for optimizing hydrophobic and electronic interactions.

Part 1: The Core Scaffold - Synthesis and Foundational Rationale

The this compound core provides a balanced profile of lipophilicity and polarity, making it an excellent starting point for optimization. The benzoic acid can form critical ionic or hydrogen bonds in a receptor's active site, while the fluorobenzyl moiety can occupy a hydrophobic pocket.

General Synthesis Workflow

A common and robust method for synthesizing the core scaffold and its analogs is the Suzuki cross-coupling reaction. This protocol offers high yields and excellent tolerance for a wide variety of functional groups, making it ideal for building a library of analogs for comparative analysis.

cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Product A 4-Boronobenzoic Acid Derivative C Suzuki Coupling (Pd Catalyst, Base) A->C B 3-Fluorobenzyl Bromide B->C D 4-(3-fluoro-benzyl)-benzoic Acid Analog C->D

Caption: Generalized workflow for the synthesis of the core scaffold.

Part 2: A Comparative Analysis of Structural Modifications

The following sections explore how targeted chemical modifications to the core scaffold influence biological activity. The presented data, while illustrative, is based on established principles and experimental outcomes observed in analogous chemical series reported in the literature.[5][6][7]

Section 2.1: The Benzoic Acid Head - Exploring Bioisosteres

The carboxylic acid group is a potent interaction point but can lead to poor cell permeability and rapid clearance. Replacing it with bioisosteres—functional groups with similar physical and chemical properties—is a common strategy to improve drug-like characteristics.[8]

Compound IDModification (R1)RationaleIn Vitro Potency (IC50, µM)Cell Permeability (Papp, 10⁻⁶ cm/s)
1a (Parent) -COOHForms key ionic/H-bond interactions.0.51.2
1b TetrazoleIncreases metabolic stability and acidity.0.83.5
1c Acyl SulfonamideLowers pKa, potentially improving cell entry.1.25.1
1d Ester (Prodrug)Masks polarity to improve permeability.>50 (inactive)15.0

Analysis: The parent carboxylic acid (1a ) demonstrates the highest potency, confirming its importance for target binding. However, its permeability is low. The tetrazole analog (1b ) retains good potency while significantly improving permeability, representing a favorable trade-off. The ester prodrug (1d ) is inactive in vitro, as expected, and would require intracellular hydrolysis to release the active acid form.

Section 2.2: The Fluorinated Phenyl Tail - Probing Electronic and Steric Effects

Modifications to the fluorinated ring are crucial for optimizing interactions within hydrophobic pockets and fine-tuning the electronic properties of the molecule. The position and nature of substituents can dramatically alter biological activity.[4][7]

Compound IDModification (R2)RationaleIn Vitro Potency (IC50, µM)Metabolic Stability (t½, min)
1a (Parent) 3-FluoroBlocks potential metabolic site, enhances binding.0.595
2a 4-FluoroAlters dipole moment and steric profile.2.180
2b 2-FluoroIntroduces steric hindrance near the linker.5.8110
2c 3,5-DifluoroIncreases electron withdrawal and lipophilicity.0.1150
2d 3-TrifluoromethylAdds a strong electron-withdrawing group.0.3125

Analysis: The meta-fluoro substitution of the parent compound (1a ) is superior to ortho (2b ) or para (2a ) placement, suggesting a specific pocket topology that favors this arrangement. The addition of a second fluorine atom at the 5-position (2c ) yields the most potent compound, likely due to enhanced hydrophobic interactions and favorable electronic effects. This finding aligns with studies where di-substituted aniline derivatives showed higher potency than mono-substituted ones.[5] The high metabolic stability across the fluorinated series validates the strategic use of this halogen.[3]

Part 3: Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data, the following self-validating protocols are described. These methods represent industry standards for compound evaluation.

Protocol 1: General Procedure for Suzuki Coupling Synthesis
  • Reaction Setup: To a degassed solution of the appropriate 4-boronobenzoic acid derivative (1.0 eq) and 3-fluorobenzyl bromide (1.1 eq) in a 3:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).

  • Catalyst Addition: Sparge the mixture with argon for 15 minutes, then add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the mixture to 90 °C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography on silica gel to yield the final compound. Characterize via ¹H-NMR and LC-MS.

Protocol 2: In Vitro Target Inhibition Assay (HTRF)

This assay measures the ability of a compound to disrupt the interaction between a target protein and its binding partner.

  • Reagent Preparation: Prepare assay buffer (e.g., PBS, 0.1% BSA). Prepare solutions of GST-tagged target protein, Biotin-labeled binding partner, and terbium-conjugated anti-GST antibody and streptavidin-d2.

  • Compound Plating: Serially dilute test compounds in DMSO and dispense into a 384-well low-volume plate.

  • Assay Reaction: Add the terbium-labeled antibody and GST-tagged protein and incubate. Then, add the streptavidin-d2 and biotin-labeled binding partner.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm. Calculate the ratio and determine IC50 values from a dose-response curve.

cluster_workflow HTRF Assay Workflow A 1. Plate Serial Dilution of Compound B 2. Add Tb-Ab and GST-Target Protein A->B C 3. Add SA-d2 and Biotin-Binding Partner B->C D 4. Incubate 60 min at Room Temp C->D E 5. Read Plate (620nm / 665nm) D->E F 6. Calculate IC50 E->F

Caption: High-level workflow for the HTRF binding assay.

Part 4: Mechanistic Context and Future Directions

The SAR data suggest a clear pharmacophore model where the carboxylic acid acts as an anchor, and a di-fluorinated phenyl tail provides optimal potency. These compounds likely act by inhibiting a key protein-protein interaction (PPI) within a cellular signaling cascade, for example, a pathway involved in cell proliferation or inflammation.

Hypothetical Signaling Pathway

The target of these analogs could be an enzyme like a kinase or a component of a larger signaling complex. Inhibition would disrupt the downstream signal, leading to the desired therapeutic effect.

cluster_pathway Hypothetical Signaling Cascade Receptor Receptor Target Target Protein Receptor->Target Downstream Downstream Effector Target->Downstream Response Cellular Response Downstream->Response Analog Our Analog Analog->Target Inhibition

Caption: Inhibition of a target protein in a signaling pathway.

Conclusion and Next Steps

The comparative analysis reveals that while the parent this compound is a potent starting point, significant improvements in both potency and drug-like properties can be achieved through rational design. Specifically, the 3,5-difluoro analog (2c ) emerges as a highly promising lead candidate due to its superior potency and metabolic stability.

Future research should focus on:

  • Synthesis of Hybrid Analogs: Combine the most promising features, such as synthesizing the tetrazole bioisostere of the 3,5-difluoro analog to simultaneously optimize potency and permeability.

  • In Vivo Evaluation: Advance the most promising candidates, such as 2c , into in vivo pharmacokinetic and efficacy models to determine their potential as therapeutic agents.[9][10]

  • Selectivity Profiling: Screen lead compounds against a panel of related targets to ensure isoform selectivity and minimize potential off-target effects.

By employing this iterative process of design, synthesis, and evaluation, the this compound scaffold can be effectively optimized into a clinical candidate.

References

  • ResearchGate. (n.d.). Novel 4-((3-fluorobenzyl)oxy)benzohydrazide Derivatives as Promising Anti-Prostate Cancer Agents: Synthesis, Characterization and in vitro & in silico Biological Activity Studies.
  • ResearchGate. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.
  • MDPI. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link].

  • BenchChem. (2025). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link].

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link].

  • BenchChem. (2025). Comparative Analysis of Structure-Activity Relationships for Benzoylamino Benzoic Acid and Methyl Anthranilate Derivatives.
  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • OMICS Online. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Retrieved from [Link].

  • PubMed Central. (n.d.). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Retrieved from [Link].

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives.
  • National Center for Biotechnology Information. (n.d.). Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry. Retrieved from [Link].

  • PubMed. (1998). trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid derivatives as antagonists of the leukotriene B4 (LTB4) receptor. Retrieved from [Link].

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link].

  • ResearchGate. (n.d.). (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.
  • PubMed. (2009). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Retrieved from [Link].

  • PubMed. (2021). Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition. Retrieved from [Link].

Sources

The Pivotal Role of the 3-Fluorobenzyl Moiety: A Comparative Guide to the Structure-Activity Relationship of 4-(3-Fluorobenzyl)-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-benzyl-benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the design of a diverse array of therapeutic agents. The strategic introduction of a fluorine atom onto the benzyl ring, particularly at the meta-position, has emerged as a powerful tactic to modulate the pharmacological profile of these molecules. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-(3-fluoro-benzyl)-benzoic acid derivatives, with a focus on their anticancer and enzyme inhibitory activities. By synthesizing data from closely related analogs, we elucidate the nuanced effects of structural modifications on biological outcomes, offering a valuable resource for the rational design of next-generation therapeutics.

The Influence of the 3-Fluoro Substituent: A Gateway to Enhanced Potency and Selectivity

The incorporation of a fluorine atom at the 3-position of the benzyl group is not a trivial alteration. This small but highly electronegative atom exerts profound effects on the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. These changes, in turn, dictate the molecule's interaction with its biological target. The 3-fluoro substituent can engage in favorable orthogonal multipolar interactions with the protein backbone, enhance binding affinity through electrostatic interactions, and block sites of metabolism, thereby improving the pharmacokinetic profile of the compound.

Comparative Analysis of Biological Activity: A Focus on Anticancer and Carbonic Anhydrase Inhibition

Recent studies on a series of novel 4-((3-fluorobenzyl)oxy)benzohydrazide derivatives have provided significant insights into the SAR of this chemical class. While not exact 4-(3-fluorobenzyl)-benzoic acids, the benzohydrazide moiety is a close bioisostere, and the SAR trends observed are highly relevant. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines and their inhibitory activity against human carbonic anhydrase (hCA) isoforms.

Table 1: In Vitro Anticancer and Carbonic Anhydrase Inhibitory Activities of 4-((3-fluorobenzyl)oxy)benzohydrazide Derivatives
Compound IDR Group (Substitution on Thiosemicarbazone)Anticancer Activity (A549 cells) IC50 (µM)hCA I Inhibition IC50 (nM)hCA II Inhibition IC50 (nM)
4a Phenyl> 50150.21135.87
4p 4-Nitrophenyl5.11104.2695.18
Sorafenib (Reference Drug)~27N/AN/A
Acetazolamide (Reference Drug)N/A~150~100

Data synthesized from a study by Çakır et al. (2024) on novel 4-((3-fluorobenzyl)oxy)benzohydrazide derivatives.[1]

Key Structure-Activity Relationship Insights:
  • The Indispensable 3-Fluorobenzyl Moiety: The consistent potency observed across active analogs underscores the importance of the 4-((3-fluorobenzyl)oxy) core scaffold in establishing high-affinity interactions with the biological targets.

  • Impact of Thiosemicarbazone Substitution: The nature of the substituent on the thiosemicarbazone moiety dramatically influences both anticancer and enzyme inhibitory activity. The introduction of a 4-nitrophenyl group in compound 4p leads to a significant enhancement in cytotoxicity against A549 lung cancer cells compared to the unsubstituted phenyl analog 4a .[1] This suggests that the electron-withdrawing nature of the nitro group may contribute to a more favorable interaction with the target.

  • Potent Carbonic Anhydrase Inhibition: Compound 4p also demonstrates potent inhibition of hCA I and hCA II, with IC50 values surpassing that of the standard inhibitor acetazolamide.[1] This dual activity profile highlights the potential of this scaffold for the development of multi-targeting anticancer agents.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a framework for the in vitro evaluation of this compound derivatives for their anticancer and enzyme inhibitory activities.

Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against hCA isoforms.[2]

Objective: To determine the concentration of a test compound required to inhibit 50% of the hCA enzyme activity (IC50).

Materials:

  • 96-well microplate

  • Microplate reader

  • Purified human carbonic anhydrase (hCA I or hCA II)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compound dissolved in DMSO

  • Positive control (e.g., Acetazolamide)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare working solutions of the hCA enzyme and p-NPA in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add 180 µL of Tris-HCl buffer to each well. Add 10 µL of the hCA enzyme solution.

  • Add 10 µL of the test compound solution at various concentrations to the respective wells. Include wells for a negative control (DMSO vehicle) and a positive control.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the p-NPA solution to each well.

  • Measurement: Immediately measure the absorbance at 400-405 nm using a microplate reader. This wavelength corresponds to the formation of the p-nitrophenolate ion, the product of the enzymatic reaction.

  • Data Analysis: Calculate the rate of the reaction from the change in absorbance over time. Determine the percentage of inhibition for each concentration of the test compound relative to the negative control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Molecular Landscape: Pathways and Workflows

To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

G cluster_0 Cellular Environment (Hypoxia) cluster_1 Intracellular Signaling CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 CA IX H H+ H2CO3->H HCO3 HCO3- H2CO3->HCO3 Proliferation Cell Proliferation H->Proliferation Survival Cell Survival H->Survival Metastasis Metastasis H->Metastasis Inhibitor 4-(3-Fluorobenzyl)-benzoic acid derivative Inhibitor->CO2 Inhibits

Caption: Simplified signaling pathway of carbonic anhydrase IX (CA IX) in cancer.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization Lead_ID Lead Identification (4-(3-fluorobenzyl) -benzoic acid) Synthesis Synthesis of Derivatives Lead_ID->Synthesis Enzyme_Assay Enzyme Inhibition Assay (e.g., CA) Synthesis->Enzyme_Assay Cell_Assay Anticancer Cell-Based Assay Synthesis->Cell_Assay SAR_Analysis SAR Analysis Enzyme_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis

Caption: General experimental workflow for SAR-guided drug discovery.

Conclusion: A Promising Scaffold for Future Drug Development

The structure-activity relationship studies of this compound derivatives and their close analogs reveal a promising scaffold for the development of novel therapeutic agents. The strategic placement of the 3-fluoro substituent on the benzyl ring is a key determinant of biological activity, often leading to enhanced potency. The insights gleaned from the comparative analysis of anticancer and enzyme inhibitory data provide a rational basis for the future design of more potent and selective drug candidates. Further exploration of this chemical space, including the synthesis and evaluation of a wider range of derivatives, is warranted to fully unlock the therapeutic potential of this versatile molecular framework.

References

  • ResearchGate. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

  • MDPI. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

  • Çakır, F., et al. (2024). Novel 4-((3-fluorobenzyl)oxy)benzohydrazide Derivatives as Promising Anti-Prostate Cancer Agents: Synthesis, Characterization and in vitro & in silico Biological Activity Studies. ResearchGate. [Link]

Sources

Benchmarking 4-(3-fluoro-benzyl)-benzoic acid Against Standard-of-Care Anti-inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Selective Anti-inflammatory Therapeutics

Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of anti-inflammatory therapy. However, their clinical utility is often hampered by significant side effects, primarily gastrointestinal and cardiovascular, which stem from their non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3]

The discovery of a selective COX-2 inhibitor, Celecoxib, was a major advancement, offering a better gastrointestinal safety profile.[1][2][4] Nevertheless, concerns about cardiovascular risks associated with long-term use persist.[1] This has propelled the search for more refined therapeutic strategies that can offer potent anti-inflammatory effects with an improved safety margin. A promising approach is to target enzymes further downstream in the inflammatory cascade, such as microsomal prostaglandin E synthase-1 (mPGES-1).[5]

This guide introduces 4-(3-fluoro-benzyl)-benzoic acid , a novel investigational compound hypothesized to be a selective inhibitor of mPGES-1. We present a comprehensive benchmarking of this molecule against two industry-standard NSAIDs: Ibuprofen , a non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor. Through a detailed examination of their mechanisms of action and comparative performance in validated preclinical assays, this document aims to provide drug development professionals with the critical data and experimental frameworks necessary to evaluate the therapeutic potential of this new class of anti-inflammatory agents.

Mechanisms of Action: A Tale of Three Inhibitors

The primary mechanism of action for both Ibuprofen and Celecoxib is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial precursor for various prostaglandins that mediate pain and inflammation.[4][6][7][8] In contrast, this compound is postulated to act on a more specific, downstream target.

  • Ibuprofen: As a non-selective NSAID, Ibuprofen inhibits both COX-1 and COX-2 enzymes.[3][6][7][9] While the inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects, the concurrent inhibition of COX-1, which is involved in maintaining the integrity of the gastric mucosa and platelet aggregation, can lead to gastrointestinal side effects.[6][9]

  • Celecoxib: This diaryl-substituted pyrazole is a selective COX-2 inhibitor, with a sulfonamide side chain that binds to a hydrophilic region near the active site of the COX-2 enzyme.[1][4][10] This selectivity for COX-2 over COX-1 is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[2]

  • This compound (Hypothesized): This compound is hypothesized to be a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is the terminal synthase in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. By selectively blocking mPGES-1, this compound is expected to reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that have important physiological functions, thus potentially offering a superior safety profile.

The following diagram illustrates the points of intervention for each compound in the prostaglandin synthesis pathway.

Prostaglandin Synthesis Pathway cluster_cox COX-1 & COX-2 cluster_mpges1 mPGES-1 AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) Other_PGs Other Prostaglandins (e.g., PGI2, TXA2) PGH2->Other_PGs Other Synthases mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation, Pain, Fever PGE2->Inflammation COX->PGH2 mPGES1->PGE2 Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX Inhibits (COX-2 > COX-1) FBBA 4-(3-fluoro-benzyl)- benzoic acid (mPGES-1 Selective) FBBA->mPGES1 Inhibits

Caption: Points of intervention in the prostaglandin synthesis pathway.

Comparative Performance Data

The following tables summarize the hypothetical in vitro and in vivo anti-inflammatory activities of this compound in comparison to Ibuprofen and Celecoxib. This illustrative data is based on the known mechanisms of action and is intended for comparative purposes.

Table 1: In Vitro Enzymatic and Cellular Activity
CompoundmPGES-1 IC50 (nM)COX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)LPS-induced PGE2 Production in A549 cells IC50 (nM)
This compound 15 >10,000>10,000N/A25
Ibuprofen>10,0002,1001,6001.31,800
Celecoxib>10,00015,000140107150

Data is illustrative and for comparative purposes.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model (Rat)
CompoundDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3 hours
This compound 10 55%
Ibuprofen3048%
Celecoxib1052%

Data is illustrative and for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on recombinant human mPGES-1.

  • Methodology:

    • Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified.

    • Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, glutathione (a necessary cofactor), and various concentrations of the test compound or vehicle control.

    • Initiation: The reaction is initiated by the addition of the substrate, PGH2.

    • Incubation and Termination: The mixture is incubated for a short period (e.g., 60 seconds) at a controlled temperature, and the reaction is terminated by adding a stop solution.

    • Quantification: The amount of PGE2 produced is quantified using a commercially available ELISA kit.

    • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control, and the IC50 value is determined using non-linear regression analysis.[11][12]

  • Objective: To determine the IC50 values of the test compounds for the inhibition of COX-1 and COX-2 in a physiologically relevant matrix.[13][14][15]

  • Methodology:

    • Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.

    • COX-1 Assay (Thromboxane B2 Production):

      • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.

      • The blood is allowed to clot at 37°C for 1 hour to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.

      • The reaction is stopped by centrifugation, and serum is collected.

      • TXB2 levels are quantified by ELISA.[13]

    • COX-2 Assay (PGE2 Production):

      • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.

      • Lipopolysaccharide (LPS) is added to induce COX-2 expression in monocytes.

      • The blood is incubated for 24 hours at 37°C.

      • Plasma is collected after centrifugation.

      • PGE2 levels are quantified by ELISA.[13]

    • Data Analysis: The IC50 values for COX-1 and COX-2 are calculated, and the ratio of COX-1 IC50 to COX-2 IC50 determines the COX-2 selectivity index.[13]

  • Objective: To evaluate the ability of the test compounds to inhibit PGE2 production in intact cells.

  • Methodology:

    • Cell Culture: Human lung carcinoma A549 cells are cultured in appropriate media.

    • Treatment: Cells are pre-treated with various concentrations of the test compounds or vehicle for 1 hour.

    • Stimulation: LPS (e.g., 10 µg/mL) is added to the cells to induce an inflammatory response and PGE2 production.[16][17]

    • Incubation: The cells are incubated for 24 hours.

    • Quantification: The cell culture supernatant is collected, and PGE2 levels are measured by ELISA.[18]

    • Data Analysis: The IC50 value for the inhibition of PGE2 production is calculated.

The following diagram outlines the general workflow for the in vitro experimental protocols.

In Vitro Experimental Workflow cluster_mPGES1 mPGES-1 Assay cluster_COX COX Selectivity Assay cluster_Cell Cell-Based Assay mPGES1_enzyme Recombinant mPGES-1 mPGES1_compound Add Test Compound mPGES1_enzyme->mPGES1_compound mPGES1_substrate Add PGH2 mPGES1_compound->mPGES1_substrate mPGES1_quantify Quantify PGE2 (ELISA) mPGES1_substrate->mPGES1_quantify COX_blood Whole Blood COX_compound Add Test Compound COX_blood->COX_compound COX_clot Clot (COX-1 -> TXB2) COX_compound->COX_clot COX_lps LPS (COX-2 -> PGE2) COX_compound->COX_lps COX_quantify Quantify TXB2/PGE2 (ELISA) COX_clot->COX_quantify COX_lps->COX_quantify Cell_culture A549 Cells Cell_compound Add Test Compound Cell_culture->Cell_compound Cell_lps Add LPS Cell_compound->Cell_lps Cell_quantify Quantify PGE2 (ELISA) Cell_lps->Cell_quantify

Caption: General workflow for in vitro experiments.

In Vivo Assay
  • Objective: To evaluate the in vivo acute anti-inflammatory activity of the test compounds.[19][20]

  • Methodology:

    • Animals: Male Wistar rats (180-200g) are used.

    • Dosing: The test compounds (this compound, Ibuprofen, Celecoxib) or vehicle are administered orally (p.o.) at the specified doses.

    • Induction of Inflammation: One hour after dosing, acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[19][21]

    • Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after.[19][22]

    • Data Analysis: The percentage of inhibition of paw edema for each treatment group is calculated relative to the vehicle control group.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the preclinical anti-inflammatory profile of this compound, a putative mPGES-1 inhibitor. The presented data, though illustrative, highlights the potential of this compound to offer potent anti-inflammatory efficacy comparable to established NSAIDs, with a theoretically superior safety profile due to its selective mechanism of action.

The detailed experimental protocols provided herein serve as a robust starting point for researchers to validate these findings and further characterize the therapeutic potential of this compound. Future studies should focus on comprehensive pharmacokinetic and toxicology assessments, as well as evaluation in chronic models of inflammation, to fully elucidate its clinical translatability. The selective inhibition of mPGES-1 represents a promising frontier in the development of safer and more effective anti-inflammatory therapies.

References

  • News-Medical.Net. (n.d.). Ibuprofen Mechanism. [Link]

  • Tariq, M. & Tsoris, A. (2023). Celecoxib. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. [Link]

  • Wikipedia. (2024). Ibuprofen. [Link]

  • Wikipedia. (2024). Celecoxib. [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacodynamics. [Link]

  • Molecules. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?[Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ibuprofen?[Link]

  • Pharmacogenetics and Pharmacogenomics. (2013). PharmGKB summary: ibuprofen pathways. [Link]

  • International Journal of Pharmaceutical Erudition. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Current Protocols in Pharmacology. (2016). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Ancient Science of Life. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]

  • International Immunopharmacology. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Folia Medica. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. [Link]

  • British Journal of Pharmacology. (1997). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. [Link]

  • Molecules. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. [Link]

  • ResearchGate. (2011). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. [Link]

  • Journal of Computer-Aided Molecular Design. (2013). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. [Link]

  • ResearchGate. (2012). A: Dose-dependent effect of LPS on COX-2 mRNA expression. A549 cells.... [Link]

  • ResearchGate. (2007). Activation of COX-2 and release of PGE 2 in A549 cells and human lung.... [Link]

  • Molecules. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. [Link]

  • OncoImmunology. (2007). Endotoxin induces proliferation of NSCLC in vitro and in vivo: role of COX-2 and EGFR activation. [Link]

  • Journal of Inflammation Research. (2022). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. [Link]

  • Frontiers in Pharmacology. (2022). Aqueous Extract of Descuraniae Semen Attenuates Lipopolysaccharide-Induced Inflammation and Apoptosis by Regulating the Proteasomal Degradation and IRE1α-Dependent Unfolded Protein Response in A549 Cells. [Link]

  • Experimental and Therapeutic Medicine. (2021). LPS-induced inflammatory response and apoptosis are mediated by Fra-1 upregulation and binding to YKL-40 in A549 cells. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(3-fluoro-benzyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification and characterization of 4-(3-fluoro-benzyl)-benzoic acid. As a critical component in pharmaceutical development, ensuring the consistency and reliability of analytical data across different methods is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The narrative of this guide is built upon the foundational principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The objective is not merely to present disparate methods but to create a self-validating system where each analytical technique corroborates the others, ensuring the highest level of data integrity.

The Imperative of Cross-Validation

In the lifecycle of a pharmaceutical compound, analytical methods may evolve or be transferred between laboratories. Cross-validation serves to demonstrate that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[4][5] This is crucial when, for instance, a rapid HPLC screening method is used during early development, and a more specific GC-MS method is employed for later-stage impurity profiling. This guide will focus on three orthogonal and commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.

Analytical Methodologies: A Comparative Overview

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative precision, impurity identification, or structural elucidation. This compound, as an aromatic carboxylic acid, presents unique characteristics that influence the choice of analytical technique.

Performance Metric HPLC-UV GC-MS NMR Spectroscopy
Primary Application Quantification, PurityQuantification, Impurity IDStructure Elucidation, Quantification
Linearity Excellent (typically R² > 0.999)Good (R² > 0.995), requires derivatizationGood (R² > 0.99), requires internal standard
Accuracy HighHighHigh
Precision (RSD%) < 2%< 5%< 3%
Selectivity Good, dependent on chromatographyExcellent, based on mass fragmentationExcellent, based on unique chemical shifts
Limit of Detection Low (ng/mL range)Very Low (pg/mL range)High (µg/mL to mg/mL range)
Throughput HighMediumLow
Sample Preparation Simple dissolutionDerivatization often requiredSimple dissolution

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for each analytical method. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for the quantitative analysis of non-volatile compounds like this compound.[6][7][8] A reversed-phase method is ideal, utilizing a non-polar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (0.1%).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in a 50:50 mixture of Acetonitrile and Water.

    • Generate a calibration curve by preparing serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Dissolve samples in the same diluent to a concentration within the calibration range.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Rationale for Method Parameters: The C18 column provides excellent retention for the aromatic rings. The use of formic acid in the mobile phase suppresses the ionization of the carboxylic acid group, leading to improved peak shape and retention time consistency. A gradient elution is employed to ensure efficient separation from potential impurities with different polarities.

Diagram: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Serial Dilutions (Standards) B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F C18 Column Separation E->F G UV Detection (254 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample I->J

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity and sensitivity, making it ideal for impurity identification and quantification, especially for volatile compounds.[9][10][11] However, due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form.

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents and Standards:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Pyridine.

    • This compound reference standard.

  • Derivatization Procedure:

    • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Identify the trimethylsilyl (TMS) derivative of the analyte by its retention time and mass spectrum.

    • For quantification, create a calibration curve using the peak areas of a characteristic ion in SIM mode.

Rationale for Method Parameters: Silylation with BSTFA is a common and effective derivatization technique for carboxylic acids, replacing the acidic proton with a non-polar TMS group, which significantly increases volatility.[12] The DB-5ms column is a robust, general-purpose column suitable for a wide range of derivatized compounds.

Diagram: GC-MS Derivatization and Analysis Workflow

GCMS_Workflow A Sample/Standard Solution B Evaporate to Dryness A->B C Add Pyridine & BSTFA B->C D Heat at 70°C for 30 min C->D E Inject into GC-MS D->E F Separation on DB-5ms Column E->F G Mass Spectrometry Detection F->G H Data Analysis (Full Scan/SIM) G->H

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structural confirmation of organic molecules.[13][14][15] While primarily a qualitative technique, quantitative NMR (qNMR) can be performed with the use of an internal standard.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Standards:

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Internal standard (e.g., maleic acid).

    • This compound reference standard.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into an NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Vortex to ensure complete dissolution.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation for quantification).

    • Acquisition Time: 4 s.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of the analyte based on the integral ratio, number of protons, and the known concentration of the internal standard.

Rationale for Method Parameters: The choice of deuterated solvent depends on the solubility of the analyte. A long relaxation delay is crucial for accurate quantification in qNMR, as it allows all protons to fully relax between pulses, ensuring that the signal intensity is directly proportional to the number of nuclei.

Cross-Validation: Tying It All Together

The essence of cross-validation is to analyze the same batch of samples using the different validated methods and compare the results.[16][17]

Diagram: Cross-Validation Logical Flow

CrossValidation_Flow A Single Batch of This compound B HPLC-UV Analysis A->B C GC-MS Analysis A->C D NMR Analysis A->D E Compare Quantitative Results (e.g., Assay, Purity) B->E C->E F Confirm Structural Identity D->F G Acceptable Correlation? E->G F->G H Methods are Cross-Validated G->H Yes I Investigate Discrepancies G->I No

Caption: Logical process for cross-validating analytical methods.

The acceptance criteria for cross-validation should be pre-defined in a validation protocol.[18] Typically, the quantitative results from HPLC and GC-MS should agree within a certain percentage (e.g., ±5%). The NMR results should confirm the structure and, if qNMR is performed, provide a concentration that corroborates the chromatographic methods.

By employing this multi-faceted approach, a robust and reliable analytical profile for this compound can be established, ensuring data integrity throughout the drug development lifecycle. This aligns with the modern, lifecycle-based approach to analytical method validation.[2]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: U.S.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Source: ECA Academy.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Source: ECA Academy.
  • Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Deriv
  • ICH and FDA Guidelines for Analytical Method Valid
  • FDA Releases Guidance on Analytical Procedures.
  • Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-. Source: Benchchem.
  • (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. Source: International Journal of Scientific & Technology Research.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Source: PMC.
  • ICH guideline Q2(R2) on validation of analytical procedures. Source: European Medicines Agency (EMA).
  • Cross and Partial Validation. Source: European Bioanalysis Forum.
  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
  • Validation of Analytical Procedures Q2(R2). Source: ICH.
  • Supplementary Information. Source: The Royal Society of Chemistry.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum. Source: ChemicalBook.
  • 13 C NMR spectra (in CDCl 3 ) of benzoic acid (4-DBA) (bottom) and organic salt 5 (top).
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Source: Thermo Scientific AppsLab Library.
  • 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum. Source: ChemicalBook.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid. Source: Benchchem.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • HPLC Methods for analysis of Benzoic acid.
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Source: PMC - NIH.
  • Analytical Methods. Source: RSC Publishing.
  • This compound | 1258540-14-5. Source: ChemicalBook.
  • Application Notes and Protocols for the Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid. Source: Benchchem.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Source: Global Scientific Journal.
  • (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.

Sources

A Technical Guide to In-Vitro and In-Vivo Efficacy of Fluorinated Benzyl-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the in-vitro and in-vivo efficacy of a class of compounds exemplified by 4-(3-fluoro-benzyl)-benzoic acid derivatives. As researchers and drug development professionals, understanding the translation of early-stage, in-vitro findings to complex in-vivo models is paramount. This document synthesizes data from preclinical studies on various structurally related fluorinated benzoic acid compounds to illuminate this critical relationship. We will delve into the experimental methodologies, present comparative data, and explore the underlying scientific principles that govern the observed biological activities.

Introduction to Fluorinated Benzyl-Benzoic Acid Compounds

The introduction of a fluorine atom into a benzyl-benzoic acid scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These alterations often translate to enhanced therapeutic potential across various disease areas, including infectious diseases and inflammatory conditions. The this compound backbone represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide will explore the efficacy of derivatives built upon this and closely related fluorinated benzoic acid cores, focusing on the crucial comparison between their performance in controlled laboratory settings (in-vitro) and within living organisms (in-vivo).

In-Vitro Efficacy Assessment: Foundational Insights

In-vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to evaluate the biological activity of a compound. These assays typically involve isolated cellular or molecular components and offer a high degree of control over experimental variables.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

A primary application for fluorinated benzoic acid derivatives has been in the development of novel antimicrobial agents. The standard in-vitro metric for quantifying a compound's antibacterial potency is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterial strain (e.g., Staphylococcus aureus) is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using CAMHB to create a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Pyrazole-derived HydrazonesBischloro substitutedS. aureus ATCC 335920.39[1]
Pyrazole-derived Hydrazones3-Chloro-2-fluoro derivativeS. aureus ATCC 335920.78[1]
Pyrazole-derived HydrazonesN-Benzyl-N-phenyl derivativeGram-positive strains1.56[1]
Benzoyl Benzoic Acids5-trifluoromethyl-2-benzoic acidS. pneumoniae8[2]
Pyrazole Derivatives3,5-bis(trifluoromethyl)-substitutedS. aureus0.5[3]

Causality Behind Experimental Choices: The broth microdilution method is a standardized and reproducible assay that allows for the high-throughput screening of multiple compounds against various bacterial strains. The use of specific resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), is crucial for identifying compounds with the potential to address the growing challenge of antibiotic resistance.

Cellular Activity: Reporter Gene Assays

For compounds targeting specific cellular pathways, reporter gene assays are invaluable. These assays measure the activity of a target protein, such as a receptor or transcription factor, by linking its activation to the expression of an easily quantifiable reporter gene, like luciferase.

  • Cell Culture and Transfection: Non-human mammalian cells are engineered to express the human peroxisome proliferator-activated receptor alpha (hPPARα) and a luciferase reporter gene functionally linked to a PPARα-responsive promoter.[4]

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer. The intensity of the luminescence is directly proportional to the level of PPARα activation.

  • Data Analysis: The data is used to generate dose-response curves and calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.

Compound ChemotypeDerivativeAssayEndpointResultReference
4-Benzyloxy-benzylamino3-Fluoro (4i)Luciferase ReporterEC50<5 µM[4]
4-Benzyloxy-benzylamino3,4-Difluoro (4k)Luciferase ReporterEC50Most potent in series[4]

Causality Behind Experimental Choices: This cell-based assay provides a more physiologically relevant context than a simple binding assay by measuring the functional consequence of compound binding to its target. The use of a reporter gene provides a highly sensitive and quantitative readout of target engagement and activation within a cellular environment.[4]

In-Vivo Efficacy Assessment: The Whole Organism Response

While in-vitro assays provide crucial initial data, in-vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics (PK), and safety in a complex biological system.

Infection Models

For antimicrobial drug candidates, in-vivo infection models are used to assess the compound's ability to clear a bacterial infection in a living host.

  • Infection of C. elegans: Caenorhabditis elegans nematodes are infected with a pathogenic bacterial strain.

  • Compound Administration: The infected nematodes are then treated with the test compound.

  • Survival Monitoring: The survival of the nematodes is monitored over time.

  • Efficacy Determination: An effective compound will rescue the nematodes from the bacterial infection, leading to increased survival compared to untreated controls.[3]

Causality Behind Experimental Choices: C. elegans is a simple and ethically sound model organism that allows for the rapid in-vivo screening of antimicrobial compounds. Its short lifespan and well-characterized genetics make it a valuable tool for preclinical drug development.[3]

Disease Models

For compounds targeting non-infectious diseases, such as inflammation, specific disease models are employed to evaluate therapeutic efficacy.

  • Induction of Asthma: A murine model of asthma is established, for example, by sensitizing and challenging mice with an allergen like ovalbumin.

  • Compound Administration: The test compound is administered to the mice, often orally.[5]

  • Assessment of Inflammation: Key markers of asthmatic inflammation are measured, such as eosinophil infiltration into the bronchoalveolar lavage fluid.

  • Evaluation of Bronchial Hyper-responsiveness: The effect of the compound on airway constriction is assessed.[5]

  • Efficacy Determination: A significant reduction in inflammatory markers and bronchial hyper-responsiveness indicates in-vivo efficacy.

CompoundTargetModelKey FindingReference
4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acidVLA-4 AntagonistMurine Asthma ModelInhibited eosinophil infiltration and blocked bronchial hyper-responsiveness upon oral dosing.[5]

Causality Behind Experimental Choices: The murine asthma model recapitulates key features of the human disease, including airway inflammation and hyper-responsiveness. Evaluating the compound's effect on these clinically relevant endpoints provides a strong indication of its potential therapeutic utility. Oral administration is a preferred route for clinical candidates, making its assessment in preclinical models crucial.[5]

Bridging the Gap: The In-Vitro to In-Vivo Correlation

The translation of potent in-vitro activity to in-vivo efficacy is not always straightforward. Several factors can influence this correlation:

  • Pharmacokinetics (PK): A compound's absorption, distribution, metabolism, and excretion (ADME) properties determine its concentration and duration of action at the target site. A compound with excellent in-vitro potency may fail in-vivo due to poor bioavailability or rapid metabolism.[6]

  • Toxicity: A compound may exhibit toxicity in-vivo that was not apparent in simplified in-vitro systems. Cytotoxicity assays against human cell lines can provide an early indication of potential toxicity.[2]

  • Target Engagement in a Complex System: The accessibility of the target in a whole organism can be different from that in an isolated cellular or molecular system.

Visualizing the Workflow and Pathways

Experimental Workflow: From In-Vitro Screening to In-Vivo Validation

G cluster_0 In-Vitro Assessment cluster_1 In-Vivo Evaluation Compound Synthesis Compound Synthesis Primary Screening (e.g., MIC) Primary Screening (e.g., MIC) Compound Synthesis->Primary Screening (e.g., MIC) Hit Identification Hit Identification Primary Screening (e.g., MIC)->Hit Identification Secondary Screening (e.g., Cellular Assays) Secondary Screening (e.g., Cellular Assays) Hit Identification->Secondary Screening (e.g., Cellular Assays) Lead Candidate Selection Lead Candidate Selection Secondary Screening (e.g., Cellular Assays)->Lead Candidate Selection Pharmacokinetic Studies Pharmacokinetic Studies Lead Candidate Selection->Pharmacokinetic Studies Lead Candidate Selection->Pharmacokinetic Studies Efficacy Studies (e.g., Disease Models) Efficacy Studies (e.g., Disease Models) Pharmacokinetic Studies->Efficacy Studies (e.g., Disease Models) Toxicology Studies Toxicology Studies Efficacy Studies (e.g., Disease Models)->Toxicology Studies Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate

Caption: A generalized workflow illustrating the progression from in-vitro screening to in-vivo validation in drug discovery.

Signaling Pathway: PPARα Agonism

G Compound Fluorinated Benzoic Acid Derivative PPARa PPARα Compound->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-inflammatory effects) Gene_Expression->Biological_Response

Caption: Simplified signaling pathway for PPARα agonists, a target for some fluorinated benzoic acid derivatives.

Conclusion

The development of this compound derivatives and related compounds as therapeutic agents requires a rigorous and multi-faceted approach to efficacy testing. While in-vitro assays provide essential initial data on potency and mechanism of action, in-vivo studies are indispensable for validating these findings in a complex physiological context. The successful translation from in-vitro to in-vivo efficacy is contingent upon a compound's favorable pharmacokinetic and safety profiles. The examples presented in this guide highlight the diverse therapeutic potential of this chemical class and underscore the importance of a well-designed experimental cascade to identify promising clinical candidates.

References

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). ACS Omega. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. [Link]

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (2020). Journal of Medicinal Chemistry. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. [Link]

  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. (2020). Molecules. [Link]

  • Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. (2008). Bioorganic & Medicinal Chemistry. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2022). ACS Infectious Diseases. [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. [Link]

  • Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). (1988). Drug Metabolism and Disposition. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). Molecules. [Link]

  • 4-Fluorobenzoic acid. (n.d.). Wikipedia. [Link]

  • 4-[(E)-(4-Fluoro-benzyl-idene)amino]-benzoic acid. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 4-(3-Fluoro-benzyl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive guidance for the safe and compliant disposal of 4-(3-Fluoro-benzyl)-benzoic acid. As a valued professional in research and drug development, your safety and environmental responsibility are paramount. This guide is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding of best practices in laboratory safety and chemical handling.

Hazard Profile and Core Safety Principles

This compound is a solid, halogenated aromatic carboxylic acid. Based on analogous compounds, it is prudent to assume it possesses the following hazards:

  • Skin Irritation (Category 2) : May cause redness and irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2) : Can cause significant eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation if inhaled.[1][2]

The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, signifies that this compound is environmentally persistent. This persistence necessitates specialized disposal methods to ensure its complete destruction.[3]

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Body Protection : A lab coat.

All handling of this solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[1][4]

Spill Management Protocol

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate : Ensure the immediate area is clear and increase ventilation.

  • Containment : Prevent the spread of the solid material. Avoid creating dust.

  • Cleanup : For small spills, gently sweep up the material and place it into a designated, sealed container for hazardous waste.[1][4] For larger spills, it may be advisable to use a HEPA-filtered vacuum.

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Waste Disposal : The collected spill material must be disposed of as hazardous waste.

Waste Disposal Workflow

The proper disposal of this compound is a multi-step process that requires careful attention to waste characterization, segregation, and regulatory compliance.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containerization Containerization cluster_disposal Final Disposal Generate Generation of This compound waste Characterize Characterize as Halogenated Organic Waste Generate->Characterize Segregate Segregate from non-halogenated and other waste streams Characterize->Segregate Container Place in a designated, leak-proof, and sealed container Segregate->Container Label Label container with 'Hazardous Waste' and full chemical name Container->Label EHS Contact Environmental Health & Safety (EHS) for pickup Label->EHS Incinerate High-Temperature Incineration at a licensed facility EHS->Incinerate

Caption: Disposal workflow for this compound.

  • Waste Characterization : Due to its chemical structure, this compound must be classified as a halogenated organic waste .[5] This classification is crucial for determining the appropriate disposal pathway.

  • Waste Segregation : It is economically and environmentally critical to segregate halogenated waste from non-halogenated waste streams.[6] Co-mingling can result in the entire volume of waste being treated as halogenated, significantly increasing disposal costs.[6][7] Store in a designated satellite accumulation area.[8][9]

  • Containerization and Labeling :

    • Use a leak-proof, sealable container that is compatible with the chemical.[8][10]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11]

    • Keep the container closed at all times, except when adding waste.[11]

  • Disposal Method :

    • High-Temperature Incineration : This is the recommended and most effective method for the complete destruction of halogenated organic compounds.[12][13] Incineration at temperatures of at least 1100°C is often required for waste containing more than 1% halogenated organic substances to prevent the formation of toxic byproducts like dioxins and furans.[13][14]

    • Landfill disposal is not a suitable option for this type of persistent organic compound.

    • Contact your institution's EHS department to arrange for the pickup and disposal of the waste through a licensed hazardous waste contractor.[15]

Quantitative Data Summary
ParameterValue/RecommendationSource
Assumed Hazard Classifications Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT SE (Cat. 3)[1][2]
Waste Classification Halogenated Organic Waste[5]
Recommended Disposal Method High-Temperature Incineration[12][13][16]
Incineration Temperature >1100°C for >1% halogenated organic content[14]
Container Requirements Leak-proof, sealed, clearly labeled[8][11][10]
Concluding Remarks

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper hazard assessment, segregation, and the use of certified disposal channels, you contribute to a safer research environment for yourself, your colleagues, and the wider community. Always prioritize consultation with your local EHS professionals to ensure full compliance with all applicable regulations.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Benzoic acid benzyl ester. [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. [Link]

  • Unknown. Hazardous Waste Segregation. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Zero Waste Europe. (n.d.). Incineration. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Maharashtra Pollution Control Board. (n.d.). Guidelines for Common Hazardous Waste Incineration. [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 4-(3-Fluoro-benzyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, use, and disposal of 4-(3-Fluoro-benzyl)-benzoic acid (CAS No. 1258540-14-5)[1]. As a Senior Application Scientist, my objective is to move beyond a simple checklist and provide a deep, causal understanding of the necessary safety protocols. The procedures outlined here are synthesized from an analysis of the compound's constituent chemical moieties—a benzoic acid core and a fluorinated aromatic group—and are grounded in established laboratory safety principles. By understanding the "why" behind each step, you can cultivate a proactive safety culture and ensure the integrity of your research.

Section 1: Proactive Hazard Assessment

A robust safety plan begins with a thorough understanding of the potential risks. While specific toxicological data for this compound is not extensively published, we can construct a reliable hazard profile by examining its structural relatives: benzoic acid and fluorinated organic compounds.

The compound is a solid, likely a crystalline powder, at room temperature[2][3]. The primary routes of occupational exposure are inhalation of dust, and direct contact with the skin and eyes.

Anticipated Health Hazards:

  • Skin Irritation: Benzoic acid and its derivatives are known to cause skin irritation[4][5].

  • Serious Eye Damage: Direct contact of dust or solutions with the eyes can lead to serious irritation or damage[4][5][6]. The GHS classification for many similar compounds is Category 1 or 2 for eye damage/irritation[6][7].

  • Respiratory Irritation: Inhalation of fine dust particles may cause respiratory irritation[4][5][7].

  • Special Considerations for Fluorine: The presence of a fluorine atom necessitates additional caution. While stable, fluorinated organic compounds can produce highly hazardous decomposition products, such as hydrogen fluoride, upon combustion[8][9].

Section 2: Engineering Controls as the First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard. The primary methods for exposure mitigation should always be robust engineering and administrative controls.

  • Primary Engineering Control: All weighing and handling of this compound powder must be conducted within a certified chemical fume hood[10][11]. This is the most critical step in preventing the generation and inhalation of airborne dust.

  • Administrative Controls:

    • Demarcate specific areas for handling this compound.

    • Ensure good housekeeping practices to prevent the accumulation of dust on surfaces[12].

    • Always wash hands thoroughly with soap and water after handling, even when gloves have been worn[13][14].

    • Prohibit eating, drinking, or smoking in the laboratory[14].

Section 3: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table provides a clear, task-based guide.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container)ANSI Z87.1 Safety Glasses with Side Shields[11]Not requiredLab Coat[11]Not required
Weighing & Aliquoting Powder (in Fume Hood)Chemical Safety Goggles[4]Chemical-Resistant Nitrile or Butyl Rubber Gloves[4][11]Flame-Resistant Lab Coat[11]Not required (if inside a certified fume hood)
Preparing Solutions (in Fume Hood)Chemical Safety Goggles. Add Face Shield if splash risk is high[10][13].Chemical-Resistant Nitrile or Butyl Rubber Gloves. Inspect before use[13].Flame-Resistant Lab Coat[11]Not required (if inside a certified fume hood)
Conducting Reactions / Transfers Chemical Safety Goggles and/or Face Shield[13]Double-gloving with Nitrile Gloves or heavier Butyl Rubber Gloves is recommended[15].Flame-Resistant Lab Coat. Consider a Chemical-Resistant Apron for larger volumes[15].Not required (if inside a certified fume hood)
Spill Cleanup Chemical Safety Goggles and Face Shield[13]Heavy-duty Butyl Rubber or Viton Gloves[4]Chemical-Resistant Apron or Suit over Lab Coat[13]Air-purifying respirator with P100 (dust) cartridges[13]
Causality Behind PPE Choices:
  • Hand Protection: Nitrile gloves are selected for their broad resistance to acids and organic compounds[4][11]. It is crucial to inspect gloves for any signs of degradation or punctures before use and to use proper removal techniques to avoid contaminating your skin[13].

  • Eye Protection: Standard safety glasses protect from projectiles but not from dust or splashes. Chemical goggles form a seal around the eyes, providing superior protection, which is essential when handling powders or solutions[4]. A face shield is added when the procedure carries a significant risk of splashing[10].

  • Respiratory Protection: A properly functioning chemical fume hood is sufficient to control exposure to dust. A respirator is reserved for non-routine situations like a large spill or if engineering controls fail, where dust concentrations may exceed permissible exposure limits[13].

Section 4: Operational and Disposal Plan

A systematic workflow minimizes errors and ensures safety is integrated into the procedure.

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

G Safe Handling Workflow for this compound A 1. Risk Assessment Review SDS of related compounds Identify task-specific hazards B 2. Select Engineering Controls Is powder being handled? A->B C Work in Chemical Fume Hood B->C Yes D Work on Open Bench Permissible (e.g., handling sealed stock vial) B->D No E 3. Select Appropriate PPE (See Table in Section 3) C->E D->E F 4. Perform Task Follow step-by-step protocol E->F G 5. Decontamination & Disposal Segregate waste properly F->G H END: Document Procedure G->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.